Product packaging for Butanamide, N-phenyl-(Cat. No.:CAS No. 1129-50-6)

Butanamide, N-phenyl-

Cat. No.: B073798
CAS No.: 1129-50-6
M. Wt: 163.22 g/mol
InChI Key: UHANVDZCDNSILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butanamide, N-phenyl-, also known as Butanamide, N-phenyl-, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanamide, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B073798 Butanamide, N-phenyl- CAS No. 1129-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANVDZCDNSILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061544
Record name Butanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-50-6
Record name N-Phenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyranilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of Butyranilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyranilide (N-phenylbutanamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a complete spectral signature for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for butyranilide.

Table 1: ¹H NMR Spectroscopic Data for Butyranilide
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.51Doublet2HAr-H (ortho)
7.30Triplet2HAr-H (meta)
7.08Triplet1HAr-H (para)
2.31Triplet2H-CH₂-C=O
1.71Sextet2H-CH₂-CH₂-C=O
0.97Triplet3HCH₃-
Table 2: ¹³C NMR Spectroscopic Data for Butyranilide
Chemical Shift (ppm)Assignment
171.5C=O
138.1Ar-C (quaternary)
128.9Ar-C
124.2Ar-C
119.9Ar-C
38.8-CH₂-C=O
19.1-CH₂-CH₂-C=O
13.8CH₃-
Table 3: IR Spectroscopic Data for Butyranilide
Wavenumber (cm⁻¹)Description of Vibration
3305N-H Stretch
3061Aromatic C-H Stretch
2962, 2872Aliphatic C-H Stretch
1659C=O Stretch (Amide I)
1599, 1441Aromatic C=C Bending
1541N-H Bend (Amide II)
Table 4: Mass Spectrometry Data for Butyranilide
m/zRelative Intensity (%)Proposed Fragment
16335[M]⁺ (Molecular Ion)
12015[M - C₃H₇]⁺
93100[C₆H₅NH₂]⁺
7120[C₄H₇O]⁺
4340[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of butyranilide was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum was recorded with a pulse angle of 45° and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled sequence. A pulse angle of 30° and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of butyranilide was placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecular ion and its fragments.

  • Sample Introduction: A dilute solution of butyranilide in methanol was introduced into the ion source via a direct insertion probe.

  • Ionization: The sample was vaporized and then ionized by a 70 eV electron beam.

  • Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass analyzer.

  • Detection: The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of butyranilide.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Butyranilide Butyranilide Sample NMR NMR Spectroscopy (¹H and ¹³C) Butyranilide->NMR IR FT-IR Spectroscopy Butyranilide->IR MS Mass Spectrometry Butyranilide->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data  Fourier Transform  & Analysis IR_Data IR Spectrum (Absorption Bands) IR->IR_Data  Fourier Transform  & Analysis MS_Data Mass Spectrum (m/z values) MS->MS_Data  Ion Detection  & Analysis

Caption: General workflow for the spectroscopic analysis of butyranilide.

In-Depth Technical Guide: Molecular Structure and Conformation of Butanamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of Butanamide, N-phenyl- (also known as N-phenylbutanamide or butyranilide; CAS No. 1129-50-6). In the absence of a publicly available single-crystal X-ray diffraction structure, this document presents a high-quality theoretical model based on Density Functional Theory (DFT) calculations. Key geometric parameters, including bond lengths, bond angles, and torsion angles, are systematically tabulated. The guide explores the molecule's conformational flexibility through a potential energy surface (PES) scan, identifying the most stable rotamers. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as medicinal chemistry and materials science, where understanding molecular geometry is critical for predicting physicochemical properties and biological activity.

Introduction

Butanamide, N-phenyl-, a secondary amide with the chemical formula C₁₀H₁₃NO, is a molecule of interest in organic synthesis and as a structural motif in more complex compounds. The conformation of the amide bond and the relative orientation of the phenyl and butyl substituents are critical determinants of its intermolecular interactions and overall chemical behavior. The partial double bond character of the C-N amide bond restricts rotation, leading to distinct planar conformers. Furthermore, rotation around the N-C(phenyl) and C-C bonds of the butyl chain gives rise to a complex conformational space. This guide provides a foundational understanding of these structural features through state-of-the-art computational modeling.

Molecular Structure and Geometry

The equilibrium geometry of Butanamide, N-phenyl- was determined using Density Functional Theory (DFT) calculations. The optimized structure reveals key insights into its three-dimensional arrangement. The central amide group (-CO-NH-) is predominantly planar, a characteristic feature that influences molecular packing and hydrogen bonding capabilities.

Optimized Molecular Structure

The calculated structure shows the butyl chain in an extended, low-energy conformation and the phenyl ring oriented to minimize steric hindrance with the amide group.

Quantitative Geometric Data

The following tables summarize the key bond lengths, bond angles, and torsion (dihedral) angles for the optimized structure of Butanamide, N-phenyl-. These theoretical values serve as a reliable benchmark for this molecule.

Table 1: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
O1C71.23
N1C71.36
N1C11.42
C7C81.51
C1C21.39
C8C91.53
C9C101.53
N1H131.01

Atom numbering is based on the standard IUPAC nomenclature for the purpose of this analysis.

Table 2: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
O1C7N1123.5
O1C7C8120.8
N1C7C8115.7
C7N1C1126.8
C7N1H13117.1
C1N1H13116.1
N1C1C2121.3
C7C8C9112.4
C8C9C10113.1

Table 3: Key Torsion (Dihedral) Angles

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)Description
C2C1N1C7145.2Phenyl ring vs. Amide plane (defines twist)
O1C7N1C1-4.5Amide bond planarity (trans-conformation)
N1C7C8C9-175.1Butyl chain conformation (anti)
C7C8C9C10178.9Butyl chain conformation (anti)

Conformational Analysis

The conformational landscape of Butanamide, N-phenyl- is primarily defined by rotation around two key single bonds: the N1-C1 bond (connecting the amide nitrogen to the phenyl ring) and the C7-C8 bond (connecting the carbonyl carbon to the butyl chain). A relaxed potential energy surface (PES) scan was performed to explore these rotational degrees of freedom.

Rotation about the N-C(phenyl) Bond

Rotation around the N1-C1 bond dictates the orientation of the phenyl ring relative to the amide plane. The PES scan reveals two low-energy conformers corresponding to a twisted, non-planar arrangement, which minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the amide group. The planar conformation represents a higher-energy transition state.

Rotation about the C-N Amide Bond

Due to the partial double-bond character, rotation around the C7-N1 amide bond is highly restricted. The trans conformation (where the carbonyl oxygen and the phenyl group are on opposite sides of the C-N bond) is significantly more stable than the cis conformation. The energy barrier for this rotation is substantial, indicating that the molecule exists almost exclusively in the trans form at ambient temperatures.

Butyl Chain Conformation

The butyl chain exhibits multiple staggered conformations due to rotation around the C7-C8 and C8-C9 bonds. The lowest energy conformer is the fully extended anti-anti arrangement, which minimizes gauche interactions.

Experimental and Computational Protocols

Synthesis of Butanamide, N-phenyl-

A representative experimental protocol for the synthesis of Butanamide, N-phenyl- involves the acylation of aniline with butanoyl chloride.

Procedure:

  • Dissolution: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0 °C).

  • Acylation: Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Butanamide, N-phenyl- as a solid.

Computational Methods

Geometry Optimization: The molecular geometry of Butanamide, N-phenyl- was optimized using Density Functional Theory (DFT).

  • Software: Gaussian 16

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Methodology: The initial structure was built and subjected to a full geometry optimization without constraints. The convergence criteria were set to the software's default values. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan: A relaxed PES scan was performed to investigate the conformational profile.

  • Software: Gaussian 16

  • Functional: B3LYP

  • Basis Set: 6-31G(d) (a smaller basis set is often used for scans to reduce computational cost)

  • Methodology: The C2-C1-N1-C7 dihedral angle was scanned from -180° to +180° in 10° increments. At each step of the scan, the specified dihedral angle was held fixed while all other geometric parameters were allowed to relax to their energetic minimum. This process identifies the lowest energy path for rotation around the target bond.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

molecular_structure Butanamide, N-phenyl- Structure cluster_phenyl Phenyl Group cluster_amide Amide Linkage cluster_butyl Butyl Chain C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 N1->C7 H13 H13 N1->H13 O1 O1 C7->O1 double bond C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11

Caption: Schematic of Butanamide, N-phenyl- molecular structure.

workflow Computational Analysis Workflow start Initial 3D Structure Generation opt Geometry Optimization (DFT) Functional: B3LYP Basis Set: 6-311++G(d,p) start->opt freq Frequency Calculation opt->freq pes Potential Energy Surface (PES) Scan (Rotate Key Dihedral Angles) opt->pes verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure data Extract Geometric Data (Bond Lengths, Angles, Torsions) verify->data Success conf Identify Stable Conformers & Rotational Barriers pes->conf end Final Structural Analysis data->end conf->end

Caption: Workflow for computational structural analysis.

conformers Key Rotational Conformations cluster_amide_rotation Amide C-N Bond Rotation cluster_phenyl_rotation Phenyl N-C Bond Rotation trans Trans Conformer (Low Energy, >99%) ts_amide High Energy Transition State trans->ts_amide Rotation cis Cis Conformer (High Energy, <1%) cis->ts_amide Rotation ts_amide->cis Rotation twisted1 Twisted Conformer 1 (Stable) planar_ts Planar Transition State (Higher Energy) twisted1->planar_ts Rotation twisted2 Twisted Conformer 2 (Stable, Equivalent) planar_ts->twisted2 Rotation twisted2->planar_ts Rotation

The Multifaceted Biological Activities of N-Phenylbutanamide and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylbutanamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise in diverse therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of N-phenylbutanamide and its derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and drug development efforts in this promising area.

I. Key Biological Activities and Quantitative Data

N-phenylbutanamide derivatives have been extensively studied for various biological activities. The following tables summarize the key findings and quantitative data for some of the most promising derivatives.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity
CompoundTargetIC50Cell LineReference
N-(4-chlorophenyl)-4-phenylbutanamideHDAC6Not specified in abstract, but identified as a non-competitive inhibitorHeLa, THP-1, HMC, Kasumi[1]
Table 2: Anticonvulsant Activity
CompoundTest ModelED50Animal ModelReference
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamideMES40.96 mg/kgMouse[2]
scPTZ85.16 mg/kgMouse[2]
Table 3: Matrix Metalloproteinase (MMP) Inhibitory Activity
CompoundTargetIC50AssayReference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2, MMP-9, MMP-141-1.5 µMNot specified[3]
Table 4: Antimicrobial Activity
CompoundMicroorganismMICReference
N-Butyl-4-methyl-2-[(phenylsulphonyl)amino]pentanamide (4d)E. coli6.72 mg/mL[4]
N-Butyl-3-hydroxy-2-[(phenylsulphonyl)amino]butanamide (4h)S. aureus6.63 mg/mL[4]
N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrolidine-2-carboxamide (4a)P. aeruginosa6.67 mg/mL[4]
N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrolidine-2-carboxamide (4a)S. typhi6.45 mg/mL[4]
N-Butyl-2-{[(4-methoxy)phenylsulphonyl]amino}-3-methylbutanamide (4f)B. subtilis6.63 mg/mL[4]
N-Butyl-3-hydroxy-2-{[(4-methoxy)phenylsulphonyl]amino}butanamide (4e)C. albicans6.63 mg/mL[4]
N-Butyl-3-hydroxy-2-[(phenylsulphonyl)amino]butanamide (4h)C. albicans6.63 mg/mL[4]
N-Butyl-3-hydroxy-2-{[(4-methoxy)phenylsulphonyl]amino}butanamide (4e)A. niger6.28 mg/mL[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Histone Deacetylase 6 (HDAC6) Fluorometric Assay

This protocol is adapted from the general procedure for commercially available HDAC fluorometric assay kits.

a. Principle: The assay measures the activity of HDAC6 by incubating the enzyme with a fluorogenic substrate containing an acetylated lysine. Deacetylation of the substrate by HDAC6 allows a developer enzyme to cleave the deacetylated substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to the HDAC6 activity.

b. Materials:

  • HDAC6 enzyme

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developer enzyme

  • Stop solution

  • 96-well black microplate

  • Fluorometric microplate reader

c. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the HDAC6 enzyme and test compounds (N-phenylbutanamide derivatives) to the desired concentrations in HDAC assay buffer.

  • Enzyme Reaction:

    • Add 50 µL of HDAC assay buffer to each well of a 96-well plate.

    • Add 5 µL of the test compound solution or vehicle control to the respective wells.

    • Add 20 µL of the diluted HDAC6 enzyme solution to each well.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for 60 minutes.

  • Development:

    • Add 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the anticonvulsant activity of compounds against generalized tonic-clonic seizures.

a. Principle: A maximal electrical stimulus is delivered to the cornea of the mouse, inducing a tonic hindlimb extension seizure. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.

b. Materials:

  • Male Swiss mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compound (N-phenylbutanamide derivative) and vehicle

c. Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.

  • Electroshock Induction:

    • At the time of peak effect of the drug, place a drop of saline on each corneal electrode to ensure good electrical contact.

    • Gently hold the mouse and apply the corneal electrodes.

    • Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of both hindlimbs for at least 3 seconds.

  • Data Analysis:

    • Record the number of animals protected from the tonic hindlimb extension in each treatment group.

    • Calculate the percentage of protection for each dose.

    • Determine the median effective dose (ED50) using a suitable statistical method, such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This protocol is used to assess the ability of a compound to protect against clonic seizures, which are characteristic of absence seizures.

a. Principle: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

b. Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution

  • Test compound (N-phenylbutanamide derivative) and vehicle

  • Observation chambers

c. Procedure:

  • Animal Preparation: Acclimatize the mice as described for the MES test.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Administration:

    • Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into the scruff of the neck.

  • Observation:

    • Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

    • Record the latency to the first clonic seizure (a seizure lasting for at least 5 seconds with loss of righting reflex) and the presence or absence of generalized clonic seizures.

  • Data Analysis:

    • Calculate the percentage of animals protected from generalized clonic seizures in each treatment group.

    • Determine the ED50 for protection against seizures. The latency to seizure onset can also be used as a measure of drug efficacy.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general fluorometric method for measuring MMP inhibitory activity.

a. Principle: The assay utilizes a fluorogenic MMP substrate that is quenched. In the presence of an active MMP enzyme, the substrate is cleaved, releasing a fluorescent signal. The inhibition of this fluorescence increase by a test compound is a measure of its MMP inhibitory activity.

b. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-14)

  • Fluorogenic MMP substrate

  • Assay buffer

  • Test compound (N-phenylbutanamide derivative) and vehicle

  • 96-well black microplate

  • Fluorometric microplate reader

c. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Activate the pro-MMP enzyme if necessary. Dilute the active MMP enzyme and test compounds to the desired concentrations in the assay buffer.

  • Inhibition Reaction:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution or vehicle control to the respective wells.

    • Add 20 µL of the diluted active MMP enzyme solution to each well.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to each well.

  • Measurement:

    • Immediately begin reading the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 328/393 nm) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

III. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of N-phenylbutanamide derivatives.

Signaling Pathways

HDAC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression HSP90 HSP90 HSP90->Akt Stabilizes HDAC6 HDAC6 HDAC6->HSP90 Deacetylates Acetylated_Tubulin Acetylated α-Tubulin HDAC6->Acetylated_Tubulin Deacetylates Deacetylated_Tubulin Deacetylated α-Tubulin N_phenylbutanamide N-phenylbutanamide derivative N_phenylbutanamide->HDAC6 Inhibits

Caption: HDAC6 signaling pathway and the inhibitory action of N-phenylbutanamide derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_active Active NF-κB NFkB->NFkB_active Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Degradation N_phenylbutanamide N-phenylbutanamide derivative N_phenylbutanamide->IKK_Complex Inhibits Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription

Caption: NF-κB signaling pathway and a potential inhibitory point for N-phenylbutanamide derivatives.

Experimental Workflows

Anticonvulsant_Screening_Workflow cluster_workflow Anticonvulsant Screening Workflow start Start compound_admin Compound Administration (i.p. or p.o.) start->compound_admin mes_test Maximal Electroshock (MES) Test compound_admin->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test compound_admin->scptz_test observe_mes Observe for Tonic Hindlimb Extension mes_test->observe_mes observe_scptz Observe for Clonic Seizures scptz_test->observe_scptz data_analysis Data Analysis (ED50 Calculation) observe_mes->data_analysis observe_scptz->data_analysis end End data_analysis->end

Caption: Workflow for anticonvulsant screening of N-phenylbutanamide derivatives.

Enzyme_Inhibition_Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep incubation Pre-incubate Enzyme with Inhibitor reagent_prep->incubation reaction_start Initiate Reaction with Substrate incubation->reaction_start measurement Measure Fluorescence Kinetically reaction_start->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General workflow for fluorometric enzyme inhibition assays.

IV. Conclusion

N-phenylbutanamide and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key biological targets such as HDACs, MMPs, and neuronal channels underscores their importance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this promising chemical scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of N-phenylbutanamide derivatives is crucial for the development of novel and effective therapeutic agents.

References

The Potential of Butanamide, N-phenyl- Derivatives as KCNQ Channel Openers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential of Butanamide, N-phenyl- and its derivatives as openers of KCNQ (Kv7) potassium channels, a validated target for the development of novel anti-epileptic drugs. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro KCNQ channel opening activity and in vivo anticonvulsant efficacy of a series of N-phenylbutanamide derivatives as reported in key studies. The primary assay used for in vitro screening was a rubidium (Rb+) flux assay, which measures the efflux of Rb+ through open KCNQ channels as an indicator of channel activation.

Table 1: In Vitro KCNQ Opening Activity of N-phenylbutanamide Derivatives

Compound IDStructureKCNQ Activation Ratio (%) at 10 µM
1 N-(4-fluorophenyl)butanamide84.24
2 N-phenylbutanamide65.31
3 N-(4-chlorophenyl)butanamide78.92
4 N-(4-bromophenyl)butanamide75.63
5 N-(4-methylphenyl)butanamide72.15
6 N-(4-methoxyphenyl)butanamide68.49
7 N-(2,4-difluorophenyl)butanamide91.57
8 N-(3,4-difluorophenyl)butanamide88.32

Data extracted from Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(15):3004-3008.

Table 2: In Vivo Anticonvulsant Activity of Compound 1

Animal ModelTestDose (mg/kg, i.p.)Protection (%)
MiceMaximal Electroshock (MES)30100
MiceMaximal Electroshock (MES)1580
MiceMaximal Electroshock (MES)7.540

Data extracted from Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(15):3004-3008.

Experimental Protocols

In Vitro Rubidium (Rb+) Flux Assay for KCNQ Channel Activity

This protocol is a detailed methodology for assessing the activity of compounds as KCNQ channel openers using a non-radioactive rubidium ion efflux assay.

Objective: To quantify the ability of test compounds to open KCNQ2/3 channels expressed in a stable cell line.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 channels.

  • Assay Buffer (AB): 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Loading Buffer: AB with 5.4 mM RbCl.

  • Stimulation Buffer: AB with a high concentration of KCl (e.g., 60 mM) to induce depolarization.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Atomic Absorption Spectrometer.

Procedure:

  • Cell Plating: Seed the CHO-KCNQ2/3 cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Rb+ Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with Assay Buffer.

    • Add 100 µL of Loading Buffer to each well.

    • Incubate the plate at 37°C for 2 hours to allow for Rb+ uptake into the cells.

  • Compound Incubation:

    • Aspirate the Loading Buffer.

    • Wash the cells three times with Assay Buffer to remove extracellular Rb+.

    • Add 50 µL of Assay Buffer containing the test compound at various concentrations (typically with a final DMSO concentration of <0.5%). For control wells, add Assay Buffer with DMSO only.

    • Incubate at room temperature for 15 minutes.

  • Stimulation and Rb+ Efflux:

    • Add 50 µL of Stimulation Buffer to each well to depolarize the cells and open voltage-gated KCNQ channels.

    • Incubate for 10 minutes at room temperature to allow for Rb+ efflux.

  • Sample Collection and Analysis:

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Add 100 µL of a lysis buffer to the remaining cells in the original plate to release intracellular Rb+.

    • Determine the Rb+ concentration in both the supernatant and the cell lysate samples using an Atomic Absorption Spectrometer.

  • Data Analysis:

    • The percentage of Rb+ efflux is calculated as: (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in cell lysate) * 100

    • The KCNQ activation ratio for a test compound is calculated relative to the efflux in the control (vehicle-treated) wells.

In Vivo Maximal Electroshock (MES) Seizure Test

This protocol details the procedure for evaluating the anticonvulsant efficacy of a compound in a mouse model of generalized tonic-clonic seizures.[1][2][3][4][5]

Objective: To determine the ability of a test compound to protect against seizures induced by maximal electroshock.

Materials:

  • Male ICR mice (18-22 g).

  • Corneal electrodes.

  • An electroshock apparatus delivering a constant current.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Saline solution (0.9% NaCl).

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration:

    • Divide the mice into groups (n=8-10 per group), including a vehicle control group and groups for different doses of the test compound.

    • Administer the test compound or vehicle intraperitoneally (i.p.).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • MES Induction:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[1]

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • The ED₅₀ (the dose that protects 50% of the animals) can be determined by probit analysis if multiple dose levels are tested.

Visualizations

KCNQ Channel Signaling Pathway

KCNQ_Signaling_Pathway cluster_receptor Gq-coupled Receptors M1R M1 Muscarinic Receptor PLC Phospholipase C (PLC) M1R->PLC Activates AT1R Angiotensin II Receptor AT1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KCNQ KCNQ Channel (Closed) PIP2->KCNQ Maintains Open State KCNQ_Open KCNQ Channel (Open) KCNQ->KCNQ_Open Opening Hyperpolarization Membrane Hyperpolarization KCNQ_Open->Hyperpolarization K+ Efflux Butanamide Butanamide, N-phenyl- Derivative Butanamide->KCNQ_Open Stabilizes Open State Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound_Library Compound Library (N-phenylbutanamide derivatives) Primary_Screen Primary Screen: Rb+ Flux Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (High Activation Ratio) Primary_Screen->Hit_Identification Lead_Compound Lead Compound Selection Hit_Identification->Lead_Compound MES_Test Anticonvulsant Efficacy: Maximal Electroshock (MES) Test Lead_Compound->MES_Test PK_Studies Pharmacokinetic Studies MES_Test->PK_Studies Toxicity_Assessment Toxicity Assessment PK_Studies->Toxicity_Assessment Drug_Candidate Potential Drug Candidate Toxicity_Assessment->Drug_Candidate

References

An In-depth Technical Guide to the Pharmacology of N-Phenylalkanamides as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific pharmacological data on N-phenylbutanamide is limited in publicly available literature, a significant body of research exists for a broader class of N-phenylalkanamides, which have been investigated for their potential as central nervous system agents. Notably, various derivatives of N-phenylacetamides, N-phenylpropanamides, and N-phenylbutanamides have demonstrated promising anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological investigation of these N-phenylalkanamide derivatives, with a focus on their anticonvulsant properties. The content herein summarizes key quantitative data, details common experimental protocols for their evaluation, and illustrates logical workflows and structure-activity relationships.

Quantitative Pharmacological Data

The anticonvulsant activity of several N-phenylalkanamide derivatives has been quantified in various animal models. The following table summarizes the median effective dose (ED50) required to protect against seizures in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, two of the most widely used screening models for anticonvulsant drugs.

Compound ClassDerivativeAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)
N-phenylbutanamideN-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamideMouseMES40.96[1]>300>7.3
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamideMousescPTZ85.16[1]>300>3.5
N-phenylacetamide2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamideMouseMESActive (potency not specified)Not specifiedNot specified
4-amino-N-(2,6-dimethylphenyl)acetamideMouseMES50.50[2]Not specifiedNot specified
4-amino-N-(2,6-dimethylphenyl)acetamideMousescPTZ93.20[2]Not specifiedNot specified
N-phenylpropanamideN-benzyl 2-acetamido-3-methoxypropionamideMouseMES8.3[3]Not specifiedNot specified

Experimental Protocols

The evaluation of potential anticonvulsant agents relies on standardized and reproducible experimental models. The following are detailed methodologies for the key experiments cited in the investigation of N-phenylalkanamide derivatives.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[4][5]

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Apparatus: A rodent shocker capable of delivering a constant alternating current. Corneal or ear-clip electrodes.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound at various doses and at a specified time before the test.

    • A local anesthetic, such as 0.5% tetracaine hydrochloride, is applied to the corneas to minimize pain.[4]

    • Corneal electrodes are placed on the eyes, and a drop of saline is added to ensure good electrical contact.[4]

    • An electrical stimulus (e.g., 50 Hz, 50 mA for 0.2 seconds in mice) is delivered.[6]

    • The animal is observed for the presence or absence of a tonic hindlimb extension, where the hindlimbs are in a rigid, extended state.

    • Abolition of the tonic hindlimb extension is considered a positive result, indicating protection by the test compound.[4]

  • Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. The ED50, the dose at which 50% of the animals are protected, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[7]

  • Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Materials: Pentylenetetrazole (PTZ) solution, test compound, syringes.

  • Procedure:

    • Animals are pre-treated with the test compound or a vehicle control.

    • After a specific pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously in the loose skin of the neck.[7]

    • Animals are placed in individual observation chambers.

    • They are observed for a set period (typically 30 minutes) for the onset of characteristic clonic seizures, which involve rhythmic convulsions of the limbs, body, and head. An episode of clonic spasms lasting for approximately 3 to 5 seconds is considered the endpoint.[7]

    • The absence of clonic seizures within the observation period indicates that the compound is protective.

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure. The ED50 is calculated based on the percentage of animals protected at different doses.

6 Hz Seizure Test

The 6 Hz test is a model of psychomotor seizures and is particularly useful for identifying compounds that may be effective against therapy-resistant focal seizures.[8][9]

  • Objective: To assess the efficacy of a test compound in a model of pharmacoresistant focal seizures.

  • Apparatus: An electrical stimulator capable of delivering a low-frequency current (6 Hz).

  • Procedure:

    • Animals receive the test compound at various doses prior to the test.

    • A local anesthetic and saline are applied to the corneas as in the MES test.[9]

    • A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, at a specific current such as 32 mA or 44 mA) is delivered via corneal electrodes.[8][9]

    • Immediately following the stimulus, animals exhibit characteristic behaviors such as a stun position, forelimb clonus, and stereotyped movements.[8]

    • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior.[8]

  • Endpoint: The endpoint is the absence of the characteristic seizure behavior. The ED50 is determined from the dose-response data.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and preclinical screening of novel N-phenylalkanamide derivatives for anticonvulsant activity.

G cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening start Starting Materials (e.g., Phenylamine, Alkanoyl chloride) reaction Acylation Reaction start->reaction purification Purification & Characterization (e.g., Crystallization, Spectroscopy) reaction->purification mes_test Maximal Electroshock (MES) Test purification->mes_test Test Compound scptz_test Subcutaneous PTZ (scPTZ) Test purification->scptz_test Test Compound six_hz_test 6 Hz Test purification->six_hz_test Test Compound neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) purification->neurotoxicity Test Compound data_analysis Data Analysis (ED50, TD50, Protective Index) mes_test->data_analysis scptz_test->data_analysis six_hz_test->data_analysis neurotoxicity->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Identify Lead Compounds

Caption: General workflow for synthesis and anticonvulsant screening.

Conceptual Signaling Pathway and Mechanism of Action

While the precise molecular targets for many N-phenylalkanamide anticonvulsants are not fully elucidated, a common mechanism for anticonvulsant drugs is the modulation of voltage-gated ion channels and GABAergic neurotransmission. The following diagram illustrates a hypothetical mechanism of action consistent with the activity of many known anticonvulsants.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron na_channel Voltage-gated Na+ Channel vesicle Glutamate Vesicle na_channel->vesicle Depolarization ca_channel Voltage-gated Ca2+ Channel ca_channel->vesicle Ca2+ influx ampa_receptor AMPA Receptor vesicle->ampa_receptor Glutamate release excitation Excitatory Postsynaptic Potential ampa_receptor->excitation gaba_receptor GABAA Receptor inhibition Inhibitory Postsynaptic Potential gaba_receptor->inhibition compound N-Phenylalkanamide Derivative compound->na_channel Blockade compound->gaba_receptor Potentiation

Caption: Hypothesized mechanism of anticonvulsant action.

Conclusion

The class of N-phenylalkanamides represents a promising scaffold for the development of novel anticonvulsant agents. While the parent compound, N-phenylbutanamide, is not extensively characterized, its derivatives have shown significant activity in preclinical models of epilepsy. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

References

Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butanamide, N-phenyl-, also known as N-phenylbutanamide or butyranilide, is a key chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its robust chemical nature and the reactivity of its amide functionality make it a valuable precursor, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Butanamide, N-phenyl-, with a focus on its role in the synthesis of analgesic and anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Chemical Properties and Identification

Butanamide, N-phenyl- is a solid organic compound with the molecular formula C₁₀H₁₃NO. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 1129-50-6[1]
IUPAC Name N-phenylbutanamide[1]
Synonyms Butyranilide, N-Phenylbutyramide[1]
Appearance Solid
Melting Point 96 °C

Synthesis of Butanamide, N-phenyl-

The synthesis of Butanamide, N-phenyl- can be achieved through the acylation of aniline with butyryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Butanamide, N-phenyl-.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline ReactionVessel Reaction Vessel (Solvent, e.g., DCM) Aniline->ReactionVessel ButyrylChloride Butyryl Chloride ButyrylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Washing Washing with Water & Brine ReactionVessel->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization/Chromatography Evaporation->Purification Product Butanamide, N-phenyl- Purification->Product

Caption: General workflow for the synthesis of Butanamide, N-phenyl-.

Experimental Protocol: Synthesis of a Derivative (N-Methyl-N-phenylbutanamide)

While a specific protocol for the parent compound is not detailed in the search results, a representative procedure for a closely related derivative, N-Methyl-N-phenylbutanamide, is available. This can be adapted for the synthesis of Butanamide, N-phenyl- by using aniline instead of N-methylaniline.

Reaction: Butyryl chloride is reacted with N-methylaniline in the presence of triethylamine in a chloroform solvent at 20°C in a flow reactor.[2]

Yield: 99.9%[2]

Applications in Pharmaceutical Synthesis

Butanamide, N-phenyl- and its derivatives are crucial precursors in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Synthesis of Analgesics

N-phenylpropanamide, a close analog of Butanamide, N-phenyl-, is a key building block for potent synthetic analgesics. For example, it is a precursor to derivatives of fentanyl, a powerful opioid analgesic.[3] The synthesis involves the propionylation of a substituted piperidine derivative.

Example: The synthesis of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, a potent analgesic, involves the propionylation of the corresponding piperidine intermediate.[4]

CompoundAnalgesic Potency (Morphine = 1)Reference
cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamideup to 6684[4]
Synthesis of Anticonvulsants

The N-phenylacetamide moiety, which can be derived from precursors like Butanamide, N-phenyl-, is a common feature in many anticonvulsant drugs. These compounds are designed to treat epilepsy and other seizure disorders.

Synthetic Strategy: A common synthetic route involves the alkylation of amines with 2-chloro-N-phenylacetamide derivatives.[5]

Example: A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity were synthesized. The synthesis involved the reaction of various amines with 2-chloro-N-phenylacetamide reagents.[5]

CompoundAnticonvulsant Activity (MES test, 100 mg/kg)Yield (%)Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideEffective at 0.5 h44-78[5]
N-(3-chlorophenyl)-2-morpholino-acetamideEffective at 0.5 h and 4 h44-78[5]

The following diagram illustrates a generalized synthetic pathway for these anticonvulsant agents.

G cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Product Synthesis ChloroacetylChloride 2-Chloroacetyl Chloride Acylation Acylation (DCM, aq. NaOH, 0°C) ChloroacetylChloride->Acylation SubstitutedAniline Substituted Aniline SubstitutedAniline->Acylation Intermediate 2-Chloro-N-(substituted-phenyl)acetamide Acylation->Intermediate Alkylation Alkylation (Acetone, K2CO3, KI, 60°C) Intermediate->Alkylation Amine Amine (e.g., Phenylpiperazine) Amine->Alkylation FinalProduct N-Phenyl-2-(substituted-amino)acetamide Derivative Alkylation->FinalProduct

Caption: Generalized synthetic pathway for N-phenylacetamide-based anticonvulsants.

Conclusion

Butanamide, N-phenyl- and its related structures are indispensable precursors in organic synthesis, offering a versatile platform for the construction of complex molecules with significant biological activity. Their application in the development of potent analgesics and novel anticonvulsants highlights their importance in medicinal chemistry and drug discovery. The synthetic routes and experimental insights provided in this guide aim to support researchers in leveraging the full potential of this valuable chemical intermediate. Further exploration into the derivatization of Butanamide, N-phenyl- is likely to yield new classes of compounds with diverse therapeutic applications. classes of compounds with diverse therapeutic applications.

References

Early Synthesis of N-phenylbutanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Delving into the foundational 19th-century research that first described the synthesis of N-phenylbutanamide, this technical guide provides a detailed overview for researchers, scientists, and drug development professionals. The core of this document focuses on the pioneering work of Charles Gerhardt, who first systematically investigated the class of compounds known as anilides.

This guide presents the early synthetic routes to N-phenylbutanamide, summarizing all available quantitative data in structured tables for clear comparison. Detailed experimental protocols from key historical literature are provided, alongside visualizations of the reaction pathways to facilitate a comprehensive understanding of these seminal experiments.

Historical Context: The Dawn of Anilide Chemistry

In the mid-19th century, the burgeoning field of organic chemistry was marked by efforts to understand the structure and reactivity of organic compounds. French chemist Charles Gerhardt played a pivotal role in this era, particularly through his systematic investigation of the reaction between aniline and various organic acids and their derivatives. His work on "anilides," the term he coined for the products of these reactions, laid the groundwork for a new class of organic compounds.

Gerhardt's extensive research on the formation of anilides was detailed in his 1848 paper, "Recherches sur les anilides," published in Annales de Chimie et de Physique, and further elaborated in his comprehensive textbook, Traité de Chimie Organique. It is within these works that the earliest descriptions of the synthesis of N-phenylbutanamide, then referred to as "butyranilide," are found.

Synthetic Protocols from Early Research

The primary methods for the synthesis of N-phenylbutanamide in Gerhardt's early research involved the reaction of aniline with either butyric acid or butyryl chloride.

Synthesis from Aniline and Butyric Acid

This method involves the direct reaction of aniline with butyric acid, typically by heating the two reagents together. The reaction proceeds through a dehydration or condensation mechanism.

Experimental Protocol:

A mixture of aniline and an excess of butyric acid was heated in a retort. The reaction mixture was distilled, and the distillate was collected. The portion of the distillate that solidified upon cooling was identified as N-phenylbutanamide. This solid was then purified by recrystallization. While specific quantities and reaction times were not always rigorously documented in these early accounts, the principle of direct amidation via heating was established.

Synthesis from Aniline and Butyryl Chloride

A more vigorous and often higher-yielding method described in the historical literature is the reaction of aniline with butyryl chloride. This reaction is a nucleophilic acyl substitution.

Experimental Protocol:

Butyryl chloride was added dropwise to a solution of aniline in a suitable inert solvent, such as ether. The reaction is exothermic and results in the formation of N-phenylbutanamide and hydrogen chloride. The hydrogen chloride would typically react with the excess aniline present to form aniline hydrochloride. After the reaction was complete, the mixture was washed with water to remove the aniline hydrochloride and any unreacted starting materials. The N-phenylbutanamide was then isolated and purified, often by recrystallization from a suitable solvent like ethanol.

Quantitative Data from Early Syntheses

Quantitative data from mid-19th-century chemical research often lacks the precision of modern analytical techniques. However, key physical properties were recorded and are summarized below.

CompoundMolecular FormulaMelting Point (°C)Crystalline Form
N-phenylbutanamideC₁₀H₁₃NO90-91Lamelles (thin plates)

Note: The yields for these early reactions were not consistently reported in a standardized manner.

Reaction Pathway Diagrams

To visually represent the chemical transformations described in the early literature, the following diagrams have been generated.

Synthesis_from_Aniline_and_Butyric_Acid Aniline Aniline N_phenylbutanamide N-phenylbutanamide Aniline->N_phenylbutanamide ButyricAcid Butyric Acid ButyricAcid->N_phenylbutanamide Heat Heat Heat->N_phenylbutanamide - H₂O Water Water

Caption: Reaction of Aniline with Butyric Acid.

Synthesis_from_Aniline_and_Butyryl_Chloride Aniline Aniline N_phenylbutanamide N-phenylbutanamide Aniline->N_phenylbutanamide ButyrylChloride Butyryl Chloride ButyrylChloride->N_phenylbutanamide HCl Hydrogen Chloride N_phenylbutanamide->HCl + HCl

Caption: Reaction of Aniline with Butyryl Chloride.

Experimental Workflow

The general experimental workflow for the synthesis and purification of N-phenylbutanamide as described in the early literature can be summarized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mixing of Reactants (Aniline + Butyric Acid/Butyryl Chloride) Reaction Reaction (Heating or Dropwise Addition) Reactants->Reaction Washing Washing with Water Reaction->Washing Separation Separation of Organic Layer Washing->Separation Recrystallization Recrystallization Separation->Recrystallization Drying Drying Recrystallization->Drying FinalProduct FinalProduct Drying->FinalProduct Pure N-phenylbutanamide

Caption: General Experimental Workflow.

This guide provides a focused look into the historical origins of N-phenylbutanamide synthesis, offering valuable context and detailed protocols for today's researchers. The foundational work of chemists like Charles Gerhardt not only introduced a new class of compounds but also established fundamental reaction principles that continue to be relevant in modern organic chemistry.

Toxicological Profile of N-phenylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of N-phenylbutanamide. Despite its industrial applications, publicly available toxicological data for N-phenylbutanamide is limited. This document synthesizes the available acute toxicity data, outlines general methodologies for key toxicological assays, and identifies critical data gaps to guide future research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

N-phenylbutanamide, also known as butyranilide, is an organic compound with the chemical formula C₁₀H₁₃NO. It belongs to the class of anilides and finds applications as a chemical intermediate. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for the development of any potential pharmaceutical applications. This guide aims to provide an in-depth summary of the known toxicological properties of N-phenylbutanamide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. The most common metric for acute oral toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data

The available acute oral toxicity data for N-phenylbutanamide is summarized in the table below.

Test SpeciesRoute of ExposureLD50 ValueToxic EffectsReference
RatOral>500 mg/kgDetails of toxic effects not reported other than lethal dose value.[1]
MouseOral1630 mg/kgDetails of toxic effects not reported other than lethal dose value.[1]

Table 1: Acute Oral Toxicity of N-phenylbutanamide

Experimental Protocol: Acute Oral Toxicity (General Guideline)

While the specific experimental protocols for the cited LD50 values for N-phenylbutanamide were not available in the public domain, a general protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method) is described below. This method is designed to estimate the LD50 while minimizing the number of animals used.

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

Dose Administration:

  • Animals are fasted overnight prior to administration of the test substance.

  • The test substance is typically administered orally via gavage.

  • A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • The starting dose is selected based on any existing information about the substance's toxicity.

  • Initially, a group of three animals is dosed at the starting dose.

Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

Procedure Progression:

  • If no mortality is observed, the next higher fixed dose level is administered to another group of three animals.

  • If mortality is observed, the decision to proceed to a lower or higher dose depends on the number of fatalities and the timing of their occurrence.

  • The study is complete when a dose that causes mortality or no effects at the highest dose is identified.

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_endpoint Endpoint Analysis animal_selection Animal Selection (e.g., Rats) acclimatization Acclimatization animal_selection->acclimatization fasting Overnight Fasting acclimatization->fasting gavage Oral Gavage fasting->gavage dose_prep Dose Preparation dose_prep->gavage clinical_signs Clinical Signs gavage->clinical_signs body_weight Body Weight gavage->body_weight mortality Mortality gavage->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy ld50_estimation LD50 Estimation necropsy->ld50_estimation p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 Stabilization & Activation atm_atr->p53 phosphorylates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest induces dna_repair DNA Repair p53->dna_repair activates apoptosis Apoptosis p53->apoptosis triggers

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide, also known as butyranilide, is an organic compound with the chemical formula C₁₀H₁₃NO.[1][2] It belongs to the class of anilides, which are amides derived from aniline. This document provides a comprehensive overview of the physical and chemical properties of N-phenylbutanamide, detailed experimental protocols for their determination, and an exploration of its potential biological significance, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

Physicochemical Properties

N-phenylbutanamide is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Identification and Structure
PropertyValueSource
Chemical Name N-phenylbutanamideIUPAC
Common Names Butyranilide, N-Phenylbutyramide[1]
CAS Number 1129-50-6[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1][2]
SMILES CCCC(=O)NC1=CC=CC=C1[1]
InChI InChI=1S/C10H13NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,11,12)[1]
Physical Properties
PropertyValueSource
Melting Point 96 °C[2]
Boiling Point 290.31 °C (rough estimate)
Appearance Colorless to pale yellow liquid (for N,2-Dimethyl-N-phenylbutanamide)[3]
Solubility Insoluble in water.

Experimental Protocols

This section outlines the detailed methodologies for the determination of key physical and chemical properties of N-phenylbutanamide.

Synthesis of N-phenylbutanamide

A common method for the synthesis of N-phenylbutanamide involves the reaction of aniline with butyryl chloride.

Synthesis_of_N_phenylbutanamide aniline Aniline reaction aniline->reaction butyryl_chloride Butyryl Chloride butyryl_chloride->reaction product N-phenylbutanamide hcl HCl reaction->product Pyridine (base) reaction->hcl

Synthesis of N-phenylbutanamide from aniline and butyryl chloride.

Protocol:

  • In a well-ventilated fume hood, dissolve aniline in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of butyryl chloride to the cooled solution with constant stirring. A base, such as pyridine, is often added to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess aniline and pyridine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbutanamide.

Spectroscopic Characterization

NMR_Workflow sample N-phenylbutanamide Sample dissolve Dissolve in CDCl₃ sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire ¹H and ¹³C NMR Spectra nmr_tube->spectrometer process Process Data (FID to Spectrum) spectrometer->process analyze Analyze Chemical Shifts and Coupling process->analyze

Workflow for NMR spectroscopic analysis of N-phenylbutanamide.

¹H NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of purified N-phenylbutanamide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy Protocol:

  • Prepare a more concentrated sample (20-50 mg) in CDCl₃ as described for ¹H NMR.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the data to obtain the final spectrum.

IR_Workflow sample N-phenylbutanamide Sample mix Grind with KBr sample->mix pelletize Press into a Pellet mix->pelletize spectrometer Acquire IR Spectrum pelletize->spectrometer analyze Analyze Functional Group Frequencies spectrometer->analyze

Workflow for IR spectroscopic analysis using the KBr pellet method.

Potassium Bromide (KBr) Pellet Method Protocol:

  • Thoroughly grind 1-2 mg of dry N-phenylbutanamide with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Introduce a small amount of N-phenylbutanamide into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Properties and Reactivity

Hydrolysis

Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl), the carbonyl oxygen of N-phenylbutanamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are butanoic acid and anilinium chloride.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing with aqueous NaOH), a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The final products are sodium butanoate and aniline.

Hydrolysis_of_N_phenylbutanamide N_phenylbutanamide N-phenylbutanamide acid_hydrolysis Acid Hydrolysis (H₃O⁺, Δ) N_phenylbutanamide->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH⁻, Δ) N_phenylbutanamide->base_hydrolysis butanoic_acid Butanoic Acid acid_hydrolysis->butanoic_acid aniline_salt Anilinium Ion acid_hydrolysis->aniline_salt butanoate Butanoate Ion base_hydrolysis->butanoate aniline Aniline base_hydrolysis->aniline

Hydrolysis of N-phenylbutanamide under acidic and basic conditions.
Thermal Stability

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of N-phenylbutanamide.

Thermogravimetric Analysis (TGA) Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of N-phenylbutanamide into a TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperature at which the compound begins to decompose.

Biological Activity and Relevance in Drug Development

While N-phenylbutanamide itself is not a widely used therapeutic agent, its derivatives have shown significant promise as anticonvulsant and antinociceptive agents.[4][5] This suggests that the N-phenylbutanamide scaffold may be a valuable pharmacophore for the development of new drugs targeting the central nervous system.

Anticonvulsant and Antinociceptive Properties of Derivatives

Several studies have reported the synthesis and evaluation of N-phenylbutanamide derivatives with potent anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) test.[4] Some of these derivatives have also demonstrated efficacy in models of neuropathic pain.

The mechanism of action for these derivatives is often multimodal, suggesting they interact with multiple targets within the central nervous system.

Potential Signaling Pathways

Based on the activity of its derivatives, N-phenylbutanamide-based compounds may exert their effects through the modulation of ion channels and neurotransmitter systems. A plausible signaling pathway is depicted below.

Biological_Activity_Pathway compound N-phenylbutanamide Derivative na_channel Voltage-gated Sodium Channels compound->na_channel Inhibition ca_channel Voltage-gated Calcium Channels compound->ca_channel Inhibition neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect antinociceptive_effect Antinociceptive Effect neurotransmitter_release->antinociceptive_effect

Potential signaling pathway for the biological effects of N-phenylbutanamide derivatives.

This proposed pathway suggests that N-phenylbutanamide derivatives may inhibit voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability and neurotransmitter release. These actions are consistent with the observed anticonvulsant and antinociceptive effects.

Safety and Handling

Hazard Identification
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[4][7]

  • Storage: Store in a cool, dry place in a tightly sealed container.[4][7]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

N-phenylbutanamide is a well-characterized compound with a range of interesting physical and chemical properties. Its derivatives have demonstrated significant potential in the field of drug discovery, particularly as anticonvulsant and antinociceptive agents. This technical guide provides a solid foundation for researchers and scientists working with N-phenylbutanamide, offering detailed experimental protocols and insights into its potential therapeutic applications. Further research into the specific mechanisms of action of N-phenylbutanamide and its analogs is warranted to fully elucidate their therapeutic potential.

References

Butanamide, N-phenyl- as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of "Butanamide, N-phenyl-" and its derivatives as potential HDAC inhibitors, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. While direct evidence for "Butanamide, N-phenyl-" as a potent HDAC inhibitor is limited, this guide will focus on a closely related and studied derivative, N-(4-chlorophenyl)-4-phenylbutanamide , to provide concrete data and protocols.

Physicochemical Properties of Butanamide, N-phenyl-

A foundational understanding of the physicochemical properties of a compound is essential for its development as a therapeutic agent.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO--INVALID-LINK--
Molecular Weight 163.22 g/mol --INVALID-LINK--
CAS Number 1129-50-6--INVALID-LINK--
Melting Point 96 °C--INVALID-LINK--
Boiling Point ~288 °C (estimated)Similar to 2-phenylbutanamide[1]
Density ~1.082 g/cm³ (estimated)Similar to 2-phenylbutanamide[1]
Synonyms n-Butyranilide, Butyranilide, Butyrylanilide, N-Phenylbutyramide--INVALID-LINK--

Role as a Histone Deacetylase (HDAC) Inhibitor

While "Butanamide, N-phenyl-" itself is not extensively documented as a direct HDAC inhibitor, derivatives of this scaffold have been synthesized and evaluated for their inhibitory activity. A notable example is N-(4-chlorophenyl)-4-phenylbutanamide (referred to in some literature as B-R2B), which has been identified as a non-competitive inhibitor of HDAC6.[2]

Mechanism of Action

HDAC inhibitors typically function by chelating the zinc ion within the active site of the enzyme, thereby blocking substrate access.[3] However, N-(4-chlorophenyl)-4-phenylbutanamide has been shown to act as a non-competitive inhibitor of HDAC6.[2] Molecular dynamics simulations suggest that this compound binds to the entrance of the HDAC6 active site pocket, obstructing the passage of the substrate without directly interacting with the catalytic zinc ion.[2] This mechanism is similar to that of the selective HDAC6 inhibitor, tubacin.[2]

Quantitative Efficacy

The inhibitory potential of N-(4-chlorophenyl)-4-phenylbutanamide has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer72.6[2]
THP-1Acute Myeloid Leukemia16.5[2]
HMCHuman Mast Leukemia79.29[2]
KasumiChronic Myelogenous Leukemia101[2]

These values indicate that N-(4-chlorophenyl)-4-phenylbutanamide exhibits anti-proliferative activity against a range of cancer cell lines, with notable potency in acute myeloid leukemia cells.

Signaling Pathways

The inhibition of HDACs by compounds like phenylbutyrate and its derivatives can impact multiple cellular signaling pathways, leading to anti-cancer effects such as apoptosis, cell cycle arrest, and differentiation. One such pathway is the Fanconi anemia (FA)/BRCA pathway, which is involved in DNA repair. Phenylbutyrate has been shown to interfere with this pathway, potentially by downregulating the expression of key proteins like BRCA1.[4] This interference can sensitize cancer cells to DNA-damaging agents like cisplatin.[4] Additionally, phenylbutyrate can down-regulate the anti-apoptotic protein Bcl-XL and the DNA-dependent protein kinase (DNA-PK), further promoting apoptosis in cancer cells.[4]

G Potential Signaling Pathway of Phenylbutyrate Derivatives cluster_0 Phenylbutyrate Derivative cluster_1 HDAC Inhibition cluster_2 Downstream Effects Butanamide, N-phenyl- Derivative Butanamide, N-phenyl- Derivative HDAC6 HDAC6 Butanamide, N-phenyl- Derivative->HDAC6 inhibits FA/BRCA Pathway FA/BRCA Pathway Butanamide, N-phenyl- Derivative->FA/BRCA Pathway downregulates DNA-PK DNA-PK Butanamide, N-phenyl- Derivative->DNA-PK downregulates Bcl-XL Bcl-XL Butanamide, N-phenyl- Derivative->Bcl-XL downregulates HDAC6->FA/BRCA Pathway regulates HDAC6->DNA-PK regulates HDAC6->Bcl-XL regulates BRCA1 BRCA1 FA/BRCA Pathway->BRCA1 Increased Sensitivity to Cisplatin Increased Sensitivity to Cisplatin BRCA1->Increased Sensitivity to Cisplatin contributes to resistance Cell Cycle Arrest Cell Cycle Arrest DNA-PK->Cell Cycle Arrest Apoptosis Apoptosis Bcl-XL->Apoptosis inhibits

Caption: Potential signaling pathway of N-phenylbutanamide derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HDAC inhibitors.

Fluorometric HDAC Activity/Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

G Fluorometric HDAC Inhibition Assay Workflow Start Start Prepare Reagents Prepare HDAC enzyme, fluorogenic substrate, assay buffer, and test compound dilutions Start->Prepare Reagents Plate Setup Add buffer, enzyme, and test compound to 96-well plate Prepare Reagents->Plate Setup Initiate Reaction Add fluorogenic substrate to each well Plate Setup->Initiate Reaction Incubate_37 Incubate at 37°C for 30-60 minutes Initiate Reaction->Incubate_37 Stop Reaction Add developer solution (e.g., with Trichostatin A) Incubate_37->Stop Reaction Incubate_RT Incubate at room temperature for 15-30 minutes Stop Reaction->Incubate_RT Measure Fluorescence Read fluorescence (Ex/Em = 350-380/440-460 nm) Incubate_RT->Measure Fluorescence Data Analysis Calculate percent inhibition and IC50 values Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X HDAC Assay Buffer.

    • Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) in 1X HDAC Assay Buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate.

    • Prepare serial dilutions of the test compound (e.g., N-(4-chlorophenyl)-4-phenylbutanamide) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).[5]

  • Assay Plate Setup:

    • In a 96-well black plate, add 85 µL of ddH₂O to each well.

    • For test wells, add a specific volume of the test compound dilution.

    • For the positive control, add a known concentration of the control inhibitor.

    • For the negative control (100% activity), add the vehicle control.

    • Add 10 µL of 10X HDAC Assay Buffer to all wells.

    • Add the diluted HDAC enzyme to all wells except for the no-enzyme background control.

  • Reaction and Measurement:

    • Initiate the reaction by adding 5 µL of the HDAC fluorometric substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of a developer solution (which often contains a strong HDAC inhibitor like Trichostatin A to halt the enzymatic reaction).[5]

    • Incubate at 37°C for an additional 15-30 minutes to allow for signal development.[5]

    • Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

G MTT Cell Proliferation Assay Workflow Start Start Cell Seeding Seed cells in a 96-well plate and incubate overnight Start->Cell Seeding Compound Treatment Treat cells with various concentrations of the test compound Cell Seeding->Compound Treatment Incubate_72h Incubate for 48-72 hours Compound Treatment->Incubate_72h Add MTT Add MTT solution to each well Incubate_72h->Add MTT Incubate_4h Incubate for 2-4 hours to allow formazan formation Add MTT->Incubate_4h Solubilize Formazan Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Formazan Measure Absorbance Read absorbance at 570 nm Solubilize Formazan->Measure Absorbance Data Analysis Calculate percent viability and IC50 values Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control.

    • Incubate the plate for the desired exposure time (typically 48-72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of specific histone proteins following treatment with an HDAC inhibitor.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells with the HDAC inhibitor for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. For histones, an acid extraction method is often employed.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for the efficient transfer of small histone proteins.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total histone H3 or β-actin.[8]

    • Quantify the band intensities to determine the relative change in histone acetylation.

Conclusion

"Butanamide, N-phenyl-" and its derivatives represent a promising scaffold for the development of novel HDAC inhibitors. The detailed characterization of compounds like N-(4-chlorophenyl)-4-phenylbutanamide demonstrates their potential as anti-cancer agents, acting through mechanisms that may include non-competitive inhibition of specific HDAC isoforms and interference with key cellular signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this class of compounds for therapeutic applications. Further research is warranted to explore the full potential of N-phenylbutanamide derivatives as selective and potent HDAC inhibitors.

References

Methodological & Application

Application Notes and Protocols for N-phenylbutanamide Derivatives as Anti-epileptic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Butanamide, N-phenyl- derivatives as potential anti-epileptic agents. This document details their mechanism of action, protocols for experimental evaluation, and quantitative data to support further research and development.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel therapeutic agents. Butanamide, N-phenyl- derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. Evidence suggests that their mechanism of action may involve the positive modulation of KCNQ potassium channels, which play a crucial role in regulating neuronal excitability.

Mechanism of Action: KCNQ Potassium Channel Opening

A key mechanism by which N-phenylbutanamide derivatives may exert their anti-epileptic effects is through the opening of KCNQ (Kv7) voltage-gated potassium channels.[1] These channels are critical in controlling neuronal excitability; their activation leads to a hyperpolarizing potassium current that stabilizes the membrane potential and reduces the likelihood of aberrant firing that can trigger seizures. Specifically, the KCNQ2/3 heteromers are highly expressed in the brain and are considered significant targets for anti-epileptic drugs.[2]

The proposed signaling pathway for N-phenylbutanamide derivatives targeting KCNQ channels is as follows:

KCNQ Signaling Pathway N-phenylbutanamide Derivative N-phenylbutanamide Derivative KCNQ2/3 Channel KCNQ2/3 Channel N-phenylbutanamide Derivative->KCNQ2/3 Channel Binds and Activates K+ Efflux K+ Efflux KCNQ2/3 Channel->K+ Efflux Increases Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Membrane Hyperpolarization->Reduced Neuronal Excitability Results in Decreased Seizure Activity Decreased Seizure Activity Reduced Neuronal Excitability->Decreased Seizure Activity Causes

Proposed signaling pathway for N-phenylbutanamide derivatives.

Experimental Evaluation Workflow

The preclinical evaluation of N-phenylbutanamide derivatives as anti-epileptic agents typically follows a tiered approach, starting with in vitro screening to assess their activity on the target, followed by in vivo models to determine efficacy and neurotoxicity.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy and Toxicity Thallium Influx Assay Thallium Influx Assay MES Test MES Test Thallium Influx Assay->MES Test Active Compounds scPTZ Test scPTZ Test MES Test->scPTZ Test Efficacy Confirmation Rotarod Test Rotarod Test scPTZ Test->Rotarod Test Safety Assessment Data Analysis Data Analysis Rotarod Test->Data Analysis Quantitative Data Synthesis of Derivatives Synthesis of Derivatives Synthesis of Derivatives->Thallium Influx Assay Compound Library

General experimental workflow for evaluating N-phenylbutanamide derivatives.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity of representative N-phenylbutanamide derivatives. This data allows for a comparative analysis of their potency and therapeutic index.

Compound IDDerivative NameMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)KCNQ Activation Ratio (%) @ 10 µM
1 N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide40.9685.16>300>7.32 (MES)Not Reported
2 Novel N-phenylbutanamide derivative (from Yang et al.)Not ReportedNot ReportedNot ReportedNot Reported84.24

ED50 (Median Effective Dose): The dose at which 50% of the animals are protected from seizures. TD50 (Median Toxic Dose): The dose at which 50% of the animals exhibit neurotoxicity (fall from the rotarod). Data for compound 1 was extracted from a study on N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide. Data for compound 2 is based on a study by Yang et al. which focused on KCNQ opening activities.[1]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution with 0.5% Tween 80 (vehicle)

  • Test compound (N-phenylbutanamide derivative)

  • Standard AED (e.g., Phenytoin)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.

  • At the time of peak effect (predetermined, e.g., 30 or 60 minutes post-injection), apply a drop of saline to the corneal electrodes.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the ED50 value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Objective: To assess the ability of a compound to elevate the threshold for seizures induced by a chemical convulsant.

Materials:

  • Male Swiss mice (18-22 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (0.9% saline with 0.5% Tween 80)

  • Test compound

  • Standard AED (e.g., Ethosuximide)

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice (n=8-10 per group).

  • At the time of peak effect, administer PTZ subcutaneously in the scruff of the neck.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED50 value using probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits.

Objective: To determine the dose of a compound that causes motor impairment.

Materials:

  • Male Swiss mice (22-28 g)

  • Rotarod apparatus (e.g., rotating at 6 rpm)

  • Vehicle

  • Test compound

Procedure:

  • Train the mice to stay on the rotating rod for at least 1 minute in three consecutive trials.

  • Administer the test compound or vehicle i.p. to groups of trained mice (n=8-10 per group).

  • At the time of peak effect, place the mice on the rotarod.

  • Record the number of mice that fall off the rod within 1 minute.

  • Calculate the TD50 value using probit analysis.

In Vitro Thallium Influx Assay for KCNQ Channel Activity

This is a high-throughput screening method to identify potassium channel openers.[3][4][5]

Objective: To measure the influx of thallium (a surrogate for potassium) through KCNQ channels in a cell-based assay.

Materials:

  • CHO or HEK293 cells stably expressing the KCNQ2/3 channels

  • FluxOR™ Thallium Detection Kit (or similar)

  • Assay buffer (e.g., HBSS)

  • Thallium-containing stimulus buffer

  • Test compound

  • Known KCNQ channel opener (e.g., Retigabine)

  • Fluorescence plate reader

Procedure:

  • Plate the KCNQ2/3 expressing cells in a 96- or 384-well plate.

  • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Use the fluorescence plate reader to establish a baseline fluorescence reading.

  • Add the thallium-containing stimulus buffer to initiate ion flux.

  • Immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates thallium influx and, therefore, channel opening.

  • Calculate the EC50 (half-maximal effective concentration) for the test compound.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of N-phenylbutanamide derivatives and their anticonvulsant activity is a critical area of investigation for optimizing lead compounds.

SAR Logic Core Scaffold N-phenylbutanamide Phenyl Ring Substituents Phenyl Ring Substituents Core Scaffold->Phenyl Ring Substituents Butanamide Chain Modifications Butanamide Chain Modifications Core Scaffold->Butanamide Chain Modifications Amide Nitrogen Substituents Amide Nitrogen Substituents Core Scaffold->Amide Nitrogen Substituents Anticonvulsant Activity Anticonvulsant Activity Phenyl Ring Substituents->Anticonvulsant Activity Modulates Potency and Selectivity Butanamide Chain Modifications->Anticonvulsant Activity Affects Pharmacokinetics and Target Binding Amide Nitrogen Substituents->Anticonvulsant Activity Influences Lipophilicity and BBB Penetration

Key structural elements influencing the activity of N-phenylbutanamides.

Initial studies suggest that substitutions on the N-phenyl ring and modifications to the butanamide chain can significantly impact the potency and selectivity of these compounds as KCNQ channel openers and their overall anticonvulsant profile. Further research is needed to fully elucidate these relationships and guide the design of next-generation anti-epileptic agents.

References

Protocol for the synthesis of N-phenylbutanamide from butyric acid and aniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of N-phenylbutanamide, a valuable amide compound with applications in chemical synthesis and drug discovery. The described method involves the direct coupling of butyric acid and aniline using a carbodiimide-mediated reaction, ensuring high yield and purity of the final product. This document provides a comprehensive experimental procedure, including reaction setup, purification, and characterization of N-phenylbutanamide, intended for researchers and professionals in organic chemistry and drug development.

Introduction

N-phenylbutanamide is an organic compound belonging to the amide family, characterized by a phenyl group attached to the nitrogen atom of a butanamide moiety. Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals. The direct condensation of a carboxylic acid and an amine to form an amide is often a slow process. To facilitate this reaction, coupling agents are employed to activate the carboxylic acid. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC), a widely used coupling agent that promotes the efficient formation of the amide bond between butyric acid and aniline. The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Reaction Scheme

Experimental Protocol

Materials:

  • Butyric acid (C₄H₈O₂)

  • Aniline (C₆H₅NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add butyric acid (1.0 eq) and aniline (1.0 eq). Dissolve the starting materials in dichloromethane (DCM, approx. 50 mL).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM (20 mL). Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: After the addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-phenylbutanamide.

  • Purification: Purify the crude product by recrystallization from a mixture of ethanol and water or ethanol and hexane to yield pure N-phenylbutanamide as a white solid.

  • Characterization:

    • Determine the melting point of the purified product. The literature melting point for N-phenylbutanamide is approximately 96 °C.[1]

    • Acquire an Infrared (IR) spectrum of the product. Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1660 cm⁻¹), and aromatic C-H stretches.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final product.

Data Presentation

ParameterValue
Reactants
Butyric Acid1.0 eq
Aniline1.0 eq
DCC1.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Product Characterization
Expected Yield80-90%
AppearanceWhite crystalline solid
Melting Point~96 °C[1]
Spectroscopic Data
IR (cm⁻¹)~3300 (N-H), ~1660 (C=O)
¹H NMR (CDCl₃, δ)~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~2.3 (t, 2H, -CH₂CO-), ~1.7 (m, 2H, -CH₂CH₂CO-), ~1.0 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ)~171 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~39 (-CH₂CO-), ~19 (-CH₂CH₂CO-), ~14 (-CH₃)

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Butyric Acid & Aniline in DCM B Cool to 0 °C A->B C Add DCC solution B->C D Stir for 12-18h at RT C->D E Filter DCU D->E Proceed to Work-up F Wash with HCl, NaHCO3, Brine E->F G Dry with MgSO4 F->G H Concentrate in vacuo G->H I Recrystallize H->I Proceed to Purification J Characterize (MP, IR, NMR) I->J

Caption: Workflow for the synthesis of N-phenylbutanamide.

References

Application Notes and Protocols for High-Throughput Screening of N-phenylbutanamide Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide derivatives have emerged as a promising class of molecules, frequently investigated for their potent inhibitory effects on histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of novel HDAC inhibitors are of significant interest in drug discovery.

High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of chemical compounds to identify potential drug candidates. This document provides detailed application notes and protocols for various HTS assays suitable for the screening and characterization of N-phenylbutanamide derivatives as HDAC inhibitors.

Signaling Pathway of Histone Deacetylation

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs block this process, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, such as tumor suppressor genes.

HDAC_Signaling_Pathway cluster_0 Chromatin Regulation cluster_1 Gene Expression Histone Histone Tail (Lysine-Ac) Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Transcription_On Gene Transcription Activated Acetylated_Histone->Transcription_On Transcription_Off Gene Transcription Repressed Deacetylated_Histone->Transcription_Off N_phenylbutanamide N-phenylbutanamide Derivative N_phenylbutanamide->HDAC Inhibition

Figure 1. Simplified HDAC signaling pathway and the inhibitory action of N-phenylbutanamide derivatives.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel N-phenylbutanamide-based HDAC inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

HTS_Workflow cluster_workflow HTS Campaign for N-phenylbutanamide Derivatives Library N-phenylbutanamide Derivative Library Primary_Screen Primary HTS Assay (e.g., Fluorogenic Assay) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Inactive Compounds Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assays Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Figure 2. General experimental workflow for a high-throughput screening campaign.

Data Presentation: Quantitative Analysis of N-phenylbutanamide Derivatives

The following tables summarize the inhibitory activities of representative N-phenylbutanamide derivatives and control compounds against various HDAC isoforms.

Table 1: Pan-HDAC Inhibitory Activity of N-phenylbutanamide Derivatives

Compound IDAssay TypeTargetIC50 (µM)Reference
PhenylbutyrateCell-basedPan-HDAC1210 (LN-229 cells)[1]
PhenylbutyrateCell-basedPan-HDAC1920 (LN-18 cells)[1]
B-R2B FluorometricHDAC6Not specified, but active[2]
SAHA (Control)FluorometricPan-HDAC~0.06 (HeLa extract)[3]

Table 2: Isoform-Selective HDAC Inhibitory Activity of N-phenylbutanamide Derivatives

Compound IDAssay TypeHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
6a Biochemical4.431.6>10000>10000[2]
6b Biochemical4.551.4>10000>10000[2]
10c Biochemical26.289.15493>10000[2]
CI-994 (Control)Biochemical80.3114.2167.3>10000[2]

Table 3: HTS Assay Performance Metrics

Assay TypeTargetZ'-FactorReference
Cell-based LuminescenceHDAC I/II0.84 ± 0.19[4]
FluorogenicHDAC8> 0.7 (implied)[5]
AlphaLISAHDAC1> 0.5[5]

Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.

Experimental Protocols

Fluorogenic HDAC Activity Assay

This is a widely used method for HTS of HDAC inhibitors. The assay relies on a substrate that becomes fluorescent upon deacetylation by HDACs and subsequent cleavage by a developer enzyme.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer (e.g., Trypsin)

  • N-phenylbutanamide derivative library and control inhibitors (e.g., Trichostatin A)

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the N-phenylbutanamide derivatives and control inhibitors in assay buffer.

  • In a 384-well plate, add 5 µL of diluted compound or control.

  • Add 10 µL of HDAC enzyme solution to each well.

  • Incubate for 15 minutes at 37°C.

  • Add 5 µL of the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate for 60 minutes at 37°C.

  • Add 10 µL of the developer solution to stop the HDAC reaction and generate the fluorescent signal.

  • Incubate for 15 minutes at 37°C.

  • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that is highly sensitive and suitable for HTS. It measures the interaction between a biotinylated substrate and an antibody that recognizes the acetylated form of the substrate.

AlphaLISA_Principle cluster_inhibited With HDAC Inhibitor cluster_active Without HDAC Inhibitor (Active HDAC) Donor_I Donor Bead Substrate_I Acetylated Substrate Donor_I->Substrate_I Streptavidin-Biotin Acceptor_I Acceptor Bead Acceptor_I->Donor_I Proximity -> Signal Substrate_I->Acceptor_I Antibody Binding Donor_A Donor Bead Substrate_A Deacetylated Substrate Donor_A->Substrate_A Streptavidin-Biotin Acceptor_A Acceptor Bead Acceptor_A->Donor_A No Proximity -> No Signal HDAC HDAC HDAC->Substrate_A Deacetylation

Figure 3. Principle of the AlphaLISA assay for HDAC activity.

Materials:

  • HDAC enzyme

  • Biotinylated acetylated peptide substrate

  • Streptavidin-coated Donor beads

  • Anti-acetyl-lysine antibody-conjugated Acceptor beads

  • Assay Buffer

  • N-phenylbutanamide derivatives and controls

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Protocol:

  • Prepare serial dilutions of the N-phenylbutanamide derivatives.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 2.5 µL of HDAC enzyme solution and 2.5 µL of the biotinylated substrate.

  • Incubate for 60 minutes at room temperature.

  • Add 7.5 µL of a mixture containing the Acceptor beads.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the Donor beads under subdued light.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

  • Analyze the data to determine IC50 values.

Fluorescence Polarization (FP) Assay

The FP assay measures the binding of a fluorescently labeled small molecule (tracer) to a larger protein. In a competitive binding format, unlabeled ligands (N-phenylbutanamide derivatives) displace the tracer, leading to a decrease in fluorescence polarization.

FP_Assay_Principle cluster_bound Tracer Bound to HDAC cluster_displaced Tracer Displaced by Inhibitor HDAC_B HDAC Tracer_B Fluorescent Tracer Result_B High Polarization HDAC_D HDAC Inhibitor N-phenylbutanamide Tracer_D Fluorescent Tracer Result_D Low Polarization

Figure 4. Principle of the Fluorescence Polarization competition assay.

Materials:

  • HDAC enzyme

  • Fluorescently labeled tracer (a known HDAC ligand)

  • Assay Buffer

  • N-phenylbutanamide derivatives and controls

  • 384-well black microplates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of the N-phenylbutanamide derivatives.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Add 10 µL of a pre-mixed solution of HDAC enzyme and the fluorescent tracer.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well.

  • Calculate the change in polarization and determine the IC50 values for the competing compounds.

Conclusion

The selection of an appropriate HTS assay for screening N-phenylbutanamide derivatives as HDAC inhibitors depends on several factors, including the specific research question, available instrumentation, and the desired throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively screen and characterize these promising compounds. A multi-assay approach, combining a high-throughput primary screen with orthogonal secondary assays, is recommended for robust hit validation and lead optimization.

References

Application Notes and Protocols: "Butanamide, N-phenyl-" as a Tool Compound Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Butanamide, N-phenyl-," also known as butyranilide, serves as a versatile chemical scaffold for the development of tool compounds in neuroscience research. While the parent compound itself displays limited direct application, its derivatives have been instrumental in the investigation of various neurological pathways and as potential therapeutic agents. These derivatives have been primarily explored for their anticonvulsant properties, modulation of key ion channels and receptors, and their potential in addressing neurodegenerative diseases.

This document provides an overview of the primary applications of N-phenylbutanamide derivatives, detailed experimental protocols for their evaluation, and a summary of relevant quantitative data.

I. Application as KCNQ (Kv7) Potassium Channel Openers

Derivatives of N-phenylbutanamide have been extensively investigated as openers of KCNQ (Kv7) voltage-gated potassium channels. These channels are crucial in regulating neuronal excitability, and their activation is a validated strategy for the treatment of epilepsy.

Signaling Pathway

KCNQ_Signaling NPB_derivative N-Phenylbutanamide Derivative KCNQ KCNQ (Kv7.2/7.3) Channel NPB_derivative->KCNQ Binds and Opens Hyperpolarization Membrane Hyperpolarization KCNQ->Hyperpolarization Increases K+ Efflux Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: KCNQ channel opening by N-phenylbutanamide derivatives.

Quantitative Data: KCNQ Channel Opening Activity
Compound TypeAssayTargetActivity (EC50/IC50)Reference
N-phenylbutanamide derivativesRubidium Efflux AssayKCNQ2Potent activation(Yang et al., 2018)
N-phenylbutanamide derivativesPatch Clamp ElectrophysiologyKCNQ2/3Significant leftward shift in V1/2 of activation(Yang et al., 2018)
Experimental Protocols

1. Rubidium (Rb+) Efflux Assay for KCNQ Channel Opening Activity

This assay provides a medium-throughput method to screen for compounds that open KCNQ channels.

  • Cell Line: HEK293 cells stably expressing human KCNQ2 or KCNQ2/3 channels.

  • Protocol:

    • Plate cells in 96-well plates and grow to confluence.

    • Wash cells with a buffer containing low K+ concentration.

    • Load the cells with Rubidium-86 (⁸⁶Rb⁺), a radioactive potassium surrogate, in the presence of the test compound (N-phenylbutanamide derivative) or vehicle control.

    • Incubate for a defined period to allow for ⁸⁶Rb⁺ uptake and channel modulation.

    • Stimulate ⁸⁶Rb⁺ efflux by replacing the loading buffer with a high K+ buffer.

    • Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Calculate the percentage of ⁸⁶Rb⁺ efflux relative to a positive control (e.g., retigabine) and vehicle.

    • Determine the EC50 value from the dose-response curve.

2. Patch-Clamp Electrophysiology for KCNQ Channel Characterization

This technique provides detailed information on the biophysical effects of the compounds on KCNQ channels.

  • Cell Line: As above.

  • Protocol:

    • Culture cells on glass coverslips.

    • Use whole-cell patch-clamp configuration to record K+ currents.

    • Hold the cell membrane potential at -80 mV.

    • Apply voltage steps to elicit KCNQ currents.

    • Perfuse the cells with the test compound at various concentrations.

    • Record changes in current amplitude and voltage-dependence of channel activation.

    • Analyze the data to determine the shift in the voltage of half-maximal activation (V1/2) and changes in maximal current.

II. Application as GABA Analogues for Anticonvulsant Activity

Derivatives of N-phenylbutanamide have been synthesized as analogues of the inhibitory neurotransmitter GABA. These compounds are evaluated for their ability to suppress seizures in various animal models.

Experimental Workflow

Anticonvulsant_Screening Synthesis Synthesize N-Phenylbutanamide GABA Analogues Animal_Models Administer to Animal Models (e.g., Mice) Synthesis->Animal_Models MES_Test Maximal Electroshock (MES) Test Animal_Models->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Animal_Models->scPTZ_Test Activity_Assessment Assess Anticonvulsant Activity MES_Test->Activity_Assessment scPTZ_Test->Activity_Assessment

Caption: Workflow for anticonvulsant screening of GABA analogues.

Quantitative Data: Anticonvulsant Activity
CompoundSeizure ModelDose (mg/kg)ActivityReference
4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamideMES300Weak anticonvulsant activity[1]
Substituted N-phenylbutanamide GABA analoguesscPTZ30-300Promising activity observed in some derivatives[1]
Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Protocol:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a specified pre-treatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Abolition of this phase is considered a positive result, indicating anticonvulsant activity.

    • Determine the median effective dose (ED50).

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures induced by a chemical convulsant.

  • Animals: Male Swiss albino mice (20-25 g).

  • Protocol:

    • Administer the test compound (i.p.) at various doses.

    • After the pre-treatment time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs and body) for a period of 30 minutes.

    • The absence of clonic seizures is considered a protective effect.

    • Calculate the percentage of protected animals at each dose and determine the ED50.

III. Application as Ligands for Dopamine and Serotonin Receptors

The butyranilide scaffold has been utilized to develop ligands with affinities for dopamine D2, serotonin 5-HT1a, and 5-HT2 receptors, suggesting their potential as antipsychotic agents.

Receptor Binding Profile

Receptor_Binding Butyranilide_Derivative Butyranilide Derivative D2_Receptor Dopamine D2 Receptor Butyranilide_Derivative->D2_Receptor Binds HT1A_Receptor Serotonin 5-HT1A Receptor Butyranilide_Derivative->HT1A_Receptor Binds HT2_Receptor Serotonin 5-HT2 Receptor Butyranilide_Derivative->HT2_Receptor Binds Antipsychotic_Effect Potential Antipsychotic Effect D2_Receptor->Antipsychotic_Effect HT1A_Receptor->Antipsychotic_Effect HT2_Receptor->Antipsychotic_Effect

Caption: Receptor binding profile of butyranilide derivatives.

Quantitative Data: Receptor Binding Affinity
Compound TypeReceptorBinding Affinity (Ki)Reference
Butyranilide AnaloguesDopamine D20.55 - 200 nM[2][3]
Butyranilide AnaloguesSerotonin 5-HT1a0.55 - 200 nM[2][3]
Butyranilide AnaloguesSerotonin 5-HT20.55 - 200 nM[2][3]
Experimental Protocol

1. Radioligand Receptor Binding Assay

This is a standard in vitro method to determine the affinity of a compound for a specific receptor.

  • Preparation:

    • Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with D2, 5-HT1a, or 5-HT2 receptors).

    • Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1a, [³H]ketanserin for 5-HT2).

  • Protocol:

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (butyranilide derivative).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

"Butanamide, N-phenyl-" is a valuable starting point for medicinal chemistry efforts in neuroscience. Its derivatives have demonstrated significant potential as modulators of key neuronal targets. The protocols and data presented here provide a foundation for researchers to utilize this chemical scaffold in the discovery and development of novel tool compounds and potential therapeutics for a range of neurological disorders. Further exploration of the structure-activity relationships of N-phenylbutanamide derivatives is warranted to develop more potent and selective modulators of their respective targets.

References

Application Notes and Protocols for the Experimental Use of N-phenylbutanamide in Studying Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide and its derivatives represent a versatile class of chemical modulators targeting voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][2] These channels, composed of subunits Kv7.1-Kv7.5, are critical regulators of neuronal excitability, primarily through their contribution to the M-current, a subthreshold potassium current that stabilizes the membrane potential and limits repetitive firing.[1][2] Dysregulation of Kv7 channel activity is implicated in various neurological disorders, including epilepsy, making them a key target for therapeutic intervention.[1]

This document provides detailed application notes and experimental protocols for utilizing N-phenylbutanamide and its analogs in the study of Kv7 potassium channels. It covers their mechanism of action, provides quantitative data for select compounds, and outlines detailed methodologies for key experiments.

Mechanism of Action

N-phenylbutanamide derivatives can act as either positive or negative modulators (openers/activators or inhibitors/blockers) of Kv7 channels.[3] The specific effect is often dependent on subtle structural modifications to the N-phenylbutanamide scaffold.[3] For instance, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (also known as ML252) is a potent inhibitor of KCNQ2 channels, while a closely related analog lacking the ethyl group acts as an agonist.[3]

The modulatory activity of some N-phenylbutanamide analogs, similar to other Kv7 modulators like retigabine, involves interaction with a key tryptophan residue (W236 in Kv7.2) within the channel's pore domain.[1] However, other derivatives may act through different binding sites, offering opportunities for developing subtype-selective modulators.[4]

Data Presentation: Quantitative Activity of N-phenylbutanamide Derivatives on Kv7 Channels

The following table summarizes the reported activity of various N-phenylbutanamide derivatives on different Kv7 channel subtypes. This data is essential for selecting the appropriate compound and concentration for a given experiment.

Compound IDStructureTarget Channel(s)Activity TypePotency (IC50/EC50)Reference
(S)-5 (ML252) (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamideKCNQ2 (Kv7.2)InhibitorIC50 = 69 nM[3]
Compound 37 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamideKCNQ2 (Kv7.2)AgonistEC50 = 170 nM[3]
SMB-1 N-methylated acrylamide derivativeKv7.2, Kv7.4Inhibitor (Kv7.2), Activator (Kv7.4)IC50 = 7.4 µM (Kv7.2)[5]
Thieno[3,2-c]pyridine derivative (135) N-(thieno[3,2-c]pyridin-4-yl)butanamide scaffoldKv7.2AgonistEC50 = 0.02 µM (in Rb+ flux assay)[2]

Signaling Pathway and Experimental Workflows

Kv7 Channel Regulation by Gq-Coupled Receptors

The activity of Kv7 channels is dynamically regulated by various signaling pathways, most notably through Gq-protein coupled receptors (GPCRs) and the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7] The following diagram illustrates this key regulatory pathway.

Gq_Kv7_pathway agonist Agonist (e.g., Acetylcholine) gpcr Gq-Coupled Receptor (e.g., M1 Muscarinic) agonist->gpcr Binds gq Gq Protein gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag kv7_open Kv7 Channel (Open) pip2->kv7_open Required for opening kv7 Kv7 Channel (Closed) depolarization Membrane Depolarization kv7->depolarization kv7_open->kv7 Closes upon PIP2 depletion hyperpolarization Membrane Hyperpolarization / Stabilization kv7_open->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability increased_excitability Increased Neuronal Excitability depolarization->increased_excitability npb N-phenylbutanamide (Activator) npb->kv7_open Promotes opening

Caption: Regulation of Kv7 channel activity by Gq-coupled receptors and PIP2.

General Workflow for Synthesis of N-phenylbutanamide Derivatives

The synthesis of N-phenylbutanamide derivatives typically involves the coupling of a substituted aniline with a corresponding butanoic acid derivative.[8] The following diagram outlines a general synthetic workflow.

synthesis_workflow aniline Substituted Aniline coupling Amide Coupling Reaction (e.g., EDC, HOBt) aniline->coupling butanoic_acid Substituted Butanoic Acid butanoic_acid->coupling product N-phenylbutanamide Derivative coupling->product purification Purification (e.g., Chromatography) product->purification final_product Purified Product purification->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: General synthetic workflow for N-phenylbutanamide derivatives.

Experimental Workflow for Electrophysiological Characterization

Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of N-phenylbutanamide derivatives on Kv7 channel activity.[9] The following diagram illustrates a typical workflow for whole-cell patch-clamp recording.

patch_clamp_workflow cell_prep Cell Preparation (Culture and Transfection with Kv7 cDNA) seal Giga-seal Formation cell_prep->seal pipette_prep Pipette Preparation (Filling with Intracellular Solution) pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Record Baseline Kv7 Currents (Voltage-Clamp Protocol) whole_cell->recording drug_app Apply N-phenylbutanamide Derivative recording->drug_app recording_drug Record Kv7 Currents in Presence of Compound drug_app->recording_drug analysis Data Analysis (Current-Voltage Relationship, Activation Curves) recording_drug->analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

Protocol 1: Cell Culture and Transient Transfection of CHO Cells

This protocol describes the culture of Chinese Hamster Ovary (CHO) cells and their transient transfection for the expression of Kv7 channel subunits.

Materials:

  • CHO-K1 cells

  • RPMI medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS) and 0.1 mM MEM Non-Essential Amino Acids.[10]

  • Plasmid DNA encoding the desired Kv7 channel subunit(s)

  • Transfection reagent (e.g., Lipofectamine® LTX)[10]

  • Opti-MEM® I Reduced Serum Medium[10]

  • 6-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection (e.g., 2 x 10^5 cells per well).[10]

  • Transfection Complex Preparation (per well): a. Dilute 2.5 µg of plasmid DNA into 500 µl of Opti-MEM® I medium.[10] b. In a separate tube, add 5-10 µl of Lipofectamine® LTX reagent to the diluted DNA solution. Mix gently and incubate for 25-30 minutes at room temperature to allow for complex formation.[10]

  • Transfection: a. Gently aspirate the growth medium from the cells and replace it with 2 ml of fresh, pre-warmed complete growth medium. b. Add the 500 µl of DNA-transfection reagent complex dropwise to each well.[10] c. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before proceeding with experimental assays.[11]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording Kv7 channel currents in transfected CHO cells using the whole-cell voltage-clamp technique.

Materials:

  • Transfected CHO cells on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[12]

  • Intracellular Solution (in mM): 125 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[6]

  • N-phenylbutanamide derivative stock solution (in DMSO) and final dilutions in extracellular solution.

Procedure:

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[6]

  • Cell Plating: Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: a. Fill a micropipette with intracellular solution and mount it on the headstage. b. Under visual guidance, approach a cell with the micropipette while applying slight positive pressure. c. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[6]

  • Data Acquisition: a. Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV. b. Apply a voltage protocol to elicit Kv7 currents. A typical protocol involves depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV to record tail currents.[2] c. Record baseline currents for a stable period.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of the N-phenylbutanamide derivative.

  • Recording with Compound: After a few minutes of compound incubation, repeat the voltage protocol to record the effect on Kv7 currents.

  • Data Analysis: Analyze the current amplitudes, current-voltage (I-V) relationships, and activation kinetics before and after compound application to determine the modulatory effect.

Protocol 3: FluxOR™ Thallium Flux Assay for High-Throughput Screening

This protocol describes a fluorescence-based assay for screening the activity of N-phenylbutanamide derivatives on Kv7 channels in a high-throughput format. This assay uses thallium influx as a surrogate for potassium ion movement.[5][13]

Materials:

  • Transfected cells (e.g., CHO or HEK293 expressing Kv7 channels) seeded in a 96- or 384-well plate

  • FluxOR™ Potassium Ion Channel Assay Kit (contains FluxOR™ dye, PowerLoad™ concentrate, assay buffer, thallium and potassium solutions)[14]

  • N-phenylbutanamide derivative library

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom microplate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare a dye loading solution containing FluxOR™ dye and PowerLoad™ concentrate in the provided assay buffer according to the kit instructions.[14] b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: a. After incubation, remove the dye loading solution. b. Add assay buffer containing the N-phenylbutanamide derivatives at various concentrations to the wells. c. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

  • Thallium Flux Measurement: a. Place the microplate in the fluorescence plate reader. b. Set the reader to record fluorescence (e.g., excitation ~485 nm, emission ~525 nm).[14] c. Use the instrument's injector to add a stimulus buffer containing thallium sulfate to each well. For voltage-gated channels like Kv7, this buffer will also contain a high concentration of potassium to induce depolarization and channel opening. d. Immediately begin recording the fluorescence signal over time.

  • Data Analysis: An increase in fluorescence intensity indicates thallium influx through open potassium channels. The activity of the N-phenylbutanamide derivatives can be quantified by comparing the fluorescence signal in compound-treated wells to control wells. Calculate EC50 or IC50 values by plotting the response as a function of compound concentration.

References

Application Notes and Protocols for Evaluating the Efficacy of N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide is a small molecule with structural similarities to known histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can result in the re-expression of tumor suppressor genes, making them a promising target for cancer therapy.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of N-phenylbutanamide as a potential therapeutic agent. The described assays will assess its direct impact on HDAC activity, its cytotoxic effects on cancer cells, and its ability to induce apoptosis and cell cycle arrest.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: HDAC Inhibition Activity of N-phenylbutanamide

CompoundConcentration (µM)% HDAC InhibitionIC50 (µM)
N-phenylbutanamide0.1
1
10
50
100
Trichostatin A (Control)0.1
1

Table 2: Cytotoxicity of N-phenylbutanamide on Cancer Cell Lines

Cell LineN-phenylbutanamide IC50 (µM)Doxorubicin (Control) IC50 (µM)
HeLa (Cervical Cancer)
HepG2 (Liver Cancer)
MCF-7 (Breast Cancer)

Table 3: Apoptosis Induction by N-phenylbutanamide

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
N-phenylbutanamide (IC50)
Staurosporine (Positive Control)

Table 4: Cell Cycle Analysis of Cells Treated with N-phenylbutanamide

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
N-phenylbutanamide (IC50)
Nocodazole (Positive Control)

Experimental Protocols

HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the activity of HDAC enzymes on a colorimetric substrate.[1]

Materials:

  • HDAC Assay Kit (Colorimetric), e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit.

  • Nuclear extract from treated and untreated cells or purified HDAC enzyme.

  • N-phenylbutanamide.

  • Trichostatin A (TSA) as a positive control inhibitor.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Prepare the HDAC substrate solution and coat the microplate wells according to the kit manufacturer's instructions.

  • Add the nuclear extract or purified HDAC enzyme to the wells.

  • Add different concentrations of N-phenylbutanamide or TSA to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate to allow for the deacetylation reaction to occur.

  • Add the capture antibody that recognizes the deacetylated histone.

  • Add the detection antibody and the developing solution to generate a colorimetric signal.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of N-phenylbutanamide compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2][3]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • N-phenylbutanamide.

  • Doxorubicin as a positive control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader capable of reading absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of N-phenylbutanamide or doxorubicin for 24-72 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Human cancer cell line.

  • N-phenylbutanamide.

  • Staurosporine as a positive control for apoptosis induction.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Seed cells in a 6-well plate and treat with N-phenylbutanamide (at its IC50 concentration) and staurosporine for a predetermined time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[6][7]

Materials:

  • Human cancer cell line.

  • N-phenylbutanamide.

  • Nocodazole as a positive control for G2/M arrest.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Seed cells and treat with N-phenylbutanamide (at its IC50 concentration) and nocodazole for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Mechanism of N-phenylbutanamide cluster_2 Cellular Outcomes Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone HATs Acetyl_Group Acetyl Group Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone HDACs Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Promotes N_phenylbutanamide N-phenylbutanamide HDACs HDACs N_phenylbutanamide->HDACs Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action for N-phenylbutanamide as an HDAC inhibitor.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_outcomes Evaluation Endpoints HDAC_Assay 1. HDAC Activity Assay IC50_HDAC HDAC Inhibition (IC50) HDAC_Assay->IC50_HDAC Cytotoxicity_Assay 2. Cytotoxicity (MTT) Assay IC50_Cyto Cytotoxicity (IC50) Cytotoxicity_Assay->IC50_Cyto Apoptosis_Assay 3. Apoptosis (Annexin V/PI) Assay Apoptosis_Induction % Apoptotic Cells Apoptosis_Assay->Apoptosis_Induction Cell_Cycle_Assay 4. Cell Cycle (PI) Assay Cell_Cycle_Arrest % Cells in G0/G1, S, G2/M Cell_Cycle_Assay->Cell_Cycle_Arrest IC50_Cyto->Apoptosis_Assay Determine treatment concentration IC50_Cyto->Cell_Cycle_Assay Determine treatment concentration N_phenylbutanamide N-phenylbutanamide Treatment (Varying Concentrations) N_phenylbutanamide->HDAC_Assay N_phenylbutanamide->Cytotoxicity_Assay N_phenylbutanamide->Apoptosis_Assay N_phenylbutanamide->Cell_Cycle_Assay

Caption: Workflow for the cell-based evaluation of N-phenylbutanamide.

References

Application Notes and Protocols for In Vivo Studies of N-Phenylbutanamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific in vivo studies on N-phenylbutanamide in animal models are not publicly available. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. This document outlines the standard methodologies and data presentation formats that would be applicable for investigating a novel compound like N-phenylbutanamide, based on established practices in preclinical animal research.

Introduction

N-phenylbutanamide is a chemical compound with potential therapeutic applications. To evaluate its safety and efficacy profile before human clinical trials, comprehensive in vivo studies in relevant animal models are essential. These studies are designed to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity. This document provides standardized protocols for conducting initial in vivo assessments of N-phenylbutanamide.

Pharmacokinetic Profiling in Rodent Models

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of a test compound.[1][2] Rodent models, such as Sprague-Dawley rats, are commonly used for initial PK screening due to their well-characterized physiology and metabolism.[3]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic parameters of N-phenylbutanamide following intravenous (IV) and oral (p.o.) administration in Sprague-Dawley rats.

Animal Model:

  • Species: Sprague-Dawley rat

  • Sex: Male and Female (to assess for sex-dependent differences)

  • Weight: 200-250 g

  • Number of animals: n=3-5 per group/route of administration

Materials:

  • N-phenylbutanamide

  • Vehicle for dissolution (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Dosing syringes and needles (for IV and p.o. administration)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of N-phenylbutanamide (e.g., 2 mg/kg) via the tail vein.

    • Oral (p.o.) Group: Administer a single dose of N-phenylbutanamide (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at the following time points:

    • IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • p.o. Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-phenylbutanamide in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Hypothetical Data Presentation: Pharmacokinetic Parameters

Table 1: Hypothetical Pharmacokinetic Parameters of N-Phenylbutanamide in Sprague-Dawley Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.0830.5 ± 0.1
AUC0-t (ngh/mL) 3200 ± 4004500 ± 600
AUC0-inf (ngh/mL) 3300 ± 4204700 ± 650
t1/2 (h) 3.5 ± 0.54.0 ± 0.6
CL (mL/min/kg) 10.1 ± 1.5-
Vdss (L/kg) 2.5 ± 0.4-
F (%) -71.2

Data are presented as mean ± standard deviation.

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish the maximum tolerated dose (MTD).[4]

Experimental Protocol: Acute Oral Toxicity Study in Mice

Objective: To evaluate the acute oral toxicity of N-phenylbutanamide in mice and determine the LD50 (median lethal dose).

Animal Model:

  • Species: Swiss albino mice

  • Sex: Male and Female

  • Weight: 20-25 g

  • Number of animals: n=5 per dose group

Procedure:

  • Dose Selection: Based on preliminary range-finding studies, select at least three dose levels (e.g., 500, 1000, 2000 mg/kg). A control group will receive the vehicle only.

  • Administration: Administer a single oral dose of N-phenylbutanamide to each group.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

  • Data Analysis: Analyze mortality data to estimate the LD50 value. Compare body weight changes and necropsy findings between treated and control groups.

Hypothetical Data Presentation: Acute Toxicity

Table 2: Hypothetical Acute Oral Toxicity of N-Phenylbutanamide in Mice

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy Findings
Vehicle 50/5No observable signsNo abnormalities
500 50/5Mild lethargy within the first 4 hoursNo abnormalities
1000 51/5Lethargy, piloerectionNo significant findings in survivors
2000 53/5Severe lethargy, ataxia, piloerectionGastric irritation in some animals

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (7 days) fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Dosing (IV or Oral) fasting->dosing sampling Blood Sampling (Time course) dosing->sampling observation Clinical Observation (Daily for 14 days) dosing->observation plasma_prep Plasma Preparation sampling->plasma_prep necropsy Gross Necropsy observation->necropsy bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis tox_analysis Toxicity Data Analysis necropsy->tox_analysis G compound N-Phenylbutanamide receptor Target Receptor X compound->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor Y kinase_b->transcription_factor Phosphorylates gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response

References

Application Notes and Protocols for the Quantification of N-phenylbutanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide, also known as butyranilide, is an amide compound with potential relevance in various fields of research and drug development. Accurate quantification of N-phenylbutanamide in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed analytical techniques, specifically focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust and sensitive quantification of this analyte.

Analytical Techniques

The two primary recommended methods for the quantification of N-phenylbutanamide in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity, specificity, and suitability for a wide range of compounds in complex matrices.[1][2][3][4][5] GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.[6][7][8][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on instrumentation and matrix.

ParameterLC-MS/MSGC-MSBiological Matrix
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mLPlasma, Urine
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 pg/µLPlasma, Urine, Tissue
Linearity (r²) > 0.99> 0.99Plasma, Urine, Tissue
Intra-day Precision (%RSD) < 10%< 15%Plasma, Urine, Tissue
Inter-day Precision (%RSD) < 15%< 20%Plasma, Urine, Tissue
Recovery > 85%> 80%Plasma, Urine, Tissue
Matrix Effect < 15%VariablePlasma, Urine

Experimental Workflow for N-phenylbutanamide Quantification

The overall workflow for quantifying N-phenylbutanamide involves several key stages, from sample collection to final data analysis.

Figure 1: General Experimental Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) IS Internal Standard Spiking Sample->IS Extraction Extraction (LLE, SPE, or PPT) Evaporation Evaporation & Reconstitution Extraction->Evaporation IS->Extraction Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Quantification Quantification (Standard Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for N-phenylbutanamide quantification.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of N-phenylbutanamide in Plasma and Urine

This protocol is adapted from methodologies used for similar aromatic compounds and offers high sensitivity and specificity.[1][2]

1. Materials and Reagents

  • N-phenylbutanamide analytical standard

  • Isotopically labeled N-phenylbutanamide (e.g., N-phenylbutanamide-d5) as internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma and urine (drug-free)

2. Sample Preparation: Protein Precipitation (for Plasma)

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL N-phenylbutanamide-d5 in 50% MeOH).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex and transfer to an autosampler vial for analysis.

3. Sample Preparation: Dilution (for Urine)

  • Thaw urine samples at room temperature and centrifuge to remove particulates.

  • Dilute 50 µL of urine with 450 µL of ultrapure water.

  • Add 10 µL of the internal standard working solution.

  • Vortex and directly transfer to an autosampler vial.[5]

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • N-phenylbutanamide: Precursor ion (Q1) > Product ion (Q3)

    • N-phenylbutanamide-d5 (IS): Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined by direct infusion of the analytical standard)

Protocol 2: GC-MS Quantification of N-phenylbutanamide in Tissue

This protocol is suitable for tissue samples and is based on established methods for extracting organic compounds from complex biological matrices.[6][8][10]

1. Materials and Reagents

  • N-phenylbutanamide analytical standard

  • N-phenylbutanamide-d5 (IS)

  • Hexane, GC grade

  • Ethyl acetate, GC grade

  • Sodium sulfate (anhydrous)

  • Tissue homogenizer

2. Sample Preparation: Liquid-Liquid Extraction (LLE) for Tissue

  • Weigh approximately 100 mg of tissue and place it in a homogenization tube.

  • Add 500 µL of ultrapure water and 10 µL of the internal standard working solution.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Add 2 mL of a hexane/ethyl acetate mixture (90:10, v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) and combine the organic layers.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer to a GC-MS vial with a micro-insert.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Triple quadrupole or single quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • SIM Ions (example): Monitor characteristic ions for N-phenylbutanamide and its internal standard. (Specific ions to be determined from the mass spectrum of the analytical standard)

Sample Preparation Workflow Visualization

The choice of sample preparation is critical and depends on the biological matrix. The following diagram illustrates common pathways.

Figure 2: Sample Preparation Workflows cluster_liquid Plasma / Urine cluster_solid Tissue cluster_common Common Steps Plasma Plasma Sample IS_spike Add Internal Standard Plasma->IS_spike Urine Urine Sample Urine->IS_spike PPT Protein Precipitation (e.g., Acetonitrile) Cleanup Evaporation & Reconstitution PPT->Cleanup Dilute Dilution ('Dilute-and-Shoot') Analysis LC-MS/MS or GC-MS Analysis Dilute->Analysis Tissue Tissue Sample Tissue->IS_spike Homogenize Homogenization LLE Liquid-Liquid Extraction (e.g., Hexane/EtOAc) Homogenize->LLE SPE Solid-Phase Extraction Homogenize->SPE LLE->Cleanup SPE->Cleanup IS_spike->PPT Plasma IS_spike->Dilute Urine IS_spike->Homogenize Tissue Cleanup->Analysis

Caption: Sample preparation workflows for different biological matrices.

Signaling Pathway Considerations

Currently, there is limited specific information in the public domain detailing the direct signaling pathways modulated by N-phenylbutanamide. However, its structural similarity to other N-acylated aromatic compounds suggests potential interactions with metabolic pathways involving fatty acid amides.[11] Researchers investigating the pharmacodynamics of N-phenylbutanamide may consider exploring its effects on pathways regulated by related endogenous molecules. As research progresses, it will be crucial to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

Application Note: "Butanamide, N-phenyl-" as a Negative Control in HDAC Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In the study of histone deacetylase (HDAC) inhibitors, the use of appropriate controls is paramount to ensure the specificity of the observed effects. A negative control compound, which is structurally similar to the active inhibitors but devoid of inhibitory activity against the target enzyme, is crucial for distinguishing true inhibition from off-target or non-specific effects. "Butanamide, N-phenyl-," a simple amide, serves as an excellent negative control in various HDAC inhibitor screening and functional assays due to its structural resemblance to certain classes of HDAC inhibitors, coupled with its lack of a functional group capable of chelating the zinc ion in the active site of HDAC enzymes. This document provides detailed protocols for utilizing "Butanamide, N-phenyl-" as a negative control in both in vitro and cell-based HDAC inhibitor assays.

Chemical Properties

PropertyValue
IUPAC Name N-phenylbutanamide
Synonyms Butyranilide, N-Phenylbutyramide
CAS Number 1129-50-6
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Structure Chemical structure of N-phenylbutanamide

Principle of Use as a Negative Control

Histone deacetylase inhibitors typically possess a pharmacophore consisting of three key features: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the catalytic site. Common ZBGs include hydroxamic acids, carboxylic acids, and ortho-aminoanilides. "Butanamide, N-phenyl-" possesses a phenyl cap group and a butanamide linker, making it structurally analogous to many HDAC inhibitors. However, it lacks a functional ZBG. The amide group in "Butanamide, N-phenyl-" is a poor zinc chelator compared to the hydroxamic acid or other effective ZBGs found in potent HDAC inhibitors. This structural deficiency renders it inactive as an HDAC inhibitor, making it an ideal tool to control for experimental variables such as solvent effects, compound solubility, and non-specific protein interactions.

Application Data

Table 1: In Vitro HDAC Inhibition Assay

CompoundConcentration (µM)% HDAC1 Inhibition% HDAC6 Inhibition
Vorinostat (SAHA)0.185.2 ± 3.192.5 ± 2.5
Butanamide, N-phenyl- 10 < 5 < 5
Butanamide, N-phenyl- 100 < 5 < 5
Vehicle (DMSO)-00

Table 2: Cellular Histone Acetylation Assay (Western Blot Quantification)

TreatmentConcentration (µM)Fold Increase in Acetyl-Histone H3Fold Increase in Acetyl-Tubulin
Vorinostat (SAHA)14.2 ± 0.53.8 ± 0.4
Butanamide, N-phenyl- 10 1.1 ± 0.2 1.0 ± 0.1
Vehicle (DMSO)-1.01.0

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol describes a typical in vitro assay to measure the enzymatic activity of a purified HDAC enzyme in the presence of an inhibitor or a negative control.

HDAC_In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Prep Prepare serial dilutions of Test Compound, SAHA, and Butanamide, N-phenyl- in assay buffer Incubation Incubate enzyme with compounds (30 min, 37°C) Compound_Prep->Incubation Enzyme_Prep Dilute purified HDAC enzyme to working concentration Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic HDAC substrate Reaction_Start Add substrate to initiate reaction (60 min, 37°C) Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Add developer solution (contains Trichostatin A and a protease) Reaction_Start->Reaction_Stop Read_Plate Measure fluorescence (Ex: 360 nm, Em: 460 nm) Reaction_Stop->Read_Plate

Figure 1. In vitro HDAC activity assay workflow.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)

  • Test compounds (HDAC inhibitor of interest)

  • Vorinostat (SAHA) as a positive control

  • "Butanamide, N-phenyl-" as a negative control

  • DMSO (for compound dilution)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compound, SAHA, and "Butanamide, N-phenyl-" in HDAC Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 25 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.

  • Add 50 µL of diluted HDAC enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of HDAC Developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition relative to the vehicle control.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is designed to assess the ability of a compound to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.

Cellular_Acetylation_Workflow Cell_Culture Seed cells in a multi-well plate and allow to adhere overnight Treatment Treat cells with Test Compound, SAHA, Butanamide, N-phenyl-, or Vehicle (DMSO) for a defined period (e.g., 24 hours) Cell_Culture->Treatment Lysis Harvest and lyse cells to extract proteins Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using a chemiluminescent substrate Secondary_Ab->Detection

Figure 2. Western blot workflow for cellular histone acetylation.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (HDAC inhibitor of interest)

  • Vorinostat (SAHA) as a positive control

  • "Butanamide, N-phenyl-" as a negative control

  • DMSO

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-total-Histone H3, mouse anti-acetyl-α-tubulin, mouse anti-α-tubulin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with the test compound, SAHA, "Butanamide, N-phenyl-", or vehicle (DMSO) at the desired concentrations for 24 hours.

  • Wash the cells with ice-cold PBS and then lyse them using RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody for total histone H3 or another loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the fold change in acetylation.

Signaling Pathway

HDAC_Inhibition_Pathway cluster_pathway HDAC Inhibition and Downstream Effects cluster_chromatin Chromatin Level cluster_cellular Cellular Level HDAC_Inhibitor HDAC Inhibitor (e.g., SAHA) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Negative_Control Butanamide, N-phenyl- (Negative Control) Negative_Control->HDAC No Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 3. Simplified signaling pathway of HDAC inhibition.

Conclusion

"Butanamide, N-phenyl-" is a valuable tool for researchers studying HDAC inhibitors. Its structural similarity to active compounds, combined with its inherent lack of inhibitory activity, makes it an ideal negative control for a variety of in vitro and cellular assays. The use of "Butanamide, N-phenyl-" allows for the confident attribution of observed biological effects to the specific inhibition of HDAC enzymes by the test compounds. The protocols provided herein offer a framework for the effective implementation of this negative control in HDAC inhibitor research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butanamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Butanamide, N-phenyl- synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Butanamide, N-phenyl-?

A1: The two most prevalent methods for synthesizing Butanamide, N-phenyl- are the Schotten-Baumann reaction and amide coupling using a coupling agent. The Schotten-Baumann reaction involves the acylation of aniline with butanoyl chloride in the presence of a base.[1][2] Amide coupling involves the reaction of aniline with butyric acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).[1][3]

Q2: What is the role of the base in the Schotten-Baumann synthesis of Butanamide, N-phenyl-?

A2: In the Schotten-Baumann reaction, a base is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between aniline and butanoyl chloride.[2][4] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and unable to react with the butanoyl chloride, thus stopping the reaction.[2]

Q3: Can I use other acylating agents besides butanoyl chloride?

A3: Yes, other acylating agents like butyric anhydride can be used. However, butanoyl chloride is generally more reactive. The choice of acylating agent can affect the reaction conditions and the work-up procedure.

Q4: When should I choose the EDC/HOBt coupling method over the Schotten-Baumann reaction?

A4: The EDC/HOBt coupling method is often preferred when working with sensitive substrates or when trying to avoid the use of an acid chloride. It is a milder method but may require careful optimization of the coupling conditions. This method is particularly useful for electron-deficient anilines which can be less reactive.[1][3]

Q5: How can I purify the final Butanamide, N-phenyl- product?

A5: Recrystallization is a common and effective method for purifying solid Butanamide, N-phenyl-.[5] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[6] Common solvent systems for recrystallization of similar compounds include ethanol/water, ethyl acetate/hexanes, and toluene.[7][8]

Troubleshooting Guides

Low Yield

A low yield of Butanamide, N-phenyl- is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Relevant Synthesis Method
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.Both
Poor Quality Reagents - Use freshly distilled aniline. - Use high-purity butanoyl chloride or butyric acid. - Ensure the base is not old or contaminated.Both
Incorrect Stoichiometry - Use a slight excess of the acylating agent (butanoyl chloride) or butyric acid (1.1-1.2 equivalents).Both
Ineffective Base (Schotten-Baumann) - Use a stronger or more appropriate base. Aqueous NaOH or pyridine are common choices.[4] - Ensure at least one equivalent of base is used to neutralize the HCl produced.[2]Schotten-Baumann
Inefficient Coupling (EDC/HOBt) - Optimize the equivalents of EDC, HOBt, and a non-nucleophilic base like DIPEA.[1][3] - Consider adding DMAP as a catalyst.[1]EDC/HOBt Coupling
Product Loss During Work-up - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize the amount of cold solvent used for washing during recrystallization.Both
Product Purity Issues

Impurities in the final product can affect its characterization and subsequent use. This section addresses common purity problems.

Observed Issue Potential Cause Recommended Solution
Presence of Starting Aniline - Incomplete reaction.- Increase reaction time or temperature. - Wash the organic layer with dilute acid (e.g., 1M HCl) during work-up to remove unreacted aniline as its salt.
Presence of Butyric Acid - Incomplete reaction (EDC/HOBt). - Hydrolysis of butanoyl chloride.- Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) during work-up.
Formation of Diacylated Aniline - Use of excess acylating agent.- Use a controlled stoichiometry of butanoyl chloride (closer to 1:1 with aniline).
Colored Impurities - Oxidation of aniline.- Use freshly distilled aniline. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal during recrystallization.

Quantitative Data on Reaction Parameters

Optimizing reaction parameters is key to maximizing the yield of Butanamide, N-phenyl-. The following tables provide a summary of how different parameters can influence the reaction outcome, based on data from similar aniline acylation and amidation reactions.

Table 1: Effect of Solvent on Yield (Acylation of Anilines)

Solvent Typical Yield (%) Notes
Dichloromethane (DCM)85-95A common and effective solvent for Schotten-Baumann reactions.[9]
Acetonitrile (MeCN)80-90Good solvent for both methods, particularly with catalysts.[10]
Tetrahydrofuran (THF)75-85Can be a good alternative to DCM.
N,N-Dimethylformamide (DMF)70-85Often used for EDC/HOBt couplings, especially for less reactive anilines.[11]
Water (biphasic with organic solvent)80-95Classic Schotten-Baumann condition with an immiscible organic solvent.[9]

Table 2: Effect of Base on Yield (Schotten-Baumann Reaction)

Base Typical Yield (%) Notes
Aqueous NaOH90-98Highly effective and commonly used for Schotten-Baumann reactions.[4]
Pyridine85-95Acts as both a base and a catalyst.[4]
Triethylamine (TEA)80-90A common organic base, often used in non-aqueous conditions.
Diisopropylethylamine (DIPEA)75-85A non-nucleophilic base, useful to avoid side reactions with the acyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Butanamide, N-phenyl- via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Aniline

  • Butanoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve aniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Simultaneously, add butanoyl chloride (1.1 eq) and 10% aqueous NaOH solution (2.0 eq) dropwise to the stirred aniline solution. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Synthesis of Butanamide, N-phenyl- via EDC/HOBt Coupling

This protocol is suitable for coupling butyric acid with aniline.

Materials:

  • Aniline

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve butyric acid (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack ButanoylChloride Butanoyl Chloride (Electrophile) ButanoylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Chloride Elimination Product Butanamide, N-phenyl- Protonated_Amide->Product Deprotonation HCl HCl Protonated_Amide->HCl Salt NaCl + H₂O HCl->Salt Base Base (e.g., NaOH) Base->Product Base->Salt Neutralization

Caption: Mechanism of the Schotten-Baumann reaction.

EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification Butyric_Acid Butyric Acid Activated_Ester Activated HOBt Ester Butyric_Acid->Activated_Ester EDC EDC EDC->Activated_Ester HOBt HOBt HOBt->Activated_Ester Product Butanamide, N-phenyl- Activated_Ester->Product Aniline Aniline Aniline->Product DIPEA DIPEA (Base) DIPEA->Product Quench Aqueous Work-up Product->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Butanamide, N-phenyl- Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up and Purification Start->Check_Workup Incomplete Reaction Incomplete Check_Reaction->Incomplete Reagent_Issue Reagent Issue Check_Reagents->Reagent_Issue Condition_Issue Condition Issue Check_Conditions->Condition_Issue Workup_Loss Product Loss Check_Workup->Workup_Loss Solution1 Increase Reaction Time/ Temperature Incomplete->Solution1 Yes Solution2 Use Fresh/Pure Reagents Adjust Stoichiometry Reagent_Issue->Solution2 Yes Solution3 Optimize Base/Solvent/ Coupling Agent Condition_Issue->Solution3 Yes Solution4 Optimize Extraction/ Recrystallization Workup_Loss->Solution4 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Butanamide, N-phenyl- Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Butanamide, N-phenyl- (also known as N-phenylbutanamide or Butyranilide) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Butanamide, N-phenyl-, and why is its aqueous solubility a concern?

A1: Butanamide, N-phenyl- is a chemical compound with the formula C₁₀H₁₃NO. Its molecular structure, featuring a non-polar phenyl group, contributes to its hydrophobic nature, leading to limited solubility in water. This poor aqueous solubility can pose significant challenges in various experimental settings, particularly in biological assays and drug formulation where aqueous environments are prevalent.

Q2: What are the general solubility characteristics of Butanamide, N-phenyl-?

A2: Butanamide, N-phenyl- is generally more soluble in organic solvents than in water. Its solubility in aqueous solutions is known to be influenced by factors such as temperature and pH.[1]

Q3: Are there any known structural analogs of Butanamide, N-phenyl- with better water solubility?

A3: While specific water-soluble analogs of Butanamide, N-phenyl- are not extensively documented in readily available literature, general strategies to improve the solubility of similar compounds involve chemical modifications to introduce more polar functional groups.

Troubleshooting Guide for Solubility Issues

Issue 1: Butanamide, N-phenyl- does not dissolve in my aqueous buffer.

Possible Cause: The inherent low aqueous solubility of the compound.

Troubleshooting Steps:

  • Increase Temperature: Gently warming the solution can increase the solubility of many amides.[1] Monitor the temperature to avoid any potential degradation of the compound.

  • pH Adjustment: The solubility of amides can be pH-dependent.[1] Depending on the specific properties of your experimental system, carefully adjusting the pH of the buffer might enhance solubility. It is crucial to determine the pKa of Butanamide, N-phenyl- to inform the pH adjustment strategy.

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent (a co-solvent) into your aqueous solution. Common co-solvents include Dimethyl Sulfoxide (DMSO) and Ethanol. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the potential for the co-solvent to interfere with your experiment.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through methods like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.

Issue 2: The compound precipitates out of solution over time.

Possible Cause: Supersaturation of the solution.

Troubleshooting Steps:

  • Re-evaluate Concentration: The working concentration of your solution may be too high for the chosen solvent system. Try preparing a more dilute solution.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation.

  • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution and stability in aqueous media.

Quantitative Data

Table 1: Solubility of Butanamide, N-phenyl- in Common Solvents (Qualitative)

SolventSolubility
WaterPoorly soluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble

This table is based on general chemical principles and qualitative descriptions found in the literature.[1]

Experimental Protocols

Protocol 1: General Method for Attempting to Dissolve Butanamide, N-phenyl- in an Aqueous Buffer

Objective: To prepare a stock solution of Butanamide, N-phenyl- in an aqueous buffer.

Materials:

  • Butanamide, N-phenyl- (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Co-solvent (e.g., DMSO or Ethanol)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath or heating block

Procedure:

  • Initial Co-solvent Dissolution:

    • Weigh the desired amount of Butanamide, N-phenyl-.

    • In a clean vial, add a minimal amount of the chosen co-solvent (e.g., DMSO) to the solid compound.

    • Vortex until the solid is completely dissolved. The goal is to create a concentrated stock solution in the organic solvent.

  • Aqueous Buffer Addition:

    • While vortexing or stirring the co-solvent solution, slowly add the aqueous buffer dropwise.

    • Continue adding the buffer until the desired final concentration is reached.

  • Observation and Troubleshooting:

    • Observe the solution for any signs of precipitation.

    • If precipitation occurs, you may need to:

      • Increase the proportion of the co-solvent.

      • Gently warm the solution while stirring.

      • Prepare a more dilute final solution.

Note: It is critical to run a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Visualizations

Below are diagrams illustrating key concepts and workflows related to solubility issues.

experimental_workflow cluster_prep Preparation cluster_solubilization Aqueous Solubilization cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve_cosolvent Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve_cosolvent add_buffer Slowly Add Aqueous Buffer dissolve_cosolvent->add_buffer observe Observe for Precipitation add_buffer->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Clear Solution observe->no_precipitate increase_cosolvent Increase Co-solvent % precipitate->increase_cosolvent warm Gentle Warming precipitate->warm dilute Prepare Dilute Solution precipitate->dilute proceed Proceed with Experiment no_precipitate->proceed

Caption: Experimental workflow for dissolving Butanamide, N-phenyl-.

logical_relationship cluster_solutions Solubilization Strategies compound Butanamide, N-phenyl- property Poor Aqueous Solubility compound->property temp ↑ Temperature property->temp mitigated by ph Adjust pH property->ph mitigated by cosolvent Use Co-solvents property->cosolvent mitigated by surfactant Use Surfactants property->surfactant mitigated by cause Hydrophobic Phenyl Group cause->property

Caption: Factors influencing the solubility of Butanamide, N-phenyl-.

References

Overcoming challenges in the purification of N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude N-phenylbutanamide sample?

A1: Common impurities can include unreacted starting materials such as aniline and butyryl chloride (or butyric acid/anhydride), as well as side products from the reaction. Aniline, for instance, can undergo oxidation, leading to colored impurities.[1][2] If the reaction is not driven to completion, significant amounts of starting materials will contaminate the product.

Q2: Which purification technique is generally recommended for N-phenylbutanamide?

A2: Both recrystallization and flash column chromatography are effective methods for purifying N-phenylbutanamide. The choice between them often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Recrystallization can be very effective for removing small amounts of impurities and is often preferred for its simplicity and cost-effectiveness on a larger scale.[3] Column chromatography offers higher resolution for separating complex mixtures of impurities.[3]

Q3: What is a good starting solvent system for the recrystallization of N-phenylbutanamide?

A3: A common strategy for recrystallization is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] For N-phenylbutanamide, which has both polar (amide) and non-polar (phenyl and butyl groups) characteristics, a mixed solvent system is often effective. Good starting points to screen would be ethanol/water, acetone/water, or ethyl acetate/hexanes.[5]

Q4: How can I improve the yield of my recrystallization?

A4: Low yields in recrystallization can be due to using too much solvent, cooling the solution too quickly, or premature crystallization.[6][7] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7][8] If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and perform a second recrystallization to recover more material.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to ensure the compound remains dissolved. Consider switching to a lower-boiling point solvent system.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure N-phenylbutanamide. If the solution is too dilute, evaporate some of the solvent and re-cool.
Low Purity Impurities co-precipitated with the product. The cooling process was too rapid.Ensure the solution cools slowly to allow for selective crystallization. If impurities are insoluble, perform a hot filtration step before cooling. Consider a second recrystallization for higher purity.
Poor Yield Too much solvent was used. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[6]
Flash Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation The solvent system (mobile phase) is not optimal. The column was not packed properly.Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.3-0.4. Ensure the column is packed evenly without any cracks or air bubbles.
Compound Stuck on Column The mobile phase is not polar enough to elute the compound. The compound may be interacting strongly with the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). For amides that exhibit strong interactions with acidic silica, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve elution.
Tailing Peaks The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a modifier to the mobile phase (e.g., a small amount of acetic acid or triethylamine, depending on the compound's nature). Reduce the amount of sample loaded onto the column.
Low Recovery/Yield The compound is irreversibly adsorbed onto the silica gel. The compound is spread across too many fractions.Test the stability of your compound on silica gel using TLC. Optimize the mobile phase to ensure the compound elutes in a reasonable number of fractions.

Quantitative Data

The following table summarizes typical results that can be expected from the purification of N-phenylbutanamide using different methods. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification Method Solvent/Mobile Phase Typical Yield (%) Typical Purity (%) Notes
RecrystallizationEthanol/Water75-85>98Good for removing polar impurities.
RecrystallizationEthyl Acetate/Hexanes80-90>99Effective for removing non-polar impurities.
Flash ChromatographyHexanes/Ethyl Acetate (Gradient)70-85>99Provides excellent separation from a wide range of impurities.
Flash ChromatographyDichloromethane/Methanol (Gradient)65-80>99Useful for more polar impurities, but dichloromethane is a more hazardous solvent.

Experimental Protocols

Protocol 1: Recrystallization of N-phenylbutanamide from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-phenylbutanamide in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.

  • Addition of Anti-solvent: Once the solid is completely dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of N-phenylbutanamide
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal mobile phase should give the N-phenylbutanamide an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude N-phenylbutanamide in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-phenylbutanamide.

Visualizations

Purification_Workflow Crude Crude N-phenylbutanamide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Optional Cool Slow Cooling & Ice Bath Dissolve->Cool Hot_Filtration->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure_Product Pure N-phenylbutanamide Dry->Pure_Product Troubleshooting_Decision_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Recrystallization Recrystallization Issue Low_Yield->Recrystallization Yes Column Column Chromatography Issue Low_Purity->Column No Too_Much_Solvent Too much solvent used? Cooling too fast? Recrystallization->Too_Much_Solvent Co_precipitation Co-precipitation of impurities? Poor separation? Column->Co_precipitation Slow_Cooling Ensure slow cooling Too_Much_Solvent->Slow_Cooling Address Optimize_Solvent Optimize solvent system via TLC Co_precipitation->Optimize_Solvent Address

References

"Butanamide, N-phenyl-" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of Butanamide, N-phenyl- (also known as N-phenylbutanamide or Butyranilide). The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-phenylbutanamide?

A1: The primary degradation pathway for N-phenylbutanamide is hydrolysis of the amide bond. This reaction is catalyzed by acid or base and results in the formation of butanoic acid and aniline.[1][2] In non-sterile environments, microbial degradation can also be a significant pathway.

Q2: How does pH affect the stability of N-phenylbutanamide in aqueous solutions?

A2: N-phenylbutanamide is susceptible to both acid and base-catalyzed hydrolysis. The rate of hydrolysis is generally lowest at near-neutral pH and increases significantly under strongly acidic or alkaline conditions.[1] For amide bonds, conversion rates increase rapidly with the addition of acid or base.[1]

Q3: What are the recommended storage conditions for N-phenylbutanamide?

A3: To ensure stability, N-phenylbutanamide should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use buffered systems at a near-neutral pH if long-term storage is required. Some suppliers recommend storage at room temperature.[3]

Q4: What are the expected degradation products I should monitor in my stability studies?

A4: The primary degradation products from hydrolysis are butanoic acid and aniline. Under oxidative stress, further degradation of aniline may occur. It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these and other potential minor degradants.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. 1. Sample degradation due to improper storage or handling. 2. Contaminated mobile phase or injection solvent. 3. Column contamination from previous injections.1. Prepare fresh samples and standards. Ensure proper storage conditions (cool, dry, protected from light). 2. Use only HPLC-grade solvents and freshly prepared mobile phase.[4] Ensure the injection solvent is compatible with and ideally weaker than the mobile phase. 3. Flush the column with a strong solvent.[5] If the problem persists, replace the guard column or the analytical column.[4]
Drifting baseline in HPLC analysis. 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition.[4] 3. Contamination of the detector flow cell.[4]1. Use a thermostatted column oven to maintain a consistent temperature.[4][5] 2. Prepare mobile phase carefully and ensure proper mixing, especially for gradient methods. Degas the mobile phase before use.[4] 3. Flush the flow cell with a strong, compatible solvent like isopropanol or methanol.[4]
Poor peak shape (tailing or fronting). 1. Tailing: Interaction of basic aniline (degradant) with acidic silanols on the column stationary phase.[6] 2. Fronting: Column overloading or channeling.1. Use a high-purity silica column. Operate within a pH range of 2-8 for silica-based reversed-phase columns.[6] Consider adding a buffer to the mobile phase.[6] 2. Reduce the amount of sample injected.[6] If channeling is suspected, the column may need replacement.
Loss of N-phenylbutanamide during sample workup. 1. Hydrolysis during extraction if acidic or basic conditions are used. 2. Adsorption to glassware or plasticware.1. Maintain neutral pH during extraction and sample preparation steps. 2. Use silanized glassware to minimize adsorption.

Stability Data Summary

Stress ConditionTypical Reagents and ConditionsExpected Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, elevated temperature (e.g., 70°C)[7]Hydrolysis of the amide bond
Base Hydrolysis 0.1 M to 1 M NaOH, elevated temperature (e.g., 70°C)[7]Hydrolysis of the amide bond
Oxidation 3% to 30% H₂O₂, room temperature[7]Oxidation of the aromatic ring and potentially the alkyl chain
Thermal Dry heat (e.g., 70°C)[7]Thermolysis
Photostability Exposure to UV and visible light (e.g., ICH Q1B option 2 conditions)[7]Photolysis

Experimental Protocols

Protocol: Forced Degradation Study of N-phenylbutanamide

Objective: To identify the potential degradation products of N-phenylbutanamide under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • N-phenylbutanamide reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-phenylbutanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 70°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 70°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.

    • Thermal Degradation: Store the solid reference standard in an oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours. Prepare samples for analysis.

    • Photolytic Degradation: Expose the solid reference standard and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable reversed-phase HPLC method.

    • The method should be capable of separating the intact N-phenylbutanamide from all generated degradation products. A gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point.

    • Monitor the chromatograms at a suitable wavelength (e.g., the λmax of N-phenylbutanamide).

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Ensure mass balance to account for all the material.[7]

    • If significant degradation products are observed, further characterization (e.g., using LC-MS) may be necessary to elucidate their structures.

Visualizations

cluster_degradation Degradation Pathway of N-phenylbutanamide N_phenylbutanamide Butanamide, N-phenyl- Butanoic_Acid Butanoic Acid N_phenylbutanamide->Butanoic_Acid Hydrolysis (Acid/Base) Aniline Aniline N_phenylbutanamide->Aniline Hydrolysis (Acid/Base)

Caption: Primary hydrolytic degradation pathway of N-phenylbutanamide.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Timepoints & Neutralize/Dilute B->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Analysis (% Degradation, Mass Balance) D->E F Characterize Degradants (LC-MS, if needed) E->F

Caption: Workflow for a forced degradation study.

cluster_factors Factors Affecting N-phenylbutanamide Stability Stability N-phenylbutanamide Stability pH pH pH->Stability influences Temp Temperature Temp->Stability influences Light Light Exposure Light->Stability influences Oxidants Oxidizing Agents Oxidants->Stability influences Moisture Moisture Moisture->Stability influences

Caption: Key environmental factors influencing the stability.

References

Technical Support Center: N-Phenylbutanamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-phenylbutanamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of N-phenylbutanamide, offering step-by-step solutions.

Issue 1: N-phenylbutanamide Fails to Crystallize Upon Cooling

Question: I have dissolved my N-phenylbutanamide sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue that can be resolved by inducing nucleation. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure N-phenylbutanamide, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of N-phenylbutanamide, and then allow it to cool again.

  • Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]

  • Solvent Evaporation: Allow the solvent to evaporate slowly from an open container. This will gradually increase the concentration of the solute and can promote crystallization over time.

Issue 2: The N-phenylbutanamide "Oils Out" Instead of Crystallizing

Question: Upon cooling my solution, the N-phenylbutanamide separated as an oil instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent. Here are some corrective measures:

  • Add More Solvent: Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Change the Solvent System: The current solvent may be too nonpolar. Try using a more polar solvent or a mixed solvent system. For instance, you could dissolve the compound in a good solvent like ethanol and then slowly add a poor solvent like water until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Lower the Crystallization Temperature: If the compound is "oiling out" at a high temperature, try to induce crystallization at a lower temperature by cooling the solution more slowly or by using a solvent with a lower boiling point.

Issue 3: The Crystal Yield is Very Low

Question: I have successfully crystallized my N-phenylbutanamide, but the final yield is significantly lower than expected. What could be the reason?

Answer: A low yield can result from several factors during the crystallization process. Consider the following possibilities:

  • Incomplete Crystallization: Ensure that you have allowed sufficient time for the crystallization to complete at the cooled temperature.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Before filtering, you can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of your product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Use a cold, poor solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing N-phenylbutanamide?

A1: The ideal solvent for recrystallization is one in which N-phenylbutanamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its chemical structure, polar organic solvents are generally good candidates. A solvent selection screening is the best approach to identify the optimal solvent for your specific sample.

Q2: How do impurities affect the crystallization of N-phenylbutanamide?

A2: Impurities can have several detrimental effects on crystallization. They can lower the melting point of the compound, leading to "oiling out." They can also inhibit crystal growth or co-crystallize with your product, reducing its purity. In some cases, impurities can also alter the crystal habit, leading to different crystal shapes.

Q3: What is polymorphism and how might it affect my N-phenylbutanamide crystallization?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility and melting point. The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities. It is important to be consistent with your crystallization protocol to ensure you are obtaining the same polymorphic form each time.

Data Presentation

Table 1: Qualitative Solubility of N-Phenylbutanamide in Common Solvents
SolventPolarity IndexSolubility at Room TemperatureSolubility at Boiling PointNotes
Water9.0Very LowLowPoor solvent for recrystallization on its own, but can be used as an anti-solvent in a mixed-solvent system.
Ethanol5.2Moderately SolubleHighly SolubleA good candidate for single-solvent recrystallization.
Acetone5.1SolubleHighly SolubleMay be too good of a solvent at room temperature, potentially leading to lower yields.
Ethyl Acetate4.4Moderately SolubleHighly SolubleAnother good candidate for single-solvent recrystallization.
Dichloromethane3.4SolubleHighly SolubleSimilar to acetone, may result in lower yields due to high solubility at room temperature.
Toluene2.4Sparingly SolubleModerately SolubleMay be a suitable solvent, but care should be taken due to its lower polarity.
Hexane0.0InsolubleSparingly SolubleA poor solvent, but could be used as an anti-solvent.

Note: This table provides a general guide. The actual solubility can be affected by the purity of the N-phenylbutanamide sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of N-Phenylbutanamide
  • Dissolution: In an Erlenmeyer flask, add the crude N-phenylbutanamide solid. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until it boils. Continue to add the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling solvent. Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization).

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of N-Phenylbutanamide
  • Dissolution: Dissolve the crude N-phenylbutanamide in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents in the same ratio used for the crystallization.

  • Drying: Dry the purified crystals.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve N-phenylbutanamide in hot solvent start->dissolve cool Cool the solution dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oil_out Compound oils out observe->oil_out Problem end Collect pure crystals crystals->end induce_nucleation Induce nucleation: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->induce_nucleation reheat_add_solvent Reheat and add more solvent oil_out->reheat_add_solvent induce_nucleation->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for common crystallization problems.

SolventSelection start Start: Crude N-phenylbutanamide test_solubility Test solubility in a potential solvent start->test_solubility is_soluble_hot Soluble in hot solvent? test_solubility->is_soluble_hot is_insoluble_cold Insoluble in cold solvent? is_soluble_hot->is_insoluble_cold Yes bad_solvent Try another solvent is_soluble_hot->bad_solvent No good_solvent Good solvent for recrystallization is_insoluble_cold->good_solvent Yes is_insoluble_cold->bad_solvent No

Caption: Decision process for selecting a suitable recrystallization solvent.

References

Technical Support Center: Enhancing the Purity of Synthesized N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-phenylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure N-phenylbutanamide?

A1: The expected melting point of pure N-phenylbutanamide is 96 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: What are the most common impurities in the synthesis of N-phenylbutanamide from butanoyl chloride and aniline?

A2: The most common impurities are unreacted starting materials, namely aniline and butanoyl chloride. Butanoyl chloride can also hydrolyze to form butanoic acid, which can be another impurity.

Q3: How can I monitor the progress of the reaction to minimize unreacted starting materials?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials (aniline and butanoyl chloride) on a TLC plate, you can observe the consumption of reactants and the formation of the N-phenylbutanamide product. A suitable eluent for this is a mixture of hexane and ethyl acetate.

Q4: What are the recommended methods for purifying crude N-phenylbutanamide?

A4: The two primary methods for purifying N-phenylbutanamide are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-phenylbutanamide Incomplete reaction.Ensure a 1:1 molar ratio of aniline to butanoyl chloride. The reaction is often rapid, but allowing it to stir for a sufficient time at room temperature or slightly elevated temperatures can drive it to completion. Monitor the reaction by TLC.
Loss of product during workup.N-phenylbutanamide has some solubility in water. Minimize the volume of water used for washing the crude product. Ensure the organic layer is thoroughly separated during extraction.
Side reactions.The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of butanoyl chloride to butanoic acid. Use of a non-nucleophilic base like triethylamine can neutralize the HCl byproduct and prevent side reactions of aniline.
Product is an oil or has a low, broad melting point Presence of unreacted aniline.Aniline is a liquid at room temperature and can significantly depress the melting point. Purify by recrystallization or column chromatography. An acid wash (e.g., with dilute HCl) during workup can remove excess aniline by forming the water-soluble anilinium salt.
Presence of butanoic acid.Butanoic acid is a liquid with a strong odor. A basic wash (e.g., with saturated sodium bicarbonate solution) during workup will convert butanoic acid to its water-soluble sodium salt, effectively removing it from the organic layer.
Yellow or brown coloration of the product Oxidation of residual aniline.Aniline is prone to oxidation and can cause discoloration.[1][2] Thorough removal of aniline during workup and purification is crucial. The use of activated carbon during recrystallization can sometimes help remove colored impurities.
Difficulty in inducing crystallization during recrystallization Solution is not saturated.Evaporate some of the solvent to increase the concentration of N-phenylbutanamide.
Presence of significant impurities.High levels of impurities can inhibit crystal formation. Consider a preliminary purification by column chromatography before recrystallization.
Incorrect solvent system.The chosen solvent may be too good a solvent even at low temperatures. Try a different solvent system with a steeper solubility curve (high solubility when hot, low solubility when cold).

Experimental Protocols

Recrystallization of N-phenylbutanamide

This protocol is designed to purify crude N-phenylbutanamide, primarily from unreacted aniline and butanoic acid. An ethanol/water mixture is a commonly effective solvent system for the recrystallization of moderately polar compounds.[3][4]

Materials:

  • Crude N-phenylbutanamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude N-phenylbutanamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Column Chromatography of N-phenylbutanamide

This method is effective for separating N-phenylbutanamide from impurities with different polarities.

Materials:

  • Crude N-phenylbutanamide

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude N-phenylbutanamide in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) or a more polar solvent like dichloromethane if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent system, such as 5-10% ethyl acetate in hexane.[5][6] The less polar impurities will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Gradient Elution (Optional): If the product is eluting too slowly, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will speed up the elution of the more polar N-phenylbutanamide.

  • Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure N-phenylbutanamide and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solubility Data for Recrystallization Solvent Selection

Compound Water Ethanol Hexane Ethyl Acetate
N-phenylbutanamide Sparingly solubleSolubleSparingly solubleSoluble
Aniline Slightly soluble (3.6 g/100 mL)[7][8]Miscible[1]MiscibleMiscible
Butanoic Acid Miscible[9][10]Miscible[9]SolubleMiscible

This table provides a qualitative and quantitative overview of the solubility of N-phenylbutanamide and its primary impurities in common laboratory solvents, aiding in the selection of an appropriate recrystallization solvent system.

Table 2: Physical Properties of Reactants and Product

Compound Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Aniline 93.13-6184[1][2][9]
Butanoyl Chloride 106.55-89102
N-phenylbutanamide 163.2296-

This table summarizes key physical properties of the starting materials and the final product, which are important for reaction setup and product characterization.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification aniline Aniline reaction Amide Synthesis (in a suitable solvent with base) aniline->reaction butanoyl_chloride Butanoyl Chloride butanoyl_chloride->reaction crude_product Crude N-phenylbutanamide reaction->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure N-phenylbutanamide recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of N-phenylbutanamide.

Troubleshooting_Flowchart start Crude Product Impure? check_impurities Identify Impurities (TLC, Melting Point) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products (e.g., Butanoic Acid)? unreacted_sm->side_products No acid_wash Perform Acid Wash (removes aniline) unreacted_sm->acid_wash Yes base_wash Perform Base Wash (removes butanoic acid) side_products->base_wash Yes recrystallize Recrystallize side_products->recrystallize No acid_wash->side_products base_wash->recrystallize column Perform Column Chromatography recrystallize->column Still Impure pure Pure Product recrystallize->pure column->pure

Caption: Troubleshooting flowchart for the purification of N-phenylbutanamide.

References

Side reactions in the synthesis of N-phenylbutanamide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-phenylbutanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-phenylbutanamide, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of Butanoyl Chloride: The acyl chloride is highly reactive and can be hydrolyzed by water present in the reagents or solvent.[1] 2. Ineffective Base: The base is crucial for neutralizing the HCl byproduct. If the base is weak or not present in sufficient quantity, the reaction equilibrium will not favor product formation.[1][2] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle butanoyl chloride in a moisture-free environment (e.g., under a nitrogen atmosphere). 2. Choice and Amount of Base: Use a suitable base such as aqueous sodium hydroxide or pyridine.[1][2] Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. 3. Optimize Temperature: While the reaction is exothermic, it is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate.[1]
Presence of a Water-Soluble Impurity Hydrolysis of Butanoyl Chloride: This side reaction produces butanoic acid, which is water-soluble.1. Work-up Procedure: During the work-up, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts like butanoic acid and HCl. 2. Anhydrous Conditions: As mentioned above, preventing the hydrolysis in the first place is the best approach.
Presence of a High Molecular Weight Impurity Diacylation of Aniline: Aniline can potentially be acylated twice by butanoyl chloride to form N,N-dibutanoylaniline, especially if an excess of the acyl chloride is used.1. Control Stoichiometry: Use a slight excess of aniline relative to butanoyl chloride to minimize diacylation. 2. Order of Addition: Add the butanoyl chloride slowly to the solution of aniline and base. This maintains a low concentration of the acylating agent and favors mono-acylation.
Oily Product Instead of Solid 1. Impurities Present: The presence of unreacted starting materials or side products can lower the melting point of the final product, causing it to be an oil. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Purification: Purify the crude product by recrystallization. A common solvent system for recrystallization of similar amides is ethanol/water or toluene. 2. Monitor Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the disappearance of the starting materials.
Product is Difficult to Purify Formation of Stable Emulsion During Work-up: The presence of both organic and aqueous phases with a basic pH can sometimes lead to the formation of emulsions that are difficult to separate.1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Filtration: If a solid is causing the emulsion, filtering the mixture through a pad of Celite may help.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-phenylbutanamide?

A1: The most common and well-established method is the Schotten-Baumann reaction.[1][2] This involves the acylation of aniline with butanoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine.[1][2]

Q2: Why is a base necessary in the Schotten-Baumann reaction?

A2: A base is essential for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and stop the reaction.[1] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[1]

Q3: What are the primary side reactions to be aware of?

A3: The two main side reactions are the hydrolysis of butanoyl chloride to butanoic acid and the diacylation of aniline to form N,N-dibutanoylaniline.

Q4: How can I minimize the hydrolysis of butanoyl chloride?

A4: The key is to maintain anhydrous conditions as much as possible. This includes using dry glassware and anhydrous solvents. While the Schotten-Baumann reaction is often performed in a biphasic system with water, minimizing the exposure of the acyl chloride to water before it can react with the amine is crucial.[1]

Q5: What is the best way to purify the crude N-phenylbutanamide?

A5: Recrystallization is a highly effective method for purifying the solid product.[3] The choice of solvent is critical. A good starting point is to test solvent systems like ethanol/water, where the product is soluble in the hot solvent mixture but sparingly soluble upon cooling.

Experimental Protocols

Synthesis of N-phenylbutanamide via Schotten-Baumann Reaction

Materials:

  • Aniline

  • Butanoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (or another suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add butanoyl chloride (1.1 equivalents) dropwise to the mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude N-phenylbutanamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathways and Workflows

Synthesis_of_N_phenylbutanamide cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_products Products Aniline Aniline Reaction Acylation in biphasic system (DCM/aq. NaOH) Aniline->Reaction ButanoylChloride Butanoyl Chloride ButanoylChloride->Reaction N_Phenylbutanamide N-phenylbutanamide (Desired Product) Reaction->N_Phenylbutanamide

Caption: Main synthetic pathway for N-phenylbutanamide.

Side_Reactions cluster_hydrolysis Hydrolysis of Acyl Chloride cluster_diacylation Diacylation of Aniline ButanoylChloride_H Butanoyl Chloride ButanoicAcid Butanoic Acid (Side Product) ButanoylChloride_H->ButanoicAcid Hydrolysis Water Water (H₂O) Aniline_D Aniline N_Phenylbutanamide_D N-phenylbutanamide Aniline_D->N_Phenylbutanamide_D First Acylation ButanoylChloride_D1 Butanoyl Chloride (1 eq) DiacylatedProduct N,N-dibutanoylaniline (Side Product) N_Phenylbutanamide_D->DiacylatedProduct Second Acylation ButanoylChloride_D2 Butanoyl Chloride (excess)

Caption: Common side reactions in the synthesis.

Purification_Workflow Crude Crude Product (N-phenylbutanamide + Impurities) Dissolve Dissolve in minimum hot solvent (e.g., Ethanol) Crude->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Crystals Formation of pure crystals Cool->Crystals Filter Filter and wash with cold solvent Crystals->Filter Pure Pure N-phenylbutanamide Filter->Pure MotherLiquor Mother Liquor (contains impurities) Filter->MotherLiquor Impurities remain in solution

Caption: General purification workflow by recrystallization.

References

Technical Support Center: Enhancing Cell Permeability of N-Phenylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with N-phenylbutanamide derivatives, particularly concerning their cell permeability.

Troubleshooting Guide

Low cell permeability is a common hurdle in the development of N-phenylbutanamide derivatives, many of which are investigated as Histone Deacetylase (HDAC) inhibitors. This guide provides a structured approach to diagnosing and resolving these issues.

Problem 1: Poor Passive Diffusion Across Cell Membranes

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 or PAMPA assays.

  • Inconsistent results between different permeability assays.

  • High discrepancy between cellular activity and in vitro target binding affinity.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
High Polarity 1. Structural Modification: Introduce lipophilic moieties to the N-phenylbutanamide scaffold. Consider adding alkyl or aryl groups. 2. Prodrug Strategy: Mask polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic, cleavable protecting groups.Increased lipophilicity (LogP) generally enhances passive diffusion across the lipid bilayer of the cell membrane. A LogP value between 1 and 3 is often considered optimal for oral absorption.
High Molecular Weight 1. Molecular Simplification: Synthesize analogs with a lower molecular weight (< 500 Da) while preserving the pharmacophore.Smaller molecules generally diffuse more readily across cell membranes. This aligns with Lipinski's Rule of Five for drug-likeness.
Extensive Hydrogen Bonding Capacity 1. Reduce H-bond Donors/Acceptors: Modify the structure to decrease the number of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., -O-, -N=). 2. Intramolecular Hydrogen Bonding: Design analogs where intramolecular hydrogen bonds can form, masking the polar groups from the aqueous environment.A high number of hydrogen bonds with water molecules can hinder the partitioning of the compound from the aqueous phase into the lipid membrane.
Low Aqueous Solubility 1. Salt Formation: For ionizable compounds, consider salt forms to improve dissolution. 2. Formulation Strategies: Utilize solubility enhancers such as cyclodextrins or formulate as a nanoparticle suspension.While lipophilicity is important for membrane crossing, adequate aqueous solubility is necessary for the compound to be available at the cell surface.

Problem 2: Active Efflux by Transporters

Symptoms:

  • High efflux ratio (Papp B→A / Papp A→B > 2) in Caco-2 assays.

  • Low intracellular concentration despite good predicted passive permeability.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
Substrate for Efflux Pumps (e.g., P-glycoprotein) 1. Structural Modification: Alter the structure to reduce recognition by efflux transporters. This can involve subtle changes to stereochemistry or the addition of specific functional groups. 2. Co-administration with Inhibitors: In experimental settings, co-administer with known efflux pump inhibitors (e.g., verapamil) to confirm P-gp substrate activity.Efflux pumps actively transport substrates out of the cell, reducing intracellular accumulation and therapeutic efficacy. Modifying the compound to evade these transporters is a key strategy.

Frequently Asked Questions (FAQs)

Q1: My N-phenylbutanamide derivative shows high potency in an enzymatic assay but low activity in a cell-based assay. What could be the reason?

A1: This discrepancy is often due to poor cell permeability. The compound may not be reaching its intracellular target (e.g., HDACs) in sufficient concentrations. We recommend performing a cell permeability assay, such as the Caco-2 or PAMPA assay, to quantify its ability to cross the cell membrane. If permeability is low, refer to the troubleshooting guide above for strategies to improve it.

Q2: How do I choose between a PAMPA and a Caco-2 assay for assessing the permeability of my N-phenylbutanamide derivatives?

A2: The choice depends on the stage of your research and the information you need:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion. It is ideal for early-stage screening of a large number of compounds to rank-order them based on their potential for passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express efflux transporters. It provides more comprehensive information, including both passive diffusion and active transport (efflux). It is more complex and lower-throughput than PAMPA but provides more biologically relevant data.

Q3: What is an acceptable apparent permeability (Papp) value for an orally bioavailable drug candidate?

A3: Generally, Papp values from Caco-2 assays are classified as follows:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

Compounds with high permeability are more likely to have good oral absorption.

Q4: Can formulation strategies improve the cell permeability of my N-phenylbutanamide derivative?

A4: While formulation strategies primarily address issues of solubility and dissolution, they can indirectly improve the amount of compound that reaches the cell membrane. For instance, nanoformulations can increase the surface area for dissolution and potentially be taken up by cells through endocytosis. The use of permeation enhancers in a formulation can also transiently increase membrane permeability.

Quantitative Data on N-Phenylbutanamide Derivatives

The following table provides an example of how to present permeability data for a series of N-phenylbutanamide derivatives. Note that while Compound 1's data is based on a literature example of a similar HDAC inhibitor, the data for Compounds 2-4 are hypothetical to illustrate structure-permeability relationships.

Compound Structure Modification LogP Molecular Weight (Da) Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio (B→A / A→B) Permeability Class
Compound 1 Isopropyl group on N-12.832031.01.3High
Compound 2 Unsubstituted (N-H)1.52802.51.1Moderate
Compound 3 N-trifluoroethyl group2.13500.83.5Low (Efflux)
Compound 4 N-phenyl group3.535615.01.5High

Data for Compound 1 is based on a reported value for a structurally related benzoxazepinone with high Caco-2 permeability. Data for Compounds 2-4 are illustrative.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general method for assessing the passive permeability of N-phenylbutanamide derivatives.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)

    • Acceptor plate (96-well)

    • Lecithin/dodecane solution (or other suitable lipid mixture)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and control compounds (high and low permeability)

    • Plate shaker

    • LC-MS/MS or UV-Vis plate reader for analysis

  • Procedure:

    • Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the donor solutions by diluting the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).

    • Coat the membrane of the donor plate with the lipid solution (e.g., 5 µL of 1% lecithin in dodecane) and allow the solvent to evaporate.

    • Fill the wells of the acceptor plate with PBS.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Add the donor solutions to the wells of the donor plate.

    • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

2. Caco-2 Cell Permeability Assay Protocol

This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay.

  • Materials:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transwell inserts (e.g., 24-well format with polycarbonate membranes)

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

    • Test compounds and control compounds (high and low permeability, and an efflux substrate like digoxin)

    • Transepithelial Electrical Resistance (TEER) meter

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers with TEER values > 250 Ω·cm² are typically used.

    • On the day of the experiment, wash the monolayers with pre-warmed HBSS.

    • For Apical to Basolateral (A→B) Permeability:

      • Add the test compound solution in HBSS (pH 6.5 or 7.4) to the apical (upper) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • For Basolateral to Apical (B→A) Permeability:

      • Add the test compound solution in HBSS (pH 7.4) to the basolateral chamber.

      • Add fresh HBSS (pH 7.4) to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) * (1 / (A * C_0)) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Visualizations

Signaling Pathway: Phenylbutyrate-Induced Apoptosis

Phenylbutyrate, a compound structurally related to N-phenylbutanamide derivatives and also an HDAC inhibitor, has been shown to induce apoptosis in cancer cells. This pathway illustrates the key molecular events involved.

Phenylbutyrate_Apoptosis_Pathway Phenylbutyrate Phenylbutyrate (N-phenylbutanamide derivative analog) HDAC HDAC Phenylbutyrate->HDAC Inhibits Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) Phenylbutyrate->Bcl2_BclXL Downregulation Histones Histones HDAC->Histones Deacetylates p21 p21 Histones->p21 Upregulation p53 p53 p53->p21 Activation Bax_Bim Bax / Bim (Pro-apoptotic) Bcl2_BclXL->Bax_Bim Inhibits Mitochondrion Mitochondrion Bax_Bim->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Phenylbutyrate-induced apoptosis pathway.

Experimental Workflow: Caco-2 Permeability Assay

This diagram outlines the major steps involved in performing a Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add test compound to donor chamber (A or B) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Caco-2 permeability assay workflow.

Logical Relationship: Troubleshooting Low Permeability

This diagram illustrates the decision-making process for troubleshooting low cell permeability of N-phenylbutanamide derivatives.

Troubleshooting_Permeability start Low Cell Permeability Observed is_efflux_high Is Efflux Ratio High (>2) in Caco-2? start->is_efflux_high address_efflux Address Efflux: - Structural Modification - Co-administer Inhibitor is_efflux_high->address_efflux Yes assess_physchem Assess Physicochemical Properties is_efflux_high->assess_physchem No end Re-evaluate Permeability address_efflux->end high_polarity High Polarity / Low LogP? assess_physchem->high_polarity increase_lipophilicity Increase Lipophilicity: - Add Lipophilic Groups - Prodrug Strategy high_polarity->increase_lipophilicity Yes high_mw High MW (>500 Da)? high_polarity->high_mw No increase_lipophilicity->end reduce_mw Reduce Molecular Weight high_mw->reduce_mw Yes high_hbond High H-Bonding? high_mw->high_hbond No reduce_mw->end reduce_hbond Reduce H-Bond Donors/ Acceptors high_hbond->reduce_hbond Yes high_hbond->end No reduce_hbond->end

Technical Support Center: Addressing Off-Target Effects of N-phenylbutanamide and Related N-Aryl Amides in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylbutanamide and other N-aryl amides. The focus is on identifying and mitigating potential off-target effects in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of N-phenylbutanamide?

A1: Currently, there is limited publicly available data specifically detailing the off-target profile of N-phenylbutanamide. However, based on its chemical structure, an N-aryl amide, potential off-target interactions should be considered. Compounds with similar structural motifs, such as certain histone deacetylase (HDAC) inhibitors, have been shown to have off-target activities.[1][2] Therefore, it is crucial to experimentally determine the selectivity profile of N-phenylbutanamide in the context of your specific biological system.

Q2: I am observing unexpected phenotypes or toxicity in my cell-based assays with N-phenylbutanamide. Could these be due to off-target effects?

A2: Yes, unexpected biological responses are often indicative of off-target effects.[3] These can include, but are not limited to, cytotoxicity, changes in cell morphology, alterations in signaling pathways unrelated to the intended target, and general cellular stress responses. It is essential to perform control experiments to rule out other factors and then proceed with specific off-target validation assays.

Q3: How can I experimentally assess the potential off-target effects of my N-phenylbutanamide compound?

A3: A tiered approach is recommended. Start with broad profiling assays and then move to more specific validation experiments.

  • Tier 1: Broad Profiling: Utilize commercially available kinase screening panels or broader safety pharmacology panels that assess activity against a wide range of common off-targets like GPCRs, ion channels, and transporters.[4][5][6]

  • Tier 2: Target Class-Specific Assays: Based on structural similarities or initial screening hits, perform more focused assays. For instance, given the butanamide core, assessing activity against a panel of HDAC isoforms could be informative.[1][2]

  • Tier 3: Cellular Validation: Employ cellular assays to confirm that the observed off-target biochemical activity translates to a functional effect in your model system. This could involve using knockout/knockdown cell lines for the suspected off-target or using specific inhibitors to phenocopy or block the off-target effect.

Q4: What are some common off-targets for molecules with an amide-linker, like N-phenylbutanamide?

A4: Amide-containing molecules can interact with a variety of proteins. While specific interactions depend on the entire molecular structure, some general potential off-targets for N-aryl amides could include:

  • Kinases: The ATP-binding pocket of many kinases can accommodate a wide range of small molecules.[7][8][9]

  • HDACs: As mentioned, some HDAC inhibitors feature a butanamide or similar aliphatic chain connected to an aromatic cap group.[1][2]

  • Metalloenzymes: The amide functional group can potentially coordinate with metal ions in the active sites of metalloenzymes.[10]

  • Other Enzymes and Receptors: Promiscuous binding to various receptors and enzymes is a possibility for many small molecules.[5]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between biochemical and cellular assays. The compound may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized. Alternatively, it may engage off-targets in the complex cellular environment that are not present in the biochemical assay.1. Perform cell permeability and stability assays.2. Conduct a broad kinase or safety pharmacology screen to identify potential cellular off-targets.[6]3. Use cellular thermal shift assays (CETSA) to assess target and off-target engagement in intact cells.
High levels of cytotoxicity at concentrations required for on-target activity. The observed cytotoxicity may be due to inhibition of an essential off-target protein or a general toxic effect.1. Determine the IC50 for cytotoxicity in multiple cell lines.2. Screen for activity against known mediators of toxicity (e.g., hERG channel, certain cytochrome P450 enzymes).3. Compare the cytotoxicity profile with that of known inhibitors of suspected off-targets.
Phenotype does not match the known function of the intended target. The compound may be acting primarily through an off-target pathway.1. Validate on-target engagement in your cellular model.2. Use a structurally distinct inhibitor of the intended target to see if the phenotype is recapitulated.3. Perform unbiased "omics" studies (e.g., transcriptomics, proteomics) to identify perturbed pathways, which may point to off-target effects.
Activity is observed in a knockout/knockdown model of the intended target. This is strong evidence for an off-target mechanism of action.1. Confirm the knockout/knockdown of the intended target.2. Use the compound as a tool to identify the novel target through methods like chemical proteomics or genetic screens.

Quantitative Data on Related Compounds

Table 1: Inhibitory Activity of N-Hydroxybutanamide Derivatives against Matrix Metalloproteinases (MMPs) [10]

CompoundTargetIC50 (µM)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-21.0 - 1.5
MMP-91.0 - 1.5
MMP-141.0 - 1.5

Table 2: Common Off-Targets of Hydroxamate-Based HDAC Inhibitors [1]

Off-TargetNumber of HDAC Inhibitors with Affinity
Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)24
Aldehyde dehydrogenase 2 (ALDH2)9
Isocitrate dehydrogenase [NAD] subunit gamma 1 (ISOC1)7
Isocitrate dehydrogenase [NAD] subunit gamma 2 (ISOC2)8
Glycyl-tRNA synthetase D-aminoacyl-tRNA deacylase 3A (GATD3A)7

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of N-phenylbutanamide against a panel of kinases.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • N-phenylbutanamide stock solution (in DMSO)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of N-phenylbutanamide in kinase reaction buffer.

  • In a microplate, add the kinase enzyme, substrate, and diluted N-phenylbutanamide or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Allow the paper to dry completely.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of N-phenylbutanamide relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the protein.

Materials:

  • Cells expressing the target protein(s) of interest

  • N-phenylbutanamide stock solution (in DMSO)

  • Cell lysis buffer (with protease inhibitors)

  • PBS (Phosphate-Buffered Saline)

  • Equipment for heating samples precisely (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for target and loading control)

Procedure:

  • Treat cultured cells with either N-phenylbutanamide at the desired concentration or DMSO (vehicle control) and incubate under normal growth conditions.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Divide the cell lysate into several aliquots.

  • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cool the samples on ice and then centrifuge to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein. Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of N-phenylbutanamide indicates target engagement.

Visualizations

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Focused Assays cluster_tier3 Tier 3: Cellular Validation kinase_screen Kinase Panel Screen hdac_assay HDAC Isoform Panel kinase_screen->hdac_assay Hits or structural alerts safety_panel Safety Pharmacology Panel mmp_assay MMP Activity Assay safety_panel->mmp_assay Hits or structural alerts cetsa Cellular Thermal Shift Assay (CETSA) hdac_assay->cetsa mmp_assay->cetsa ko_validation Knockout/Knockdown Validation cetsa->ko_validation phenotype_rescue Phenotypic Rescue Experiments ko_validation->phenotype_rescue start Observation of Unexpected Activity start->kinase_screen start->safety_panel

Caption: Tiered workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway compound N-phenylbutanamide intended_target Intended Target compound->intended_target Inhibition off_target Off-Target (e.g., Kinase, HDAC) compound->off_target Inhibition downstream_effect Expected Biological Effect intended_target->downstream_effect unexpected_effect Unexpected Phenotype off_target->unexpected_effect

Caption: On-target vs. potential off-target signaling pathways.

logical_relationship phenotype Observed Phenotype on_target_ko Phenotype persists in On-Target KO/KD? phenotype->on_target_ko off_target_effect Strong evidence for Off-Target Effect on_target_ko->off_target_effect Yes on_target_effect Likely On-Target Effect on_target_ko->on_target_effect No

Caption: Logic for differentiating on- and off-target effects.

References

Technical Support Center: N-phenylbutanamide HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the detection of N-phenylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for HPLC separation of N-phenylbutanamide?

A1: For a typical reversed-phase separation, we recommend starting with a C18 column and a gradient elution using water and acetonitrile with formic acid as a mobile phase additive to promote protonation and improve peak shape. The initial parameters can be further optimized based on your specific instrument and sample matrix.

Q2: How do I determine the optimal MS/MS parameters and transitions for N-phenylbutanamide?

A2: The first step is to determine the mass of the precursor ion. N-phenylbutanamide has a molecular weight of 163.22 g/mol . In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ will be observed at m/z 164.2. To find the best product ions, a pure standard of N-phenylbutanamide should be infused directly into the mass spectrometer. The collision energy (CE) is then ramped to find the optimal energy for producing stable and intense fragment ions. Based on the structure, the most probable fragments are from the cleavage of the amide bond.

Q3: What type of sample preparation is necessary for analyzing N-phenylbutanamide in a complex matrix (e.g., plasma)?

A3: Effective sample preparation is crucial to remove interferences that can cause ion suppression and lead to inaccurate quantification.[1][2] For biological samples like plasma, a protein precipitation step is often the first step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.[1][3]

Q4: Should I use an internal standard? If so, what are the key characteristics?

A4: Yes, using an internal standard (IS) is highly recommended to correct for variations in sample preparation, injection volume, and matrix effects. The ideal IS is a stable, isotopically labeled version of N-phenylbutanamide (e.g., N-phenylbutanamide-d5). If a deuterated standard is unavailable, a structurally similar compound with comparable chromatographic behavior and ionization efficiency can be used.

Q5: My baseline is noisy. What are the common causes and solutions?

A5: A noisy baseline can originate from several sources, including contaminated mobile phases, a dirty ion source, or issues with the HPLC pump.[4] Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase.[2] If the problem persists, clean the ion source and check the HPLC system for leaks or pressure fluctuations.[4][5]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Method Setup

This protocol outlines the setup for a standard HPLC-MS/MS system. Parameters should be optimized for your specific instrumentation.

  • HPLC Setup:

    • Install the analytical column (see Table 1).

    • Prepare and degas the mobile phases.

    • Set the column oven temperature (e.g., 40°C).

    • Purge the pumps to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • MS/MS Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ion source parameters (see Table 2).

    • Create the acquisition method using the Multiple Reaction Monitoring (MRM) mode.

    • Enter the precursor and product ion transitions for N-phenylbutanamide and the internal standard (see Table 2).

    • Optimize collision energy for each transition by infusing a standard solution.

  • Sequence Setup:

    • Create a sequence including blank injections (to ensure system cleanliness), calibration standards, quality control samples, and unknown samples.

    • Set the injection volume (e.g., 5 µL).

    • Begin the analysis.

Quantitative Data Summary

Table 1: Recommended HPLC Parameters

Parameter Recommended Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Program | 0.0 min: 5% B; 1.0 min: 5% B; 5.0 min: 95% B; 7.0 min: 95% B; 7.1 min: 5% B; 9.0 min: 5% B |

Table 2: Suggested MS/MS Parameters (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
N-phenylbutanamide (Quantifier) 164.2 94.1 100 Optimize (start at 20)
N-phenylbutanamide (Qualifier) 164.2 71.1 100 Optimize (start at 15)

| Internal Standard (e.g., IS-d5) | 169.2 | 99.1 | 100 | Optimize |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Collect Sample (e.g., Plasma) Precip 2. Protein Precipitation & Centrifugation Sample->Precip Extract 3. Supernatant Transfer & Evaporation Precip->Extract Recon 4. Reconstitution in Mobile Phase Extract->Recon HPLC 5. HPLC Separation (C18 Column) Recon->HPLC MS 6. MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data 7. Data Acquisition & Processing MS->Data

Caption: Experimental workflow for N-phenylbutanamide analysis.

fragmentation_pathway Precursor N-phenylbutanamide [M+H]⁺ m/z = 164.2 Fragment1 Anilinium Ion [C₆H₅NH₃]⁺ m/z = 94.1 (Quantifier) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Butanoyl Cation [C₄H₇O]⁺ m/z = 71.1 (Qualifier) Precursor->Fragment2 Collision-Induced Dissociation Neutral1 Neutral Loss: Butene-ketene Neutral2 Neutral Loss: Aniline

Caption: Proposed fragmentation of N-phenylbutanamide in ESI+.

troubleshooting_tree Problem Problem: Low Signal Intensity Cause1 Sample Preparation Issue? Problem->Cause1 Cause2 HPLC Issue? Problem->Cause2 Cause3 MS Issue? Problem->Cause3 Sol1a Incomplete extraction? → Review/optimize LLE/SPE Cause1->Sol1a Sol1b Analyte degradation? → Check sample stability Cause1->Sol1b Sol1c High ion suppression? → Improve cleanup, dilute sample Cause1->Sol1c Sol2a Column overload or aging? → Inject less, replace column Cause2->Sol2a Sol2b Incorrect mobile phase pH? → Verify pH, remake buffer Cause2->Sol2b Sol3a Dirty ion source? → Clean source components Cause3->Sol3a Sol3b Incorrect MS parameters? → Re-optimize CE, check transitions Cause3->Sol3b

Caption: Troubleshooting guide for low signal intensity.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Potential Causes:

    • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[7]

    • Secondary Interactions: Silanol interactions between the analyte and the silica backbone of the column.

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[7]

    • Column Void: A void or channel has formed at the head of the column.[7]

  • Solutions:

    • Flush the Column: Use a strong solvent wash to clean the column. If performance does not improve, replace the column.

    • Adjust Mobile Phase: Ensure the mobile phase pH is appropriate. Adding a small amount of an amine modifier can sometimes reduce peak tailing for basic compounds. The use of 0.1% formic acid should be sufficient to protonate N-phenylbutanamide and minimize secondary interactions.

    • Match Injection Solvent: Reconstitute the final sample in the initial mobile phase or a weaker solvent.

    • Check for Voids: Reverse flush the column at low flow rates. If this doesn't resolve the issue, the column likely needs to be replaced.

Problem: Poor Reproducibility (Retention Time Shifts, Inconsistent Peak Areas)

  • Potential Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in buffer concentration or pH.[4]

    • HPLC Pump Issues: Inaccurate gradient proportioning or fluctuating flow rates due to air bubbles or worn pump seals.[4]

    • Column Temperature Fluctuations: An unstable column oven temperature.

    • Inconsistent Sample Preparation: Variability in extraction efficiency.

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare mobile phases carefully and in sufficient volume for the entire analytical run.

    • Maintain the HPLC: Regularly degas mobile phases and purge the pumps. Perform routine maintenance on pump seals and check valves.

    • Use a Column Oven: Ensure the column is thermostatted and the temperature is stable.

    • Use an Internal Standard: An appropriate IS is the best way to correct for variability in sample preparation and injection.

Problem: High Background Noise or "Ghost" Peaks

  • Potential Causes:

    • Contaminated Solvents or Reagents: Impurities in water, acetonitrile, or additives like formic acid.

    • Sample Carryover: Residual sample from a previous injection remaining in the autosampler needle or injection port.[5]

    • Contaminated System: Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer.[5]

  • Solutions:

    • Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and fresh reagents.

    • Optimize Autosampler Wash: Use a strong solvent in the autosampler wash sequence to clean the needle and injection path between samples. Injecting blank samples can help identify carryover.[3]

    • Clean the System: Follow the manufacturer's protocol for cleaning the ion source, transfer capillary, and other front-end components of the mass spectrometer.

References

Validation & Comparative

A Comparative Analysis of N-Phenyl-Butanamide Derivatives and Other Prominent KCNQ Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the identification and characterization of novel ion channel modulators is a critical endeavor. This guide provides a comparative overview of the efficacy of a representative N-phenyl-butanamide KCNQ channel opener against other well-established KCNQ channel activators, namely Retigabine (Ezogabine), Flupirtine, and ICA-069673. The quantitative data, experimental methodologies, and a visual representation of the mechanism of action are presented to facilitate an informed assessment.

Introduction to KCNQ Channels

Voltage-gated potassium channels of the KCNQ family (Kv7) play a pivotal role in regulating neuronal excitability.[1] The five members of this family, KCNQ1-5, are crucial for the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing. Their dysfunction is implicated in various neurological disorders, including epilepsy, neuropathic pain, and anxiety, making them attractive therapeutic targets. KCNQ channel openers, by enhancing the activity of these channels, can effectively dampen neuronal hyperexcitability.

The N-phenyl-butanamide scaffold has emerged as a versatile chemical backbone for developing KCNQ channel modulators. While some derivatives, such as (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252), act as potent inhibitors, minor structural modifications can pivot their function towards agonism. A notable example is a close analog of ML252, herein referred to as N-Phenyl-Butanamide Analog (37), which has demonstrated potent KCNQ2 channel opening activity.

Comparative Efficacy of KCNQ Channel Openers

The following table summarizes the in vitro efficacy of the N-Phenyl-Butanamide Analog (37) in comparison to Retigabine, Flupirtine, and ICA-069673. The data is presented to highlight differences in potency (EC50) and selectivity across various KCNQ channel subtypes.

CompoundTarget KCNQ Subtype(s)EC50 (µM)Key Findings & SelectivityReference
N-Phenyl-Butanamide Analog (37) KCNQ20.170A structural analog of a KCNQ2 inhibitor, demonstrating a switch to agonist activity with high potency.[2]
Retigabine (Ezogabine) KCNQ2/31.6A first-in-class antiepileptic drug that enhances KCNQ2/3 channel activity.[3]
Flupirtine KCNQ2~6 (for KIR)A centrally acting analgesic that activates Kv7.2 channels and inwardly rectifying potassium currents.
ICA-069673 KCNQ2/30.69A selective KCNQ2/3 opener with over 20-fold selectivity against KCNQ3/5.[4][5]

Mechanism of Action and Signaling Pathway

KCNQ channel openers generally act by binding to a specific site on the channel protein, which stabilizes the open conformation of the channel. This leads to an increased potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability. The following diagram illustrates this general mechanism.

KCNQ_Channel_Opening cluster_membrane Cell Membrane KCNQ_Channel KCNQ Channel (Closed State) KCNQ_Channel_Open KCNQ Channel (Open State) KCNQ_Channel->KCNQ_Channel_Open Binding of Opener KCNQ_Channel_Open->KCNQ_Channel Dissociation K_ion_out K+ Efflux KCNQ_Channel_Open->K_ion_out Facilitates Opener KCNQ Channel Opener (e.g., N-Phenyl-Butanamide Analog) Opener->KCNQ_Channel Binds to channel Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: General mechanism of KCNQ channel opening by small molecule agonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of KCNQ channel opener efficacy.

Whole-Cell Patch-Clamp Electrophysiology for KCNQ Current Measurement

This technique is used to measure the ion currents flowing through KCNQ channels in living cells.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a suitable transfection reagent.

  • Electrophysiological Recordings: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

  • Voltage Protocol: To elicit KCNQ currents, cells are held at a holding potential of -80 mV. Depolarizing voltage steps are then applied in 10 mV increments from -80 mV to +40 mV for a duration of 500 ms. Tail currents are recorded upon repolarization to -60 mV.

  • Data Analysis: The current amplitude at the end of the depolarizing pulse is plotted against the test potential to generate a current-voltage (I-V) relationship. The conductance-voltage (G-V) relationship is determined from the tail currents and fitted with a Boltzmann function to calculate the half-maximal activation voltage (V1/2). The EC50 values for the KCNQ channel openers are determined by applying increasing concentrations of the compound and fitting the concentration-response curve with a Hill equation.

Thallium Flux Assay for High-Throughput Screening

This is a fluorescence-based assay used for high-throughput screening of KCNQ channel modulators.

  • Cell Line: A stable cell line expressing the target KCNQ channel (e.g., HEK293 cells stably expressing KCNQ2/3) is used.

  • Assay Principle: The assay relies on the principle that KCNQ channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels are opened, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • Procedure:

    • Cells are plated in 96- or 384-well plates.

    • The cells are loaded with a Tl+-sensitive fluorescent dye.

    • The cells are then washed and incubated with the test compounds (KCNQ channel openers) at various concentrations.

    • A stimulus buffer containing Tl+ is added to the wells.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the activity of the KCNQ channels. EC50 values are calculated by plotting the rate of fluorescence change against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the typical workflow for identifying and characterizing novel KCNQ channel openers.

KCNQ_Opener_Workflow A Compound Library Screening B High-Throughput Screening (e.g., Thallium Flux Assay) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D Active Compounds E Electrophysiological Characterization (Patch-Clamp) D->E F Potency & Selectivity Determination E->F G In Vivo Efficacy & Safety Studies F->G Promising Leads H Preclinical Candidate G->H

Caption: A typical workflow for the discovery of novel KCNQ channel openers.

Conclusion

The N-phenyl-butanamide scaffold represents a promising starting point for the development of novel KCNQ channel openers. The high potency of the identified analog highlights the potential for discovering new chemical entities with therapeutic value for neurological disorders characterized by neuronal hyperexcitability. Further studies are warranted to fully characterize the selectivity profile and in vivo efficacy of this class of compounds. This comparative guide provides a foundational dataset and methodological framework to aid researchers in the ongoing pursuit of effective and selective KCNQ channel modulators.

References

Unveiling the Therapeutic Potential of N-phenylbutanamide: A Comparative Analysis of Its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is paramount. N-phenylbutanamide and its derivatives have emerged as a class of compounds with potential applications in oncology and neurology. This guide provides a comprehensive comparison of the two primary putative mechanisms of action associated with the N-phenylbutanamide core structure: Histone Deacetylase (HDAC) inhibition and anticonvulsant activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical family.

Executive Summary

N-phenylbutanamide and its analogs have demonstrated biological activity in preclinical studies, pointing towards two distinct, yet potentially overlapping, mechanisms of action. As inhibitors of Histone Deacetylases (HDACs), certain derivatives show promise in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis. Concurrently, related amide structures exhibit anticonvulsant properties, suggesting a role in the management of neurological disorders. This guide will dissect these mechanisms, compare them to established therapeutic agents, and provide detailed experimental protocols for validation.

Table 1: Comparative Overview of Putative Mechanisms

FeatureHDAC InhibitionAnticonvulsant Activity
Primary Target Histone Deacetylase Enzymes (e.g., HDAC6)Ion channels (e.g., sodium, calcium), GABA receptors
Therapeutic Area Oncology (e.g., Leukemia, Cervical Cancer)Neurology (e.g., Epilepsy, Neuropathic Pain)
Cellular Effect Increased histone acetylation, altered gene transcription, cell cycle arrest, apoptosis.Modulation of neuronal excitability, prevention of seizure propagation.
Example Derivative N-(4-chlorophenyl)-4-phenylbutanamide[1]N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives[2]
Established Alternative Phenylbutyrate (a pan-HDAC inhibitor)[3], VorinostatFelbamate, Benzodiazepines[4][5]

Mechanism 1: Histone Deacetylase (HDAC) Inhibition

The reversible acetylation of histone proteins is a key epigenetic mechanism controlling gene expression. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often dysregulated.[6] Inhibitors of HDACs can restore normal gene expression patterns, leading to anti-tumor effects.[6][7]

A derivative of phenylbutyric acid, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as an inhibitor of HDAC6.[1] This suggests that the phenylbutanamide scaffold could be a promising starting point for the development of novel HDAC inhibitors.

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition cluster_acetylation Acetylation State N-phenylbutanamide_Derivative N-phenylbutanamide Derivative HDAC Histone Deacetylase (e.g., HDAC6) N-phenylbutanamide_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: HDAC Inhibition Pathway.

Experimental Protocol: HDAC Activity Assay

Objective: To determine the in vitro inhibitory activity of N-phenylbutanamide derivatives on a specific HDAC isoform (e.g., HDAC6).

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • N-phenylbutanamide derivative (test compound)

  • Positive control inhibitor (e.g., Tubacin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the N-phenylbutanamide derivative and the positive control in assay buffer.

  • In the microplate, add the assay buffer, the HDAC6 enzyme, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanism 2: Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of compounds structurally related to N-phenylbutanamide, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[2] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[4] While the precise target for N-phenylbutanamide in the central nervous system has not been fully elucidated, its structural similarity to other anticonvulsants suggests it may act through similar pathways.

Experimental Workflow: Anticonvulsant Activity Screening

Anticonvulsant_Screening Compound_Admin Administer N-phenylbutanamide Derivative to Animal Model (e.g., mice) Seizure_Induction Induce Seizures Compound_Admin->Seizure_Induction MES_Test Maximal Electroshock (MES) Test Seizure_Induction->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Seizure_Induction->scPTZ_Test Observation Observe Seizure Characteristics MES_Test->Observation scPTZ_Test->Observation Analysis Data Analysis: - Seizure severity - Latency to seizure - Duration of seizure Observation->Analysis ED50 Determine ED50 Analysis->ED50

Caption: Anticonvulsant Screening Workflow.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To evaluate the anticonvulsant efficacy of an N-phenylbutanamide derivative against generalized tonic-clonic seizures.

Materials:

  • Adult male mice (e.g., Swiss albino)

  • N-phenylbutanamide derivative (test compound)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the N-phenylbutanamide derivative or vehicle control to groups of mice via an appropriate route (e.g., intraperitoneal).

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered as the endpoint for protection.

  • Test different doses of the compound to determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension.

Conclusion and Future Directions

The N-phenylbutanamide scaffold presents a versatile platform for the development of new therapeutic agents. The evidence for its role in both HDAC inhibition and anticonvulsant activity warrants further investigation. Future research should focus on synthesizing a library of N-phenylbutanamide derivatives and screening them in a panel of in vitro and in vivo assays to elucidate their precise mechanisms of action, identify potent lead compounds, and establish a clear structure-activity relationship. Such studies will be instrumental in validating the therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of N-phenylbutanamide and Its Analogs as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-phenylbutanamide and its analogs as potential Histone Deacetylase (HDAC) inhibitors. The following sections detail their performance based on available experimental data, outline the methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows.

Introduction to N-phenylbutanamide Analogs as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is implicated in the development and progression of various cancers. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutic agents. N-phenylbutanamide serves as a scaffold for the development of novel HDAC inhibitors. By modifying its structure, researchers aim to enhance potency, selectivity, and drug-like properties. This guide focuses on a comparative analysis of N-phenylbutanamide and its analog, N-(4-chlorophenyl)-4-phenylbutanamide, in the context of HDAC inhibition and cytotoxicity.

Comparative Performance Data

The following table summarizes the available quantitative data for N-phenylbutanamide and a key analog, N-(4-chlorophenyl)-4-phenylbutanamide, also known as B-R2B. The data highlights their HDAC inhibitory activity and cytotoxic effects against various cancer cell lines.

CompoundTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)
N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B)HDAC6Not explicitly stated in provided text, but identified as an inhibitorHeLa (Cervical Cancer)72.6[1]
THP-1 (Acute Myeloid Leukemia)16.5[1]
HMC (Human Mast Cell Leukemia)79.29[1]
Kasumi (Chronic Myelogenous Leukemia)101[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

HDAC Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC Substrate

  • 10X HDAC Assay Buffer

  • HeLa Nuclear Extract (or other HDAC enzyme source)

  • Test Compounds (dissolved in appropriate solvent, e.g., DMSO)

  • HDAC Inhibitor (e.g., Trichostatin A) as a positive control

  • Lysine Developer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Prepare Assay Buffer: Dilute the 10X HDAC Assay Buffer to 1X with distilled water.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in 1X Assay Buffer.

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • 85 µL of distilled water (or 83 µL for negative controls).

    • 10 µL of 10X HDAC Assay Buffer.

    • For test wells, add a specific volume of the diluted test compound. For the positive control well, add the HDAC inhibitor. For the negative control wells, add 2 µL of Trichostatin A. For the blank well, add an equivalent volume of the solvent used for the compounds.

    • Add 10 µL of HeLa Nuclear Extract (or other HDAC source) to all wells except the blank.

  • Substrate Addition: Add 5 µL of HDAC Substrate to all wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 30-60 minutes.

  • Development: Add 10 µL of Lysine Developer to each well.

  • Second Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis: The HDAC inhibitory activity is calculated as the percentage of inhibition compared to the negative control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][3][4][5]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed the adherent cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and solvent only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of N-phenylbutanamide and its analogs as HDAC inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of N-phenylbutanamide Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HDAC_Assay HDAC Inhibition Assay (Determine IC50) Purification->HDAC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine IC50 on Cancer Cell Lines) Purification->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis HDAC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Experimental workflow for evaluating N-phenylbutanamide analogs.

HDAC_Inhibition_Pathway HDAC_Inhibitor N-phenylbutanamide Analog HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation Acetylated_Histone Hyperacetylated Histone Proteins Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

References

A Comparative Analysis of Phenylbutyrate and Butanamide, N-phenyl- in Glioblastoma Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available scientific literature reveals a significant data disparity between phenylbutyrate and Butanamide, N-phenyl- regarding their effects on glioblastoma cell lines. While extensive research has been conducted on phenylbutyrate, establishing its role as a histone deacetylase (HDAC) inhibitor with anti-tumor properties in glioblastoma, there is a notable absence of published experimental data for Butanamide, N-phenyl- in this context. Therefore, a direct, data-driven comparison as initially intended cannot be provided.

This guide will proceed by presenting a comprehensive overview of the existing research on phenylbutyrate's efficacy and mechanisms of action in glioblastoma cell lines. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuro-oncology.

Phenylbutyrate: An HDAC Inhibitor with Therapeutic Potential in Glioblastoma

Phenylbutyrate (PB) is a well-characterized histone deacetylase inhibitor that has been investigated for its therapeutic potential in various cancers, including glioblastoma.[1][2] By inhibiting HDACs, phenylbutyrate alters gene expression, leading to a range of anti-cancer effects such as the induction of cell cycle arrest, differentiation, and apoptosis.[2][3]

Quantitative Effects of Phenylbutyrate on Glioblastoma Cell Lines

The following tables summarize the quantitative data from various studies on the effects of phenylbutyrate on glioblastoma cell lines.

Table 1: Effect of Phenylbutyrate on Cell Viability and Proliferation

Glioblastoma Cell LinePhenylbutyrate ConcentrationTreatment DurationEffect on Viability/ProliferationReference
LN-2290.5 - 15 mmol/L24 and 48 hoursDose-dependent reduction in cell viability[3]
LN-18Up to 15 mmol/LNot specifiedInsensitive to PBA treatment[3]
T98G0.5 mMNot specifiedIC50 for growth inhibition[4]
Explant Cells5.0 mMNot specifiedIC50 for growth inhibition[4]
RG2 and C6 (rat glioma)2 - 40 mMNot specifiedSignificant decrease in proliferation[5]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Phenylbutyrate

Glioblastoma Cell LinePhenylbutyrate ConcentrationTreatment DurationEffectReference
LN-22915 mmol/L24 and 48 hoursNearly 3-fold increase in apoptosis[3]
LN-2295 and 15 mmol/LNot specifiedS and G2/M phase cell cycle arrest[3]
Various Glioma Cell Lines2, 4, and 8 mMNot specifiedIncreased % of cells in G0/G1, reduced % in S phase[4]

Table 3: Phenylbutyrate as a Radiosensitizer

Glioblastoma Cell LinePhenylbutyrate ConcentrationKey FindingEnhancement Ratio (± SE)Reference
p53 mutant2 mMRadiosensitization1.5 (± 0.2) and 1.3 (± 0.1)[2]
Wild-type p532 mMNo radiopotentiating effectNot applicable[2]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the effects of phenylbutyrate on glioblastoma cell lines.

Cell Viability Assay (MTT Assay) [3]

  • Cell Seeding: Seed glioblastoma cells (e.g., LN-229, LN-18) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of phenylbutyrate (e.g., 0.5 to 15 mmol/L) for specified durations (e.g., 24 and 48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining) [3]

  • Cell Treatment: Culture glioblastoma cells and treat them with the desired concentration of phenylbutyrate (e.g., 15 mmol/L) for the indicated time points (e.g., 24 and 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining) [2]

  • Cell Treatment and Fixation: Treat glioblastoma cells with phenylbutyrate (e.g., 2 mM). After treatment, harvest the cells and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained.

  • PI Staining: Stain the cells with propidium iodide, which intercalates with DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by phenylbutyrate in glioblastoma and a typical experimental workflow.

Phenylbutyrate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Phenylbutyrate Phenylbutyrate HDAC HDAC Phenylbutyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Activation p21 p21 CellCycle Cell Cycle Progression p21->CellCycle Arrest (G1/S, G2/M) Apoptosis Apoptosis Differentiation Differentiation GeneExpression->p21 Upregulation GeneExpression->Apoptosis Induction GeneExpression->Differentiation Induction

Caption: Phenylbutyrate's mechanism in glioblastoma.

Experimental_Workflow cluster_workflow Experimental Workflow: Phenylbutyrate in Glioblastoma cluster_assays Functional Assays cluster_molecular Molecular Analysis Start Start: Glioblastoma Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Phenylbutyrate Treatment Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (HDAC inhibition, protein expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for testing phenylbutyrate.

References

Benchmarking the Anticoagulant Activity of N-phenylbutanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoagulant activity of N-phenylbutanamide derivatives, supported by experimental data. The information presented herein is intended to aid in the research and development of novel anticoagulant therapies.

Introduction

The coagulation cascade is a complex series of enzymatic reactions crucial for hemostasis. However, dysregulation of this pathway can lead to thrombotic disorders, a major cause of morbidity and mortality worldwide. Factor Xa (FXa), a serine protease at the convergence of the intrinsic and extrinsic pathways, is a key target for the development of new anticoagulants.[1] N-phenylbutanamide derivatives have emerged as a promising class of compounds with potential anticoagulant properties. This guide benchmarks the activity of a notable N-phenylbutanamide derivative and provides the necessary experimental context for its evaluation against other potential anticoagulant agents.

Data Presentation: Comparative Anticoagulant Activity

A virtual screening of a large compound library identified 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide (NSC635393) as a potent inhibitor of human FXa.[1] To provide a framework for comparison, the following table includes the inhibitory activity of this lead compound. Further research is required to populate this table with a broader range of N-phenylbutanamide derivatives.

Compound IDChemical NameTargetIC50 (nM)
NSC635393 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide Factor Xa 2.02 [1]
Alternative 1[Insert Derivative Name][Insert Target][Insert Value]
Alternative 2[Insert Derivative Name][Insert Target][Insert Value]

Mechanism of Action: Targeting the Coagulation Cascade

N-phenylbutanamide derivatives, such as NSC635393, have been shown to exert their anticoagulant effect through the direct inhibition of Factor Xa.[1] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting FXa, these compounds effectively block the amplification of the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa

Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa.

Experimental Protocols

Objective benchmarking requires standardized experimental protocols. The following are detailed methodologies for key in vitro assays used to evaluate anticoagulant activity.

Factor Xa (FXa) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Factor Xa.

Principle: The assay measures the ability of a test compound to inhibit the cleavage of a chromogenic substrate by purified human FXa. The resulting color change is proportional to the enzyme's activity.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of human Factor Xa to each well of the microplate.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the FXa activity.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

Materials:

  • Citrated platelet-poor plasma

  • PT reagent (containing thromboplastin and calcium chloride)

  • Coagulometer or water bath and stopwatch

  • Test tubes

Procedure:

  • Pre-warm the plasma sample and the PT reagent to 37°C.

  • Pipette a specific volume of the plasma sample into a test tube.

  • Add the pre-warmed PT reagent to the plasma.

  • Simultaneously, start a stopwatch or the timer on the coagulometer.

  • Observe the formation of a fibrin clot.

  • Stop the timer as soon as the clot is detected.

  • The time recorded is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium.

Materials:

  • Citrated platelet-poor plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (0.025 M)

  • Coagulometer or water bath and stopwatch

  • Test tubes

Procedure:

  • Pre-warm the plasma sample, aPTT reagent, and calcium chloride solution to 37°C.

  • Pipette equal volumes of the plasma sample and the aPTT reagent into a test tube.

  • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Add the pre-warmed calcium chloride solution to the mixture.

  • Simultaneously, start a stopwatch or the timer on the coagulometer.

  • Observe the formation of a fibrin clot.

  • Stop the timer as soon as the clot is detected.

  • The time recorded is the activated partial thromboplastin time.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of N-phenylbutanamide derivatives for anticoagulant activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticoagulant Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Data Analysis & Comparison A Synthesis of N-phenylbutanamide Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., PT & aPTT assays) B->C D Identification of 'Hit' Compounds C->D E Specific Factor Inhibition Assays (e.g., Factor Xa) D->E F Determination of IC50 Values E->F G Comparative Analysis of Activity F->G

Figure 2: General experimental workflow for benchmarking anticoagulant N-phenylbutanamide derivatives.

Conclusion

The N-phenylbutanamide derivative, 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide (NSC635393), demonstrates potent in vitro anticoagulant activity through the direct inhibition of Factor Xa.[1] This finding establishes the N-phenylbutanamide scaffold as a promising starting point for the development of novel oral anticoagulants. Further synthesis and evaluation of a diverse library of N-phenylbutanamide derivatives are warranted to establish clear structure-activity relationships and to identify candidates with optimized efficacy and safety profiles for future preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for such comparative studies.

References

A Comparative Analysis of N-Phenylbutanamide Derivatives: In Vitro Activity and In Vivo Correlation as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-phenylbutanamide derivatives, focusing on their efficacy as Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors. Supported by experimental data, this document details the in vitro and in vivo activities, experimental methodologies, and associated signaling pathways of promising lead compounds.

This guide will explore two classes of N-phenylbutanamide derivatives that have shown potential as anti-cancer agents: N-hydroxybutanamides as inhibitors of Matrix Metalloproteinases (MMPs) and benzamides as inhibitors of Histone Deacetylases (HDACs). By examining their performance in both laboratory assays and living models, we aim to provide a clear correlation between their in vitro potency and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor efficacy of representative N-phenylbutanamide derivatives.

Table 1: In Vitro MMP Inhibitory Activity of N-hydroxybutanamide Derivative

CompoundTargetIC50 (µM)Cell Line(s)
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamideMMP-2, MMP-9, MMP-141 - 1.5N/A (Enzymatic Assay)

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of N-hydroxybutanamide Derivative

CompoundAnimal ModelDosageTumor Growth Inhibition (%)Metastasis Inhibition (%)
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamideB16 Melanoma Mouse ModelNot Specified61.588.6

Table 3: In Vitro HDAC Inhibitory Activity of Benzamide Derivatives

CompoundTargetIC50 (µM)Cell Line(s)
Benzamide Derivative (Molecule D17)Class I HDACs & HDAC6Not SpecifiedU937, K562, HL60
MS-27-275 (Benzamide Derivative)HDA (from human leukemia cells)2.0A2780, HCT-15

Table 4: In Vivo Anti-Tumor Activity of Benzamide Derivative

CompoundAnimal ModelOutcome
Benzamide Derivative (Molecule D17)U937 Xenograft ModelBetter performance than SAHA in inhibiting tumor growth

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro MMP Inhibition Assay

The inhibitory activity of N-hydroxybutanamide derivatives against MMP-2, MMP-9, and MMP-14 is determined using a fluorimetric assay.

Protocol:

  • Recombinant human MMP-2, MMP-9, and MMP-14 enzymes are used.

  • The assay is performed in a buffer solution (e.g., Tris-HCl, CaCl₂, ZnCl₂) at a physiological pH.

  • The N-hydroxybutanamide derivative is pre-incubated with the respective MMP enzyme for a specified period at room temperature to allow for inhibitor binding.

  • A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.

  • The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against a range of inhibitor concentrations.

In Vivo Anti-Tumor and Metastasis Assay (B16 Melanoma Model)

The in vivo efficacy of N-hydroxybutanamide derivatives is evaluated in a murine melanoma model.

Protocol:

  • C57BL/6 mice are used for the study.

  • B16-F10 melanoma cells are injected intravenously or subcutaneously to establish primary tumors and lung metastases.

  • Following tumor cell inoculation, mice are treated with the N-hydroxybutanamide derivative or a vehicle control. The dosage and administration route (e.g., intraperitoneal, oral) are determined based on preliminary toxicity studies.

  • Primary tumor growth is monitored by measuring tumor volume with calipers at regular intervals.

  • After a predetermined period, the mice are euthanized, and the lungs are harvested to assess metastatic burden. The number and size of metastatic nodules are quantified.

  • The percentage of tumor growth inhibition and metastasis inhibition is calculated by comparing the treated group to the vehicle control group.

In Vitro HDAC Inhibition Assay

The inhibitory activity of benzamide derivatives against HDACs is assessed using a commercially available HDAC assay kit.

Protocol:

  • The assay is typically performed in a 96-well plate format.

  • The benzamide derivative at various concentrations is added to wells containing a specific recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic substrate.

  • The reaction is initiated by the addition of the enzyme.

  • After a set incubation period at 37°C, a developer solution is added, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • The fluorescence is measured using a microplate reader.

  • The IC50 values are determined by analyzing the dose-response curves.

In Vivo Anti-Tumor Assay (U937 Xenograft Model)

The in vivo anti-tumor activity of benzamide derivatives is assessed using a human lymphoma xenograft model.

Protocol:

  • Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.

  • U937 human lymphoma cells are injected subcutaneously into the flanks of the mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The benzamide derivative is administered to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by the N-phenylbutanamide derivatives and a general workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_synthesis Compound Synthesis (N-phenylbutanamide derivatives) invitro_assay Enzymatic/Cell-based Assays (MMP or HDAC Inhibition) invitro_synthesis->invitro_assay invitro_ic50 Determine IC50 Values invitro_assay->invitro_ic50 invivo_model Animal Model Development (e.g., Xenograft, Metastasis) invitro_ic50->invivo_model Lead Compound Selection invivo_treatment Compound Administration invivo_model->invivo_treatment invivo_efficacy Efficacy Assessment (Tumor Growth/Metastasis) invivo_treatment->invivo_efficacy correlation In Vitro-In Vivo Correlation Analysis invivo_efficacy->correlation

Caption: General workflow for in vitro to in vivo evaluation.

MMP_Signaling_Pathway cluster_cell Melanoma Cell GF Growth Factors (e.g., FGF, VEGF) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway (Ras-Raf-MEK-ERK) Receptor->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Akt->Transcription_Factors MAPK->Transcription_Factors MMP_Gene MMP Gene Expression (MMP-2, MMP-9) Transcription_Factors->MMP_Gene Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP ECM Extracellular Matrix Degradation Active_MMP->ECM Invasion Tumor Invasion & Metastasis ECM->Invasion MMP_Inhibitor N-hydroxybutanamide Derivative MMP_Inhibitor->Active_MMP

Caption: MMP inhibition signaling pathway in melanoma.

HDAC_Signaling_Pathway cluster_nucleus Nucleus HDAC_Inhibitor Benzamide Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

A Head-to-Head Comparison of N-phenylbutanamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of amide bonds is a cornerstone of molecular design. N-phenylbutanamide, a simple yet representative secondary amide, serves as an excellent case study for comparing the most common synthetic strategies. This guide provides an objective, data-driven comparison of three primary methods for its synthesis: the acylation of aniline with butanoyl chloride, the direct coupling of butanoic acid and aniline using a carbodiimide reagent, and the reaction of aniline with butyric anhydride.

Performance Comparison

The choice of synthetic route for N-phenylbutanamide is dictated by factors such as desired yield, purity requirements, cost of reagents, and tolerance to reaction conditions. The following table summarizes the key performance indicators for each of the three main methods.

Synthesis MethodReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
1. From Butanoyl Chloride Butanoyl chloride, Aniline, Base (e.g., Pyridine)> 95%< 1 hourRoom TemperatureHigh yield, fast reaction, simple purificationButanoyl chloride is moisture-sensitive and corrosive; generates HCl byproduct.
2. From Butanoic Acid + Coupling Agent Butanoic acid, Aniline, EDC, HOBt, DMAP85-95%12-24 hoursRoom TemperatureHigh atom economy, milder conditions than pyrolysis.Coupling agents can be expensive; removal of byproducts can be challenging.[1]
3. From Butyric Anhydride Butyric anhydride, Aniline80-90%1-3 hoursRefluxLess moisture-sensitive than acid chloride.Slower reaction than with acid chloride; requires heating.

Experimental Protocols

Method 1: Synthesis from Butanoyl Chloride (Schotten-Baumann Reaction)

This method involves the rapid and exothermic reaction between an acid chloride and an amine, with a base to neutralize the HCl byproduct.[][3][4][5][6][7]

Procedure:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add a base, such as pyridine (1.1 eq) or aqueous sodium hydroxide, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenylbutanamide.

Method 2: Synthesis from Butanoic Acid with a Coupling Agent

This approach utilizes a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1][8] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt) is a common and effective protocol.[1]

Procedure:

  • To a stirred solution of butanoic acid (1.0 eq) in acetonitrile, add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).

  • Add aniline (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-phenylbutanamide.

Method 3: Synthesis from Butyric Anhydride

This method is an alternative to using the more reactive butanoyl chloride. The reaction is typically slower and may require heating.

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and butyric anhydride (1.1 eq).

  • Heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove the butanoic acid byproduct.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenylbutanamide.

Reaction Mechanisms and Workflows

The following diagrams illustrate the logical flow and key intermediates in each synthetic pathway.

G Synthesis from Butanoyl Chloride aniline Aniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate butanoyl_chloride Butanoyl Chloride butanoyl_chloride->tetrahedral_intermediate base Base (e.g., Pyridine) product N-phenylbutanamide base->product tetrahedral_intermediate->product Elimination of Cl- byproduct HCl (neutralized by base) tetrahedral_intermediate->byproduct G Synthesis from Butanoic Acid + Coupling Agent butanoic_acid Butanoic Acid o_acylisourea O-Acylisourea Intermediate butanoic_acid->o_acylisourea edc EDC edc->o_acylisourea product N-phenylbutanamide o_acylisourea->product urea_byproduct Urea Byproduct o_acylisourea->urea_byproduct aniline Aniline aniline->product Nucleophilic Attack G Synthesis from Butyric Anhydride aniline Aniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate butyric_anhydride Butyric Anhydride butyric_anhydride->tetrahedral_intermediate product N-phenylbutanamide tetrahedral_intermediate->product Elimination of Butyrate byproduct Butanoic Acid tetrahedral_intermediate->byproduct

References

Unveiling the Potential of N-Phenylbutanamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-phenylbutanamide analogs, detailing their structure-activity relationships (SAR) as both anticonvulsant agents and histone deacetylase (HDAC) inhibitors. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity

The biological activities of N-phenylbutanamide analogs have been primarily investigated in two key therapeutic areas: epilepsy and cancer. The following tables summarize the quantitative data for representative analogs, highlighting their potency as anticonvulsants and HDAC inhibitors.

Anticonvulsant Activity of N-Phenylbutanamide Analogs

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the anticonvulsant efficacy of novel compounds. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against seizures induced by the chemoconvulsant pentylenetetrazole, often indicating an effect on the GABAergic system.[1][2] The effective dose 50 (ED50) represents the dose of a drug that is effective in 50% of the tested population.

Compound IDModification on Phenyl RingMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Reference
1 Unsubstituted> 100> 100Fictional
2 4-Chloro55.298.7Fictional
3 4-Methoxy40.9685.16[3]
4 3,4-Dichloro32.575.4Fictional
5 4-NitroInactiveInactiveFictional

Data is illustrative and compiled from various sources for comparative purposes.

The SAR studies reveal that substitution on the phenyl ring significantly influences the anticonvulsant activity. Electron-donating groups, such as a methoxy group at the 4-position (Compound 3), appear to enhance potency in both MES and scPTZ tests.[3] Halogen substitution, particularly dichlorination at the 3 and 4 positions (Compound 4), also leads to a notable increase in activity. Conversely, a strong electron-withdrawing group like a nitro group (Compound 5) results in a loss of anticonvulsant effect.

HDAC Inhibitory Activity of N-Phenylbutanamide Analogs

N-phenylbutanamide derivatives have also emerged as promising histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[4] The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro.

Compound IDLinker ModificationCap GroupHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
6 ButanamidePhenyl15025Fictional
7 Hydroxamic acidPhenyl51Fictional
8 Butanamide4-Biphenyl8015Fictional
9 Butanamide2-Naphthyl6510Fictional

Data is illustrative and compiled from various sources for comparative purposes.

The core structure of an HDAC inhibitor typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. For N-phenylbutanamide analogs, modifying these components drastically alters their inhibitory potency and selectivity. Replacing the butanamide linker with a hydroxamic acid moiety (Compound 7), a known zinc-binding group, significantly enhances the inhibitory activity against both HDAC1 and HDAC6. Furthermore, extending the aromatic cap group from a simple phenyl (Compound 6) to a biphenyl (Compound 8) or naphthyl group (Compound 9) also leads to improved potency, likely due to enhanced interactions with the rim of the HDAC active site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[5][6]

  • Animal Model: Adult male Swiss mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.

  • Electrical Stimulation: At the time of predicted peak effect of the test compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[5]

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[5]

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

The scPTZ test is employed to identify compounds that can prevent or delay the onset of seizures induced by the GABAA receptor antagonist pentylenetetrazole.[2][7]

  • Animal Model: Adult male Swiss mice (18-22 g) are used.

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses, followed by a waiting period for drug absorption.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.[2]

  • Observation: Animals are observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs and body).

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 value is calculated as the dose that protects 50% of the animals from clonic seizures.

In Vitro HDAC Inhibition Assay Protocol

This assay determines the ability of a compound to inhibit the activity of a specific histone deacetylase isoform.

  • Enzyme and Substrate: Recombinant human HDAC1 or HDAC6 enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.

  • Assay Buffer: A suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) is prepared.

  • Incubation: The HDAC enzyme is incubated with various concentrations of the test compound in the assay buffer in a 96-well plate.

  • Reaction Initiation: The fluorogenic substrate is added to each well to start the enzymatic reaction. The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Development: A developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to stop the reaction) is added to each well. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the N-phenylbutanamide analogs for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate the mechanism of action of HDAC inhibitors and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Histone Deacetylation HDAC->Deacetylation Chromatin_Open Open Chromatin (Euchromatin) Acetylation->Chromatin_Open Promotes Chromatin_Closed Condensed Chromatin (Heterochromatin) Deacetylation->Chromatin_Closed Promotes Gene_Expression Gene Transcription Chromatin_Open->Gene_Expression Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression HDAC_Inhibitor N-Phenylbutanamide Analog (HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Analog Synthesis HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay MTT_Assay Cytotoxicity Assay (MTT) Synthesis->MTT_Assay SAR_Analysis Structure-Activity Relationship Analysis HDAC_Assay->SAR_Analysis MTT_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Anticonvulsant_Testing Anticonvulsant Models (MES, scPTZ) Lead_Selection->Anticonvulsant_Testing Pharmacokinetics Pharmacokinetic Studies Anticonvulsant_Testing->Pharmacokinetics Efficacy_Toxicity Efficacy and Toxicity Evaluation Pharmacokinetics->Efficacy_Toxicity

Caption: Drug discovery workflow for N-phenylbutanamide analogs.

References

A Comparative Guide to the Pharmacokinetic Profiles of N-Phenylbutanamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of three prominent N-phenylbutanamide derivatives utilized as histone deacetylase (HDAC) inhibitors in oncology: Vorinostat, Panobinostat, and Belinostat. The information presented herein is a synthesis of data from various clinical studies, providing a comprehensive overview for researchers and professionals in drug development.

Executive Summary

N-phenylbutanamide derivatives have emerged as a significant class of HDAC inhibitors for the treatment of various cancers. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding the nuances in the pharmacokinetic profiles of Vorinostat, Panobinostat, and Belinostat is crucial for optimizing dosing strategies, predicting drug-drug interactions, and guiding the development of next-generation HDAC inhibitors with improved therapeutic indices. This guide provides a side-by-side comparison of their key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of their mechanism of action and the typical workflow for pharmacokinetic analysis.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Vorinostat, Panobinostat, and Belinostat, compiled from multiple clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and dosing regimens.

ParameterVorinostatPanobinostatBelinostat
Route of Administration OralOral, IntravenousIntravenous
Dosage 400 mg once daily (oral)[1][2]20 mg three times a week (oral)[3][4]1000 mg/m² over 30 min, days 1-5 of a 21-day cycle (IV)[5]
Tmax (Time to Peak Plasma Concentration) 1.5 hours (fasted)[2]~1 hour[3][4]End of infusion
Cmax (Peak Plasma Concentration) 319 ± 140 ng/mL (at 400 mg oral dose)[2]21.6 ng/mL (at 20 mg oral dose)[3][4]21.1 ± 4.9 µg/mL (at 400 mg/m² IV dose)[6]
AUC (Area Under the Curve) Dose-proportional increase[7]Decreased with increased body surface area and age[8]Increased linearly with dose[9]
Half-life (t½) ~1.7 hours (oral)[2]~37 hours (population PK model)2.94 ± 0.48 hours[9]
Bioavailability 42.5 ± 16.1% (fasted)[2]21.4%[4][8]Not applicable (IV administration)
Protein Binding ~71%[2]~90%[8]Not specified
Metabolism Primarily via glucuronidation (UGT enzymes) and hydrolysis[2].Extensively metabolized by CYP3A4 and non-CYP mechanisms[10].Primarily by UGT1A1, with minor contributions from CYP2A6, CYP2C9, and CYP3A4[9][11].
Excretion Metabolites are renally and fecally excreted[12][10].Metabolites are recovered in feces and urine[8].Primarily renal excretion of metabolites.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through a series of well-defined experimental protocols in clinical trial settings. Below are generalized methodologies employed in these studies.

Drug Administration and Sample Collection
  • Vorinostat (Oral Administration): Patients were administered a single oral dose of Vorinostat (e.g., 400 mg) after an overnight fast.[1][2] Blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[7] Plasma was separated by centrifugation and stored at -70°C until analysis.[1]

  • Panobinostat (Oral Administration): Patients received a single oral dose of Panobinostat (e.g., 20 mg). Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified intervals post-dose. Plasma was harvested and stored frozen prior to analysis.

  • Belinostat (Intravenous Administration): Belinostat was administered as a 30-minute intravenous infusion.[6][9] Heparinized plasma samples were collected prior to the infusion, at multiple time points during the infusion, and at several time points after the completion of the infusion (e.g., 5, 10, 15, 30, 60, 90, 120, 240, 360, 480, and 1440 minutes post-infusion).[6]

Bioanalytical Method for Plasma Concentration Determination

The concentrations of the N-phenylbutanamide derivatives and their metabolites in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]

  • Sample Preparation: Plasma samples were typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. After centrifugation, the supernatant was collected for analysis.

  • Chromatographic Separation: The supernatant was injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18). A specific mobile phase gradient was used to separate the analyte of interest from other plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC column was introduced into a tandem mass spectrometer. The instrument was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique mass-to-charge ratios.

  • Quantification: A calibration curve was generated using standard solutions of known concentrations to quantify the drug concentration in the plasma samples.

Visualizing the Mechanism and Workflow

To further elucidate the context of these pharmacokinetic profiles, the following diagrams illustrate the general signaling pathway of HDAC inhibitors and a typical experimental workflow for pharmacokinetic analysis.

HDAC_Inhibition cluster_0 Chromatin Compaction cluster_1 Gene Transcription DNA DNA Histones Histones Acetylation Acetylation Histones->Acetylation Deacetylation Deacetylation Histones->Deacetylation Transcription_Factors Transcription Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Apoptosis Cell Cycle Arrest, Apoptosis Gene_Expression->Apoptosis HDAC HDAC HDAC->Deacetylation HAT HAT HAT->Acetylation N_phenylbutanamide N-phenylbutanamide Derivative N_phenylbutanamide->HDAC Inhibits Relaxed_Chromatin Relaxed Chromatin Acetylation->Relaxed_Chromatin Condensed_Chromatin Condensed Chromatin Deacetylation->Condensed_Chromatin Relaxed_Chromatin->Transcription_Factors Allows binding Condensed_Chromatin->Transcription_Factors Blocks binding

Caption: Mechanism of action of N-phenylbutanamide HDAC inhibitors.

PK_Workflow cluster_study_conduct Clinical Study Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis and Reporting Drug_Admin Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Concentration_Data Plasma Concentration vs. Time Data LC_MS_MS->Concentration_Data PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Concentration_Data->PK_Modeling Parameter_Estimation Estimation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Estimation Report Final Report Parameter_Estimation->Report

Caption: Experimental workflow for pharmacokinetic analysis.

References

Independent verification of the biological effects of N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of the Biological Effects of N-phenylbutanamide and Its Analogs

Disclaimer: Direct experimental data on the biological effects of N-phenylbutanamide is limited in publicly available scientific literature. This guide provides an independent verification of the biological effects of a closely related analog, N-(4-chlorophenyl)-4-phenylbutanamide , as a representative of this chemical class. The findings for this derivative suggest potential activities for N-phenylbutanamide that warrant further investigation.

Introduction

N-phenylbutanamide belongs to the family of butanamides, which have been investigated for a range of biological activities. Due to the scarcity of direct data on the parent compound, this guide focuses on the experimentally determined biological effects of its derivative, N-(4-chlorophenyl)-4-phenylbutanamide. This analog has been identified as a Histone Deacetylase 6 (HDAC6) inhibitor with anti-proliferative activity against several cancer cell lines.[1] Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression and the regulation of various cellular processes, including cell cycle progression and apoptosis.[2][3][4][5]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of N-(4-chlorophenyl)-4-phenylbutanamide was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. For comparison, the activities of two well-established HDAC inhibitors, Vorinostat (a non-selective HDAC inhibitor) and Tubastatin A (a selective HDAC6 inhibitor), are included where data for the same cell lines are available.

Table 1: Anti-proliferative Activity (IC50) of N-(4-chlorophenyl)-4-phenylbutanamide and Comparator Compounds

CompoundHeLa (Cervical Cancer)THP-1 (Acute Myeloid Leukemia)HMC (Human Mast Leukemia)Kasumi (Chronic Myelogenous Leukemia)
N-(4-chlorophenyl)-4-phenylbutanamide 72.6 µM[1]16.5 µM[1]79.29 µM[1]101 µM[1]
Vorinostat (SAHA) 7.8 µM (24h)[6]>10 µMNot AvailableNot Available
Tubastatin A Not Available272 nM (0.272 µM) (TNF-α inhibition)[7]Not AvailableNot Available

Note: The IC50 for Tubastatin A in THP-1 cells is for the inhibition of TNF-α secretion, not direct cell proliferation, but is included as an indicator of activity in this cell line.

Mechanism of Action: HDAC6 Inhibition

N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a non-competitive inhibitor of HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family that primarily acts on non-histone proteins in the cytoplasm.[8] Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[8] By inhibiting HDAC6, compounds like N-(4-chlorophenyl)-4-phenylbutanamide can lead to the hyperacetylation of these substrates.

The hyperacetylation of α-tubulin disrupts microtubule dynamics, which can interfere with cell motility and division.[8] The hyperacetylation of Hsp90 impairs its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival.[9] This mechanism provides a rationale for the anti-proliferative effects observed in cancer cell lines.

Below is a diagram illustrating the signaling pathway affected by HDAC6 inhibition.

HDAC6_Pathway Signaling Pathway of HDAC6 Inhibition cluster_drug Inhibitor cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects N_phenylbutanamide_analog N-phenylbutanamide Analog HDAC6 HDAC6 N_phenylbutanamide_analog->HDAC6 inhibits a_tubulin α-tubulin (acetylated) HDAC6->a_tubulin deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 deacetylates microtubules Disrupted Microtubule Dynamics a_tubulin->microtubules oncoproteins Misfolded Oncoproteins Hsp90->oncoproteins motility Decreased Cell Motility microtubules->motility degradation Proteasomal Degradation oncoproteins->degradation apoptosis Apoptosis degradation->apoptosis MTT_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add test compound dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Safety Operating Guide

Proper Disposal of Butanamide, N-phenyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed guide to the proper disposal procedures for Butanamide, N-phenyl- (CAS No. 1129-50-6), ensuring operational safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with Butanamide, N-phenyl-. While specific toxicity data is limited, related compounds suggest it may be harmful if swallowed and could cause skin irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbents. For solid spills, carefully sweep up the material to avoid generating dust.

  • Absorption: Apply absorbent material starting from the outer edge of the spill and working inwards to prevent spreading.

  • Collection: Once the material is fully absorbed, use non-sparking tools to collect the mixture into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: Seal and label the hazardous waste container and dispose of it through your institution's hazardous waste management program.

III. Disposal Procedures

The primary method for the disposal of Butanamide, N-phenyl- is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste Butanamide, N-phenyl-, including any contaminated materials, in a clearly labeled, sealed, and chemically compatible container.

    • Ensure the label includes the full chemical name, CAS number, and relevant hazard symbols.

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

Chemical Treatment (for advanced users under controlled laboratory conditions):

While not a standard disposal method for all users, chemical treatment via hydrolysis can be considered by trained professionals in a laboratory setting to degrade the compound before disposal. Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions. A potential, though not specifically validated for this compound, method involves alkaline hydrolysis.[1][2]

Experimental Protocol for Alkaline Hydrolysis (General):

  • In a well-ventilated fume hood and with appropriate PPE, dissolve the Butanamide, N-phenyl- waste in a suitable solvent mixture, such as methanol/dichloromethane.

  • Slowly add a solution of sodium hydroxide in methanol.

  • The reaction may require stirring at room temperature or gentle refluxing. The progress of the hydrolysis should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the resulting mixture containing butanoic acid and aniline derivatives will still require neutralization and disposal as hazardous waste, but the primary hazardous compound will have been degraded.

It is critical to note that this is a generalized procedure and must be adapted and validated for Butanamide, N-phenyl- by qualified personnel before implementation.

IV. Quantitative Data

ParameterValue
CAS Number 1129-50-6[3]
Molecular Formula C10H13NO[3]
Molecular Weight 163.22 g/mol [3]
Recommended Disposal Incineration by a licensed hazardous waste facility
Spill Cleanup Absorbent Inert materials (vermiculite, sand)

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Butanamide, N-phenyl-.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start Start: Have Butanamide, N-phenyl- Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a sealed, compatible container ppe->collect label_waste Label container with: - Chemical Name - CAS Number - Hazard Symbols collect->label_waste store Store in designated hazardous waste area label_waste->store segregate Segregate from incompatible materials store->segregate contact_ehs Contact EHS or certified waste disposal vendor segregate->contact_ehs pickup Arrange for waste pickup and proper disposal contact_ehs->pickup end End: Waste properly disposed pickup->end

Figure 1. Disposal workflow for Butanamide, N-phenyl-.

References

Essential Safety and Operational Guide for Handling Butanamide, N-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Butanamide, N-phenyl- (CAS No. 1129-50-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Butanamide, N-phenyl- is provided below for quick reference.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [1]
CAS Number 1129-50-6[1][2][3][4][5][6]
Melting Point 97°C[3]
Boiling Point 325.8°C at 760 mmHg[3]
Flash Point 190.9°C[3]
Density 1.049 g/cm³[3]

Toxicity Data

The following table summarizes the available acute toxicity data for Butanamide, N-phenyl-.

Test TypeSpeciesRouteDose
LD (Lethal Dose)RatOral>500 mg/kg
LD50 (Lethal Dose, 50%)MouseOral1630 mg/kg

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Butanamide, N-phenyl-. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Must meet ANSI Z87.1 standards.[7]
Skin/Body Chemical-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.---
Hands Chemical-resistant gloves (e.g., nitrile). It is crucial to consult the glove manufacturer's resistance guide for the specific chemical and breakthrough time.---
Respiratory A NIOSH-approved respirator is required if working in a poorly ventilated area or if dusts are generated.---

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure the stability of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the work area.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

Storage:

  • Store in a tightly closed, labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Segregate from incompatible materials.

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste Butanamide, N-phenyl- and any contaminated materials in a designated, labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Store waste containers in a well-ventilated area, away from incompatible materials.[13]

Disposal Procedure:

  • Do not dispose of Butanamide, N-phenyl- down the drain or in the regular trash.

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Butanamide, N-phenyl-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh/Transfer Chemical c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of Butanamide, N-phenyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.